molecular formula C21H25Cl2NO4 B069720 Boc-L-Tyrosinol(2,6-di-Cl-Bzl) CAS No. 169393-62-8

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Cat. No.: B069720
CAS No.: 169393-62-8
M. Wt: 426.3 g/mol
InChI Key: NQVVUJZJBKATBB-HNNXBMFYSA-N
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Description

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a useful research compound. Its molecular formula is C21H25Cl2NO4 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-L-Tyrosinol(2,6-di-Cl-Bzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Tyrosinol(2,6-di-Cl-Bzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVVUJZJBKATBB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450282
Record name Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169393-62-8
Record name Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Boc-L-Tyrosinol(2,6-di-Cl-Bzl), systematically known as (S)-tert-butyl (1-(4-((2,6-dichlorobenzyl)oxy)phenyl)-3-hydroxypropan-2-yl)carbamate, is a highly functionalized amino alcohol derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Its structure combines the chiral backbone of L-tyrosinol with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the amine and a 2,6-dichlorobenzyl (Bzl) ether protecting the phenolic hydroxyl group. This strategic protection renders it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules.[1][2]

The presence of the Boc group allows for facile deprotection under acidic conditions, a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3] Concurrently, the 2,6-dichlorobenzyl group offers robust protection for the tyrosine side chain, exhibiting greater stability to the acidic conditions typically used for Boc removal, thus enabling orthogonal synthetic strategies.[4] This dual-protection scheme provides chemists with precise control over the sequence of reactions, which is paramount in the construction of intricate molecular architectures for drug discovery and development.[5][6] This guide provides a comprehensive overview of the chemical properties, a representative synthesis, and the key applications of this versatile compound.

Core Chemical and Physical Properties

The physicochemical properties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) are fundamental to its handling, storage, and reactivity in synthetic protocols.

PropertyValueReference
CAS Number 169393-62-8Santa Cruz Biotechnology
Molecular Formula C21H25Cl2NO4Santa Cruz Biotechnology
Molecular Weight 426.33 g/mol Santa Cruz Biotechnology
Appearance White to off-white powder/solidInferred from similar compounds
Melting Point 110.0 - 111.5 °CChem-Impex
Optical Rotation [α]²⁰/D = -17 ± 2º (c=1 in MeOH)Chem-Impex
Storage Conditions 0 - 8 °CChem-Impex

Note: Some physical properties are based on supplier data and may vary slightly between batches.

Representative Synthesis Pathway

While specific literature detailing the synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is not abundant, a logical and commonly employed synthetic route involves the reduction of the corresponding protected amino acid, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. This transformation from a carboxylic acid to a primary alcohol is a standard procedure in organic chemistry.

G cluster_0 Step 1: Protection of L-Tyrosine cluster_1 Step 2: Side-Chain Protection cluster_2 Step 3: Reduction to Amino Alcohol L-Tyrosine L-Tyrosine Boc-L-Tyrosine Boc-L-Tyrosine L-Tyrosine->Boc-L-Tyrosine (Boc)2O, Base Boc-L-Tyr(2,6-di-Cl-Bzl)-OH Boc-L-Tyr(2,6-di-Cl-Bzl)-OH Boc-L-Tyrosine->Boc-L-Tyr(2,6-di-Cl-Bzl)-OH 2,6-dichlorobenzyl bromide, Base (e.g., NaH) Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Boc-L-Tyr(2,6-di-Cl-Bzl)-OH->Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Reducing agent (e.g., BH3/THF)

Caption: Representative synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Detailed Experimental Protocol (Representative)

Step 3: Reduction of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of borane-tetrahydrofuran complex (BH3/THF, typically 1M solution, 2-3 equivalents) dropwise. The addition should be slow to control any exothermic reaction and gas evolution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is crucial to safely decompose the excess borane.

  • Workup: Remove the solvents under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Causality: The choice of a mild reducing agent like borane is critical to selectively reduce the carboxylic acid without affecting the Boc or dichlorobenzyl protecting groups.[7] The anhydrous and inert conditions are necessary to prevent the reaction of the borane with water.

Applications in Drug Discovery and Development

The unique structural features of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) make it a valuable precursor in several areas of pharmaceutical research.

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is an ideal building block for creating these mimics, as the primary alcohol can be further functionalized or incorporated into non-peptidic backbones. For instance, it can be used in the synthesis of opioid peptidomimetics where modifications to the tyrosine residue are known to influence receptor affinity and selectivity.[8]

Incorporation into Complex Natural Product Synthesis

Many biologically active natural products contain modified amino acid residues. The protected tyrosinol core of this molecule can be elaborated into more complex structures that form key fragments of these natural products. Its defined stereochemistry is crucial for retaining the biological activity of the final target molecule.

Orthogonal Protection Strategies in Peptide Synthesis

The differential stability of the Boc and 2,6-dichlorobenzyl protecting groups is a key advantage. The Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), leaving the 2,6-dichlorobenzyl group intact.[9][10][11] This allows for selective modification at the N-terminus. The more robust 2,6-dichlorobenzyl group requires stronger acids, such as hydrogen fluoride (HF), for cleavage, which is typically performed at the final stage of a synthesis.[4] This orthogonality is fundamental in complex, multi-step syntheses.[12]

G Start Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Coupling Coupling with Carboxylic Acid Deprotection->Coupling Intermediate N-Acylated Tyrosinol Derivative (Side-chain protected) Coupling->Intermediate FinalDeprotection Final Deprotection (e.g., HF) Intermediate->FinalDeprotection FinalProduct Final Product FinalDeprotection->FinalProduct

Caption: Workflow illustrating the use in orthogonal synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0 - 8 °C.

  • In case of contact: If skin or eye contact occurs, flush with copious amounts of water and seek medical attention if irritation persists.

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a strategically designed and versatile building block for advanced organic synthesis. Its pre-installed, orthogonally stable protecting groups provide chemists with the flexibility and control required for the synthesis of complex, high-value molecules. From peptidomimetics to natural product synthesis, this compound offers significant potential for accelerating research and development in the pharmaceutical and life sciences industries.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Aldrich, J. V., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1108–1113. Retrieved from [Link]

  • Grieco, P. A., & Hon, Y. S. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(8), 1330–1336. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): From Synthetic Intermediate to a Scaffold for Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is not an active pharmaceutical ingredient with a defined mechanism of action, but rather a sophisticated and highly valuable building block in medicinal chemistry. Its structure is a deliberate convergence of three key chemical motifs: a temporary N-terminal protecting group (Boc), a versatile amino alcohol scaffold (L-Tyrosinol), and a functionality-enhancing side-chain modification (2,6-dichlorobenzyl ether). This guide deconstructs the molecule's components to clarify its primary role as a synthetic intermediate. It provides in-depth protocols for its application in peptide synthesis and outlines a strategic framework for how the unique 2,6-dichlorobenzyl moiety can be leveraged to impart novel biological activities to parent molecules. We will explore the strategic rationale behind its design and provide robust experimental workflows for researchers aiming to utilize this and similar scaffolds in drug discovery programs.

Part 1: Deconstruction of a Privileged Scaffold

The compound , Boc-L-Tyrosinol(2,6-di-Cl-Bzl), is best understood by analyzing its constituent parts. Each component serves a distinct purpose in the context of organic synthesis and drug design.

  • The Boc Group (tert-butyloxycarbonyl): This is one of the most common amine protecting groups in organic chemistry.[1] Its role is to temporarily render the primary amine of the tyrosinol scaffold unreactive, preventing unwanted side reactions during subsequent synthetic steps, particularly during peptide coupling.[] The Boc group is prized for its stability in basic and nucleophilic conditions and its clean, quantitative removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][3]

  • The L-Tyrosinol Core: As the reduced alcohol form of the amino acid L-tyrosine, this core provides a chiral backbone that can be incorporated into peptidomimetics or used as a scaffold for small molecule synthesis. Its hydroxyl group offers an alternative site for further chemical modification compared to the carboxylic acid of its parent amino acid.

  • The 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) Ether: This is the most functionally significant component from a medicinal chemistry perspective. The phenolic hydroxyl of tyrosine is a common site for Phase II metabolism (glucuronidation or sulfation). Capping this hydroxyl with a robust benzyl ether prevents this metabolic pathway. The specific choice of a 2,6-dichloro substitution is critical:

    • Steric Hindrance: The two chlorine atoms ortho to the benzyl ether linkage provide significant steric bulk, which can protect the ether from enzymatic cleavage by metabolic enzymes like Cytochrome P450s.

    • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms alters the electronic properties of the aromatic ring.

    • Conformational Restriction: The bulky group can lock the side chain into a specific conformation, which can be crucial for optimizing binding affinity with a biological target. This forced orientation may enhance interactions with a specific hydrophobic pocket in a receptor or enzyme active site.

Physicochemical Properties

The properties of this reagent are critical for its successful application in synthesis.

PropertyValueSource(s)
Synonyms Boc-L-Tirosinol (2,6-di-Cl-Bzl), Boc-L-Tyr(Cl2-Bzl)-ol[4]
CAS Number 169393-62-8[4]
Molecular Formula C₂₁H₂₅Cl₂NO₄[4]
Molecular Weight 426.33 g/mol [4]
Appearance White to off-white powder/solid[5]
Purity ≥ 98% (HPLC)[4]
Storage Conditions 0 - 8 °C[4]

Part 2: Core Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is as a building block in Boc-chemistry SPPS.[6] This strategy relies on the differential acid lability of the temporary N-α-Boc group and the more permanent side-chain protecting groups (like our 2,6-di-Cl-Bzl ether).[7]

General Workflow for SPPS Incorporation

The diagram below illustrates the logical flow of incorporating a protected amino acid derivative like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) into a growing peptide chain on a solid support resin.

spss_workflow start_end start_end resin_prep resin_prep deprotection deprotection coupling coupling washing washing final_cleavage final_cleavage start Start: Resin with Existing Peptide Chain (P) deprotect_step Step 1: N-α-Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotect_step neutralize_step Step 2: Neutralization (e.g., 10% DIEA in DMF) deprotect_step->neutralize_step Removes TFA salts wash1 Step 3: Washing (DMF, DCM) neutralize_step->wash1 activate_step Step 4: Activation of Incoming Amino Acid (Boc-L-Tyrosinol(2,6-di-Cl-Bzl) + HBTU/HOBt) wash1->activate_step Parallel Step couple_step Step 5: Coupling Reaction (Activated AA added to Resin) wash1->couple_step activate_step->couple_step Adds activated AA wash2 Step 6: Final Washing (DMF, DCM) couple_step->wash2 end_cycle End of Cycle: New, Longer Peptide Chain (P+1) wash2->end_cycle repeat Repeat Cycle for Next Amino Acid end_cycle->repeat repeat->deprotect_step For next AA final_cleave Final Step: Cleavage from Resin & Side-Chain Deprotection (e.g., HF) repeat->final_cleave If synthesis is complete

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Detailed Experimental Protocol: Manual Boc-SPPS Coupling

This protocol describes the manual addition of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) to a peptide chain attached to a Merrifield resin.

Prerequisites:

  • Merrifield resin pre-loaded with the C-terminal amino acid of the target peptide.

  • All solvents (DMF, DCM) must be peptide synthesis grade.

  • All reactions should be performed in a dedicated peptide synthesis vessel with agitation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 40% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 1 minute. Drain.

    • Add a fresh solution of 40% TFA in DCM.

    • Agitate for 20 minutes. Drain.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DMF (3x) to remove residual TFA and salts.

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DMF to the resin.

    • Agitate for 5 minutes. Drain. Repeat once.

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result is required to proceed.

  • Washing: Wash the resin with DMF (3x) to remove excess DIEA.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add HBTU (2.9 eq.) and DIEA (6 eq.). Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate at room temperature for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the absence of free amines (negative result: yellow/colorless). If the test is positive, repeat the coupling step.

  • Cycle Completion: The resin is now ready for the next deprotection and coupling cycle.

Part 3: The 2,6-Dichlorobenzyl Moiety as a Driver of Biological Activity

While the Boc-Tyrosinol is the synthetic vehicle, the 2,6-di-Cl-Bzl group is the payload with pharmacodynamic and pharmacokinetic potential. Its inclusion is a deliberate design choice to confer specific properties onto the final molecule.

Hypothesized Mechanism of Action Enhancement

The true "mechanism of action" would belong to the final peptide or molecule containing this building block. The 2,6-di-Cl-Bzl moiety would act as a modulator of that activity.

  • Case Study: GPCR Ligand Design: If our tyrosinol derivative is incorporated into a peptide targeting a G-protein coupled receptor (GPCR), the dichlorobenzyl group could interact with a hydrophobic sub-pocket (e.g., the TM5/6 interface). This interaction could stabilize the active conformation of the receptor, leading to enhanced potency or a shift from antagonistic to agonistic activity.

  • Case Study: Enzyme Inhibitor Design: In designing a protease inhibitor, the bulky, rigid dichlorobenzyl group could function as a "wall," sterically blocking the substrate from accessing the catalytic site or preventing the enzyme from undergoing a necessary conformational change.

The diagram below illustrates a hypothetical scenario where the dichlorobenzyl group enhances binding affinity by occupying a hydrophobic pocket adjacent to the primary binding site.

binding_hypothesis cluster_receptor Receptor Surface cluster_ligand Peptide Ligand binding_site Primary Binding Site (Hydrophilic) hydrophobic_pocket Adjacent Hydrophobic Pocket peptide_backbone Peptide Backbone peptide_backbone->binding_site Binds to Primary Site tyrosinol_core Tyrosinol Core tyrosinol_core->peptide_backbone di_cl_bzl 2,6-di-Cl-Bzl Group tyrosinol_core->di_cl_bzl di_cl_bzl->hydrophobic_pocket Occupies Pocket (Enhances Affinity)

Caption: Hypothetical binding of a peptide containing the modified tyrosinol.

Protocol: Screening for Biological Activity (Cell-Based Reporter Assay)

This protocol outlines a general method to screen a newly synthesized peptide containing the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) residue for activity at a target GPCR (e.g., one that signals through cAMP).

Objective: To determine if the synthesized peptide can agonize or antagonize the target receptor.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • cAMP-sensitive reporter system (e.g., GloSensor™ or CRE-Luciferase).

  • Known agonist for the target receptor.

  • Synthesized peptide, dissolved in DMSO and serially diluted.

  • Assay buffer (HBSS with 20 mM HEPES).

Step-by-Step Methodology:

  • Cell Plating: Seed the stable HEK293 cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation (Agonist Mode):

    • Prepare a 10-point, 3-fold serial dilution of the synthesized peptide in assay buffer.

    • Prepare a similar dilution series for the known agonist (positive control).

    • Include a vehicle control (assay buffer with DMSO).

  • Agonist Assay Execution:

    • Remove media from the cells and replace with 80 µL of assay buffer.

    • Add 20 µL of the prepared compound dilutions to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

  • Signal Detection: Add the cAMP detection reagent (e.g., Luciferase substrate) according to the manufacturer's instructions. Read luminescence on a plate reader.

  • Data Analysis (Agonist Mode):

    • Normalize the data to the vehicle control (0% activation) and the maximum response of the known agonist (100% activation).

    • Plot the normalized response versus the log of the peptide concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

  • Antagonist Mode (if no agonist activity is found):

    • Pre-incubate the cells with the serial dilutions of the synthesized peptide for 15-30 minutes.

    • Add the known agonist at its EC₈₀ concentration to all wells (except the vehicle control).

    • Incubate and read the signal as before.

    • Analyze the data to determine the IC₅₀ of the synthesized peptide against the known agonist.

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) represents a quintessential tool in modern medicinal chemistry. It is not a drug in itself, but a highly engineered component designed for strategic incorporation into potential therapeutics. Its value lies in the combination of a stable, protected amino alcohol for reliable synthesis and a pharmacologically relevant dichlorobenzyl moiety. This side-chain modification serves to block metabolism, enforce a specific conformation, and potentially create novel, high-affinity interactions with a biological target. Understanding the distinct roles of each part of this molecule is crucial for researchers aiming to rationally design and synthesize the next generation of peptide and peptidomimetic drugs.

References

  • Chem-Impex International. "Boc-O-2,6-dichlorobenzyl-DL-tyrosine." Accessed January 12, 2026. (Note: While this reference is for the DL-tyrosine variant, it describes the same functional groups and general utility.)
  • Chem-Impex International. "Boc-O-2,6-dichlorobenzyl-L-tyrosine." Accessed January 12, 2026.
  • Chem-Impex International. "Boc-L-tyrosinol." Accessed January 12, 2026.
  • Chem-Impex International. "Boc-O-2,6-dichlorobenzyl-D-tyrosine." Accessed January 12, 2026.
  • Millennium Medical. "The Critical Role of BOC Protecting Groups in Drug Synthesis." Accessed January 12, 2026.
  • BenchChem. "The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide." Accessed January 12, 2026.
  • Chem-Impex International. "Boc-O-2,6-diclorobencil-L-tirosinol." Accessed January 12, 2026.
  • Chem-Impex International. "Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine." Accessed January 12, 2026.
  • BOC Sciences. "BOC-Protected Amino Acids." Accessed January 12, 2026.
  • BroadPharm. "Boc." Accessed January 12, 2026.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. "Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group." Methods in Molecular Biology, 2013.
  • BenchChem. "Pharmacokinetics and Metabolism of 2,4-Dichlorobenzyl Alcohol: A Technical Overview." Accessed January 12, 2026.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 12, 2026.
  • MDPI. "Tailored Functionalization of Natural Phenols to Improve Biological Activity." Accessed January 12, 2026.
  • PubChem. "2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684." Accessed January 12, 2026.
  • ResearchGate. "K values of 2,6-dichlorobenzyl alcohol ± σ (N = 3) as function of..." Accessed January 12, 2026.
  • United States Biological. "236575 Boc-O-2,6-dichlorobenzyl-L-tyrosinol - CAS." Accessed January 12, 2026.
  • Wikipedia. "Lamotrigine." Accessed January 12, 2026.
  • National Institutes of Health (NIH). "Preoperative amylmetacresol and dichlorobenzyl alcohol with lignocaine lozenge reduces postoperative sore throat..." Indian Journal of Anaesthesia, 2022. (Note: Further evidence of the biological activity of dichlorobenzyl alcohol).

Sources

A Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl): A Specialized Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-Butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosinol, a highly specialized amino alcohol derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the strategic value, synthesis, and application of this building block. We will dissect the rationale behind its unique protecting group strategy and detail its primary application in the synthesis of peptide alcohols and advanced peptidomimetics, particularly those designed for enhanced metabolic stability and targeted inhibitory activity. This guide includes field-proven insights, detailed experimental protocols, and visual workflows to empower scientists in leveraging this reagent for the development of next-generation therapeutics.

Introduction: Beyond the Standard Amino Acid

In the landscape of peptide-based drug discovery, moving beyond the canonical amino acid framework is essential for overcoming challenges such as poor metabolic stability and bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to address these limitations. A key approach in this field is the modification of the peptide backbone, including the C-terminus.

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) emerges as a pivotal building block in this context. It is a derivative of L-tyrosine where the C-terminal carboxylic acid has been reduced to a primary alcohol. This seemingly subtle change unlocks a distinct synthetic pathway towards C-terminal peptide alcohols. These structures are not merely analogues; they can serve as precursors to highly potent peptide aldehydes, a class of compounds known for their activity as protease inhibitors, or they can be incorporated to enhance the pharmacokinetic profile of a lead compound.[1][2][3]

This guide focuses on the unique utility of the tyrosinol moiety in combination with a robust Boc/Bzl protecting group strategy, tailored for complex multi-step syntheses.

The Strategic Advantage: A Tale of Two Protecting Groups

The efficacy of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in complex synthetic workflows is rooted in the deliberate choice of its two protecting groups: the N-α-Boc group and the O-2,6-dichlorobenzyl group. This combination is central to the widely used Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) strategy.[4]

The N-α-Boc Group: The Temporary Shield

The tert-Butoxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino function. Its key feature is its lability to moderate acid conditions.

  • Deprotection Mechanism: The Boc group is efficiently removed using a solution of trifluoroacetic acid (TFA), typically 25-50% in a solvent like dichloromethane (DCM).[5] This process generates a volatile tert-butyl cation and carbon dioxide, leaving a protonated amine ready for the next coupling step.

  • Orthogonality: The success of the Boc/Bzl strategy hinges on the differential acid lability of the protecting groups. The conditions required to remove the Boc group are mild enough to leave the more robust 2,6-dichlorobenzyl ether intact, allowing for the iterative elongation of the peptide chain.[6]

The O-2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) Group: The Permanent, High-Stability Shield

Protecting the nucleophilic phenolic hydroxyl group of tyrosine is critical to prevent side reactions during peptide synthesis.[7] While a standard benzyl (Bzl) group is common, the 2,6-dichlorobenzyl ether offers superior performance, particularly in the synthesis of longer or more complex molecules.

Causality Behind the Choice:

  • Enhanced Acid Stability: The primary reason for selecting the 2,6-di-Cl-Bzl group is its heightened resistance to acid cleavage compared to an unsubstituted benzyl group. The electron-withdrawing nature of the two chlorine atoms on the benzyl ring destabilizes the carbocation intermediate that would be formed upon acid-mediated cleavage. Consequently, the 2,6-di-Cl-Bzl group is stable to the repeated TFA treatments used to remove the N-α-Boc group during SPPS.[6]

  • Prevention of Side Reactions: Under strong acidic conditions, a standard benzyl group can sometimes undergo an O- to C-migration, resulting in the formation of 3-benzyltyrosine as an impurity. The steric hindrance provided by the two ortho-chlorine atoms on the 2,6-di-Cl-Bzl group significantly suppresses this unwanted side reaction.

  • Cleavage Conditions: Despite its stability, the 2,6-di-Cl-Bzl group can be reliably removed during the final cleavage step from the resin using very strong acids, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6][8]

Table 1: Comparative Properties of Tyrosine Side-Chain Protecting Groups

Protecting GroupAbbreviationStability to 50% TFAFinal Cleavage ConditionsKey Advantage
BenzylBzlPartially labileHF, TFMSA, H₂/PdCommon, economical
2,6-Dichlorobenzyl 2,6-di-Cl-Bzl Stable HF, TFMSA High acid stability; reduced O- to C-migration
tert-ButyltBuStable (used in Fmoc)TFA (strong acid)Cleaved with resin in Fmoc strategy

Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

While commercially available, understanding the synthesis of this building block is valuable for quality assessment and custom modifications. The synthesis is a multi-step process that logically combines standard protecting group manipulations and functional group transformations.

G cluster_0 Step 1: N-alpha Protection cluster_1 Step 2: Side-Chain Protection cluster_2 Step 3: Carboxyl Group Reduction A L-Tyrosine B Boc-L-Tyrosine A->B (Boc)₂O, Base C Boc-L-Tyr(2,6-di-Cl-Bzl)-OH B->C 2,6-Dichlorobenzyl Bromide, Base D Boc-L-Tyrosinol(2,6-di-Cl-Bzl) C->D Reduction (e.g., NaBH₄, LiCl)

Caption: Synthetic pathway for Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Detailed Synthetic Protocol (Exemplary)

This protocol is based on established methods for each transformation.[9][10][11] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of N-α-Boc-L-Tyrosine

  • Dissolve L-Tyrosine (1.0 equiv) in an aqueous solution of sodium hydroxide or potassium hydroxide to achieve a pH ≥ 12.[6]

  • To this solution, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equiv) in a suitable organic solvent (e.g., dioxane or THF).

  • Maintain the reaction at room temperature with vigorous stirring, monitoring the pH and adding base as needed to keep it alkaline.

  • Upon reaction completion (monitored by TLC), perform an aqueous workup. Wash the aqueous phase with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or KHSO₄) to a pH of ~3-4 to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to yield Boc-L-Tyrosine.

Step 2: Synthesis of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

  • Suspend Boc-L-Tyrosine (1.0 equiv) in a suitable solvent such as DMF.

  • Add a base (e.g., sodium bicarbonate, NaHCO₃, ~1.1 equiv).

  • Add 2,6-dichlorobenzyl bromide (1.0-1.2 equiv) to the suspension.

  • Heat the reaction mixture (e.g., to 90°C) and stir overnight.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and perform a standard aqueous workup (wash with water and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by crystallization or chromatography.

Step 3: Reduction to Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

  • Dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add ethyl chloroformate (1.1 equiv) and a tertiary amine base (e.g., N-methylmorpholine, 1.1 equiv) to form the mixed anhydride in situ.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, ~2.0 equiv) in a THF/water mixture.

  • Slowly add the NaBH₄ solution to the mixed anhydride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a careful aqueous workup, quenching any excess borohydride with dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the final product, Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Application in Peptidomimetic Synthesis

The primary use of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is as the starting point for the solid-phase synthesis of C-terminal peptide alcohols. This involves attaching the amino alcohol to a resin and then proceeding with standard Boc-SPPS for chain elongation.

G cluster_SPPS Boc-SPPS Elongation Cycle Resin Solid Support (e.g., 2-Cl-Trt Resin) Attach Resin Loading (Attachment via -OH group) Resin->Attach Start Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Start->Attach LoadedResin Boc-Tyrosinol-Resin Attach->LoadedResin Deprotect 1. Boc Deprotection (25-50% TFA/DCM) LoadedResin->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 3. Coupling (Next Boc-AA, Activator) Neutralize->Couple Loop Repeat n-1 times FinalPeptide Full-Length Protected Peptide Alcohol-Resin Cleave Final Cleavage (Anhydrous HF or TFMSA) FinalPeptide->Cleave Product Crude Peptide Alcohol Cleave->Product

Caption: Workflow for synthesizing a peptide alcohol using Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Protocol: Manual Synthesis of a C-Terminal Peptide Alcohol

This protocol outlines the key steps for synthesizing a target peptide with a C-terminal tyrosinol residue.

1. Resin Loading (Attachment of the First Residue)

  • Select a suitable resin for attaching an alcohol, such as 2-Chlorotrityl chloride (2-Cl-Trt) resin, which allows for mild cleavage conditions if only the peptide needs to be removed while keeping side-chain protections.

  • Swell the resin (1.0 equiv) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.

  • In a separate flask, dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (2.0-3.0 equiv) in anhydrous DCM.

  • Add a non-nucleophilic base like Diisopropylethylamine (DIEA, 4.0-5.0 equiv) to the amino alcohol solution.

  • Add the amino alcohol solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • To cap any unreacted sites on the resin, add methanol (~0.8 mL per gram of resin) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM, DMF, and Methanol, then dry under vacuum. Determine the substitution level via gravimetric analysis.

2. Peptide Chain Elongation (Boc-SPPS Cycle) For each subsequent amino acid:

  • Deprotection: Swell the resin in DCM. Add 25-50% TFA in DCM and agitate for 30 minutes. Filter and wash the resin thoroughly with DCM.[5]

  • Neutralization: Add a solution of 10% DIEA in DCM and agitate for 10-15 minutes to neutralize the TFA salt of the N-terminal amine. Filter and wash with DCM.

  • Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (3.0 equiv) using a coupling agent like HBTU (2.9 equiv) and a base like DIEA (6.0 equiv) in DMF for 5-10 minutes. Add this activated solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts. Repeat the cycle for the next amino acid.

3. Final Cleavage and Deprotection

  • After the final elongation cycle, wash the peptide-resin thoroughly and dry it under vacuum.

  • Carefully perform the final cleavage in a specialized HF apparatus. Suspend the resin in a scavenger cocktail (e.g., anisole) and cool to -5°C.

  • Distill anhydrous Hydrogen Fluoride (HF) into the reaction vessel and stir at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide/resin mixture with cold diethyl ether to remove scavengers and non-polar side products.

  • Extract the crude peptide with an aqueous solvent (e.g., 10% acetic acid).

  • Lyophilize the aqueous extract to obtain the crude peptide alcohol, which can then be purified by reverse-phase HPLC.

Conclusion and Future Outlook

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is more than a mere catalogue chemical; it is a strategic tool for medicinal chemists aiming to design robust, next-generation peptide-based therapeutics. Its true value lies in the combination of a stable, high-performance side-chain protecting group with a C-terminal alcohol functionality. This enables the synthesis of peptidomimetics with enhanced pharmacokinetic properties and provides a direct route to peptide aldehydes for enzyme inhibitor development. As the demand for more drug-like peptides continues to grow, the rational design and application of specialized building blocks like this will remain a cornerstone of successful drug discovery programs.

References

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry, 26(2), 379-383. Available from: [Link]

  • Gisbert, T., et al. (2019). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. Available from: [Link]

  • Houpis, I. N., et al. (2015). Synthesis of amino heterocycle aspartyl protease inhibitors. PubMed. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Available from: [Link]

  • Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • National Center for Biotechnology Information. (n.d.). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Available from: [Link]

  • ResearchGate. (2008). Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. Available from: [Link]

  • RSC Publishing. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. Available from: [Link]

  • Sunresin New Materials Co. Ltd. (n.d.). Boc / Bzl Solid Phase Synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Available from: [Link]

  • eqipped. (n.d.). Boc-Tyr(2,6-Di-Cl-Bzl)-Oh 5 G. Available from: [Link]

  • Yang, K., et al. (2021). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PubMed Central. Available from: [Link]

Sources

Introduction: The Strategic Importance of Early Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

N-tert-Butoxycarbonyl-L-tyrosinol(2,6-dichlorobenzyl) ether, hereafter referred to as "the compound," is a structurally complex chiral intermediate. Its architecture, featuring a bulky, acid-labile N-Boc protecting group, a primary alcohol, and a sterically hindered 2,6-dichlorobenzyl ether on the phenolic hydroxyl of the tyrosinol backbone, suggests its utility in multi-step syntheses of advanced pharmaceutical intermediates. The 2,6-dichloro substitution pattern is a common tactic to block metabolism at the benzyl position, hinting at its potential use in creating more stable drug candidates.

However, the very features that make it synthetically attractive also present significant challenges for formulation and process development. Poor solubility can hinder reaction kinetics, complicate purification, and become a critical liability for the bioavailability of any subsequent active pharmaceutical ingredient (API). Similarly, chemical instability can lead to impurity generation, loss of potency, and safety concerns.

This guide provides the theoretical basis and practical, step-by-step protocols for rigorously evaluating the solubility and stability of this compound, enabling researchers to make data-driven decisions from the earliest stages of development.

Part 1: A Priori Structural Assessment and Predicted Profile

A molecule's structure is the primary determinant of its properties. Before embarking on experimental work, a careful analysis of the compound's functional groups allows us to form a working hypothesis.

  • Hydrophobicity: The molecule possesses significant hydrophobic character, dominated by the tert-butyl group, the aromatic rings, and the two chlorine atoms. The calculated logarithm of the octanol-water partition coefficient (cLogP) is expected to be high, suggesting intrinsically low aqueous solubility.

  • Hydrogen Bonding: The primary alcohol and the carbamate N-H group are hydrogen bond donors, while the carbamate and ether oxygens are acceptors. These provide some capacity for interaction with polar solvents, but this is likely overshadowed by the extensive nonpolar surface area.

  • Chemical Lability: The N-Boc group is the most prominent reactive site. It is classically known to be labile under acidic conditions, readily cleaving to release the free amine. The ether linkage is generally stable, but the benzylic position can be susceptible to oxidation under aggressive conditions. The dichlorobenzyl group itself is electronically withdrawing and sterically hindering, which may afford some protection to the ether bond.

This initial assessment leads to the prediction that the compound will be a crystalline solid with low aqueous solubility and a primary degradation pathway involving acid-catalyzed deprotection of the N-Boc group.

Part 2: Solubility Determination: From Kinetic Screening to Thermodynamic Truth

Solubility dictates the achievable concentration of a compound in a given solvent system and is a critical parameter for both synthetic reactions and biological assays. We must distinguish between two key types of solubility:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates out in an aqueous medium. It reflects the supersaturated state and is relevant for high-throughput screening (HTS) where compounds are dosed from DMSO stocks.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for assessing the intrinsic solubility and is essential for formulation development.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, as recommended by regulatory bodies, remains the definitive technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in various pharmaceutically relevant aqueous and organic solvents.

Materials:

  • Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (solid)

  • Solvents: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, DMSO, Acetonitrile

  • HPLC-grade vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV system

Methodology:

  • Preparation: Add an excess of the solid compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Add the selected solvent to each vial. Cap tightly.

  • Incubation: Place the vials on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sampling & Dilution: Carefully pipette a known volume of the clear supernatant from the top layer, avoiding any disturbance of the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent in which the compound is freely soluble (e.g., acetonitrile) to prevent precipitation.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation: Solubility Profile

The results should be compiled into a clear, concise table.

Solvent SystemTemperature (°C)pH (Aqueous Only)Solubility (µg/mL)Classification
Deionized Water25~7.0TBDTBD
PBS257.4TBDTBD
0.1 N HCl251.0TBDTBD
Ethanol25N/ATBDTBD
DMSO25N/ATBDTBD

TBD: To Be Determined

Visualization: Solubility Determination Workflow

G Workflow for Thermodynamic Solubility Determination cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (e.g., 5 mg) prep2 Add solvent (e.g., 1 mL Water, PBS, etc.) prep1->prep2 equil Shake at constant T (25°C or 37°C) for 24-48 hours prep2->equil Ensure solid remains visible sep1 Let stand (1 hr) equil->sep1 sep2 Centrifuge (14,000 rpm, 15 min) sep1->sep2 quant1 Collect supernatant sep2->quant1 Avoid pellet quant2 Dilute in mobile phase quant1->quant2 quant3 Analyze via HPLC-UV against standard curve quant2->quant3 result Calculate Solubility (µg/mL) quant3->result

Caption: Shake-flask method workflow for solubility.

Part 3: Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development mandated by the ICH Q1A(R2) guideline. It involves subjecting the compound to harsh conditions to deliberately induce degradation. Its purposes are threefold:

  • Identify Degradation Pathways: To understand how the molecule breaks down.

  • Develop Stability-Indicating Methods: To create an analytical method (typically HPLC) that can separate the parent compound from all its degradation products.

  • Inform Storage and Formulation: To determine which conditions (light, pH, temperature) must be avoided.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Compound solution (e.g., 1 mg/mL in Acetonitrile or a suitable solvent)

  • Stress Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled ovens/water baths

  • HPLC-MS system (for peak identification)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 part stock solution with 1 part 0.1 N HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 part stock solution with 1 part 0.1 N NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Mix 1 part stock solution with 1 part 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 60 °C.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

    • Control: Keep a sample of the stock solution protected from light at 4 °C.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Quenching: For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. A mass spectrometer (LC-MS) is invaluable here for obtaining the mass of degradant peaks to help elucidate their structures.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed.

Data Presentation: Forced Degradation Summary
Stress ConditionTime (hr)% Parent RemainingMajor Degradant Peak(s) (% Area)Observations / Putative ID
Control (4°C)48TBDTBDTBD
0.1 N HCl, 60°C24TBDTBDExpected: Boc deprotection
0.1 N NaOH, 60°C24TBDTBDTBD
3% H₂O₂, RT24TBDTBDTBD
Thermal, 60°C48TBDTBDTBD
Photolytic (ICH Q1B)-TBDTBDTBD

TBD: To Be Determined

Visualization: Forced Degradation & Analysis Workflow

G Forced Degradation Experimental Workflow cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Sampling & Analysis cluster_eval 3. Data Evaluation start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) start->acid base Basic (0.1N NaOH, 60°C) start->base oxi Oxidative (3% H2O2, RT) start->oxi photo Photolytic (ICH Q1B) start->photo thermal Thermal (60°C) start->thermal control Control (4°C, dark) start->control sampling Sample at time points (0, 2, 8, 24 hr) acid->sampling base->sampling oxi->sampling photo->sampling thermal->sampling control->sampling quench Neutralize/Quench (if necessary) sampling->quench hplc Analyze via Stability-Indicating HPLC-MS quench->hplc eval1 Calculate % Parent Remaining hplc->eval1 eval2 Identify Degradants (Mass Spec) eval1->eval2 report Report Stability Profile eval2->report

Caption: ICH-guided forced degradation workflow.

Conclusion and Recommended Handling

The systematic evaluation of solubility and stability is not an academic exercise; it is a critical step in de-risking a chemical asset. Based on the hypothetical outcomes derived from its structure:

  • Solubility: The compound is expected to be poorly soluble in aqueous media. For biological assays, stock solutions in DMSO are appropriate, but care must be taken to avoid precipitation upon dilution. For synthetic applications, polar aprotic solvents (e.g., DMF, NMP) or chlorinated solvents are likely required.

  • Stability & Storage: The primary liability is the acid-labile N-Boc group. The compound must be stored in a neutral, dry environment, protected from acidic vapors. Long-term storage should be at low temperatures (e.g., -20 °C) and protected from light as a general precaution.

By executing the protocols detailed in this guide, researchers can replace these predictions with concrete data, enabling the intelligent design of synthetic routes, formulations, and handling procedures, thereby accelerating the path from discovery to application.

References

  • Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Spectroscopic and Synthetic Elucidation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl): A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of sophisticated pharmaceutical development and peptide chemistry, the use of precisely engineered amino acid derivatives is paramount. These building blocks are instrumental in constructing novel therapeutic peptides, peptidomimetics, and complex chiral molecules with tailored pharmacological profiles. Boc-L-Tyrosinol(2,6-di-Cl-Bzl), an N-terminally protected amino alcohol derived from L-tyrosine, represents a key intermediate of significant interest. The presence of the tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of synthetic conditions, while the 2,6-dichlorobenzyl ether moiety on the phenolic side chain provides steric and electronic modulation, enhancing stability and influencing molecular interactions.

Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) from Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

The most direct and reliable method for the preparation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is the reduction of the corresponding carboxylic acid, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. Among the various established methods for the reduction of N-protected amino acids, the formation of a mixed anhydride followed by reduction with sodium borohydride offers a high-yielding and chemoselective approach.[1] This method avoids the use of harsher reducing agents like lithium aluminum hydride, which can be less compatible with other functional groups.

Experimental Protocol: Mixed Anhydride Reduction

This protocol is adapted from established procedures for the reduction of N-Boc protected amino acids.[1]

Materials:

  • Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1.0 eq) in anhydrous THF at -15 °C (ice-salt bath) under an inert atmosphere (e.g., nitrogen or argon), add N-Methylmorpholine (NMM) (1.1 eq) dropwise.

  • After stirring for 10 minutes, add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. The formation of a white precipitate (NMM·HCl) will be observed.

  • Allow the reaction to stir at -15 °C for 30 minutes to ensure the complete formation of the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in deionized water.

  • Add the freshly prepared NaBH₄ solution to the mixed anhydride suspension dropwise at -15 °C. Vigorous gas evolution (hydrogen) may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Synthesis_of_Boc_L_Tyrosinol_2_6_di_Cl_Bzl start Boc-L-Tyr(2,6-di-Cl-Bzl)-OH intermediate Mixed Anhydride Intermediate start->intermediate 1. NMM, Ethyl Chloroformate 2. THF, -15 °C product Boc-L-Tyrosinol(2,6-di-Cl-Bzl) intermediate->product 3. NaBH₄, H₂O 4. -15 °C to RT

Caption: Synthetic pathway for the preparation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectra of related compounds, including Boc-L-Tyrosine and Boc-L-Tyrosinol, and established principles of spectroscopic interpretation.

Caption: Structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) with atom numbering for NMR assignments.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is a powerful tool for confirming the structure of the target molecule. The reduction of the carboxylic acid to a primary alcohol will result in the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the -CH₂OH group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35d2HAr-H (ortho to -OCH₂)Protons on the 2,6-dichlorobenzyl ring.
~7.15t1HAr-H (para to -OCH₂)Proton on the 2,6-dichlorobenzyl ring.
~7.10d2HCε-HProtons on the tyrosine ring ortho to the ether linkage.
~6.90d2HCδ-HProtons on the tyrosine ring meta to the ether linkage.
~5.10s2H-OCH₂ArBenzylic protons of the 2,6-dichlorobenzyl group.
~4.80br d1HNHAmide proton of the Boc group, coupling to Hα.
~3.90m1HMethine proton adjacent to the nitrogen and alcohol.
~3.60m2H-CH₂OHDiastereotopic protons of the primary alcohol.
~2.80m2HDiastereotopic protons at the β-position.
~2.00br s1H-OHAlcohol proton, exchangeable with D₂O.
1.45s9H-C(CH₃)₃Protons of the tert-butyl group of the Boc protector.
¹³C NMR (Carbon Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide confirmation of the carbon framework. The most significant change from the starting material will be the upfield shift of the former carboxyl carbon to a signal characteristic of a primary alcohol.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~156.5C=O (Boc)Carbonyl carbon of the Boc protecting group.
~157.0Aromatic carbon of the tyrosine ring bearing the ether linkage.
~136.0C1'Aromatic carbon of the dichlorobenzyl ring attached to the ether.
~134.0C2', C6'Aromatic carbons of the dichlorobenzyl ring bearing the chlorine atoms.
~130.5Aromatic carbons of the tyrosine ring ortho to the ether linkage.
~129.0C4'Aromatic carbon of the dichlorobenzyl ring para to the ether.
~128.5C3', C5'Aromatic carbons of the dichlorobenzyl ring meta to the ether.
~115.0Aromatic carbons of the tyrosine ring meta to the ether linkage.
~80.0-C(CH₃)₃Quaternary carbon of the Boc group.
~68.0-OCH₂ArBenzylic carbon of the 2,6-dichlorobenzyl group.
~65.0-CH₂OHCarbon of the primary alcohol.
~55.0Alpha-carbon of the amino alcohol backbone.
~37.0Beta-carbon of the amino alcohol backbone.
28.4-C(CH₃)₃Methyl carbons of the Boc group.
MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this molecule.

Predicted Mass Spectrometry Data (ESI-MS):

IonCalculated m/z
[M+H]⁺426.12
[M+Na]⁺448.10
[M-Boc+H]⁺326.07

The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature in the mass spectrum.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The reduction of the carboxylic acid will be evident by the disappearance of the broad O-H and C=O stretching bands of the acid and the appearance of the alcohol O-H stretch.

Predicted IR Data (KBr or thin film, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~3350MediumN-H stretch (amide)
3000-2850MediumC-H stretch (aliphatic and aromatic)
~1690StrongC=O stretch (Boc carbamate)
~1610, 1510MediumC=C stretch (aromatic rings)
~1250, 1170StrongC-O stretch (carbamate and ether)
~1050MediumC-O stretch (primary alcohol)
~750StrongC-Cl stretch

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of Boc-L-Tyrosinol(2,6-di-Cl-Bzl). By detailing a reliable synthetic protocol and providing expert-predicted spectroscopic data, this document serves as a valuable resource for researchers in the field of drug discovery and peptide synthesis. The presented information will facilitate the unambiguous identification of this key chiral building block and support its application in the development of next-generation therapeutics. The self-validating nature of the provided protocols and the authoritative grounding of the spectroscopic predictions are intended to uphold the highest standards of scientific integrity.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • Soai, K., et al. (1984). The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. Bulletin of the Chemical Society of Japan, 57(6), 1543-1545.
  • Aurelio, L., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(5), 419-422.

Sources

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) CAS number 169393-62-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

CAS Number: 169393-62-8 Molecular Formula: C₂₁H₂₅Cl₂NO₄ Molecular Weight: 442.33 g/mol

Introduction

(S)-tert-butyl (1-((2,6-dichlorobenzyl)oxy)-3-(4-hydroxyphenyl)propan-2-yl)carbamate, commonly referred to as Boc-L-Tyrosinol(2,6-di-Cl-Bzl), is a specialized chemical intermediate. Its structure, featuring a Boc-protected amine, a dichlorobenzyl ether, and a tyrosinol backbone, suggests its primary utility as a building block in complex organic synthesis. This guide aims to provide a comprehensive overview of its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the typical physical and chemical properties for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is provided below. These values are generally reported by suppliers and may vary slightly between batches.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₂₁H₂₅Cl₂NO₄
Molecular Weight 442.33 g/mol
Purity (Typical) ≥98% (often determined by HPLC)
Solubility Soluble in methanol, ethanol, and DMSO
Storage Temperature 2-8°C recommended for long-term stability

Synthesis and Mechanism

The synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) involves a multi-step process starting from the readily available amino acid, L-Tyrosine. The synthetic strategy focuses on the selective protection and modification of the functional groups present in the starting material.

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Carboxylic Acid Reduction cluster_2 Step 3: Williamson Ether Synthesis A L-Tyrosine B Boc-L-Tyrosine A->B (Boc)₂O, Base C Boc-L-Tyrosinol B->C Reducing Agent (e.g., NaBH₄, I₂) D Boc-L-Tyrosinol(2,6-di-Cl-Bzl) C->D 2,6-Dichlorobenzyl bromide, Base

Caption: Synthetic pathway from L-Tyrosine to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-L-Tyrosine

  • Reaction Setup: Suspend L-Tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Basification: Add a base such as sodium hydroxide to deprotonate the carboxylic acid and amino groups, increasing the nucleophilicity of the amine.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent to the reaction mixture at a controlled temperature (typically 0-5°C) to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Acidify the reaction mixture to protonate the carboxylate, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated to yield Boc-L-Tyrosine.

Step 2: Synthesis of Boc-L-Tyrosinol

  • Dissolution: Dissolve the Boc-L-Tyrosine from the previous step in an anhydrous etheral solvent like tetrahydrofuran (THF).

  • Reducing Agent Preparation: In a separate flask, prepare a solution of a reducing agent. A common choice is sodium borohydride, often activated with iodine to form a more reactive borane species in situ.

  • Addition: Slowly add the Boc-L-Tyrosine solution to the reducing agent mixture at a low temperature (e.g., 0°C) to control the exothermic reaction.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), carefully quench the excess reducing agent with a protic solvent like methanol or water. The product is then extracted, and the organic phase is washed, dried, and evaporated to give Boc-L-Tyrosinol.

Step 3: Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

  • Alkylation Setup: Dissolve Boc-L-Tyrosinol in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for instance, sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • Electrophile Addition: Introduce 2,6-dichlorobenzyl bromide to the reaction mixture. The phenoxide acts as a nucleophile, displacing the bromide in an Sₙ2 reaction (Williamson Ether Synthesis).

  • Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel to isolate the final compound, Boc-L-Tyrosinol(2,6-di-Cl-Bzl), with high purity.

Analytical Characterization

To ensure the identity and purity of the synthesized Boc-L-Tyrosinol(2,6-di-Cl-Bzl), a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the presence of all expected protons and their chemical environments, including the aromatic protons, the Boc group, and the methylene and methine protons of the tyrosinol backbone.

    • ¹³C NMR provides confirmation of the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the successful incorporation of the 2,6-dichlorobenzyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) is typically used.

Applications in Research and Development

The structural motifs within Boc-L-Tyrosinol(2,6-di-Cl-Bzl) make it a valuable intermediate in several areas of medicinal chemistry and drug discovery.

  • Peptidomimetics: The protected amino alcohol structure can be incorporated into peptide sequences to create more stable and potent peptidomimetics. The bulky and lipophilic 2,6-dichlorobenzyl group can be used to probe interactions with hydrophobic pockets in target proteins.

  • Asymmetric Synthesis: As a chiral building block, it can be used in the asymmetric synthesis of more complex molecules, where maintaining stereochemical integrity is crucial.

  • Fragment-Based Drug Discovery (FBDD): This compound can serve as a fragment for screening against biological targets. The dichlorinated aromatic ring offers a site for potential halogen bonding interactions, which is an increasingly explored strategy in drug design.

Logical Relationship Diagram for Applications

G cluster_0 Key Structural Features cluster_1 Potential Applications A Boc-L-Tyrosinol(2,6-di-Cl-Bzl) B Boc-Protected Amine A->B C Chiral Center A->C D Dichlorobenzyl Ether A->D E Peptidomimetics B->E F Asymmetric Synthesis C->F G Fragment-Based Drug Discovery D->G

Caption: Key structural features and their corresponding applications.

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a well-defined chemical entity with clear applications in synthetic and medicinal chemistry. Its multi-step synthesis from L-Tyrosine is achievable through established organic chemistry methodologies. The careful application of protection, reduction, and alkylation strategies allows for the production of this valuable building block. Proper analytical characterization is paramount to ensure its quality for use in further synthetic endeavors, particularly in the development of novel therapeutic agents.

References

No public, in-depth scientific literature or patents specifically detailing the synthesis or application of CAS number 169393-62-8 were identified in the search. The synthesis and application information provided is based on established, general principles of organic chemistry and knowledge of similar compounds. The physicochemical data is aggregated from publicly available chemical supplier catalogs.

The Genesis of a Chiral Workhorse: An In-depth Technical Guide to the Discovery and History of Boc-Protected Tyrosinol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies of N-tert-butoxycarbonyl (Boc)-protected tyrosinol compounds. As invaluable chiral building blocks, these molecules hold a significant position in the landscape of medicinal chemistry and drug development. This guide will delve into the historical context of the Boc protecting group, the evolution of amino alcohol synthesis, and provide a detailed, field-proven protocol for the preparation of N-Boc-L-tyrosinol. The narrative emphasizes the causality behind experimental choices, ensuring a blend of technical accuracy and practical insight for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Chiral Amino Alcohols and Boc Protection

In the intricate world of organic synthesis and drug design, the precise control of stereochemistry is paramount. Chiral amino alcohols, derived from readily available amino acids, serve as fundamental synthons, providing a rich source of stereochemically defined carbon frameworks.[1][2] Among these, L-tyrosinol, with its inherent chirality and versatile phenolic side chain, is a particularly valuable precursor for a myriad of complex molecular architectures, including alkaloids and peptide mimics.[2][3]

The journey from a simple amino acid to a versatile building block like tyrosinol necessitates the strategic use of protecting groups. The tert-butoxycarbonyl (Boc) group, introduced in 1957 by Frederick C. McKay and Albertson, revolutionized peptide synthesis and has since become a cornerstone of modern organic chemistry.[4] Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, provides the necessary orthogonality for complex, multi-step syntheses.[4][5] This guide focuses on the intersection of these two key molecular entities: the synthesis and history of Boc-protected tyrosinol.

Historical Context: A Convergence of Protective Chemistry and Synthetic Strategy

The story of Boc-protected tyrosinol is not one of a single, isolated discovery but rather the culmination of advancements in two distinct yet convergent fields: protecting group chemistry and the synthesis of chiral amino alcohols.

The Dawn of the Boc Era

Prior to the mid-20th century, the synthesis of peptides was hampered by the lack of suitable protecting groups for the amino terminus of amino acids. The available methods often required harsh deprotection conditions that could lead to racemization and unwanted side reactions. The introduction of the Boc group in 1957 was a landmark achievement, offering a robust yet gently removable shield for the amino group.[4] This innovation paved the way for more controlled and efficient peptide synthesis, including what would become known as Boc-based Solid-Phase Peptide Synthesis (SPPS).[6]

From Acid to Alcohol: The Emergence of Chiral Amino Alcohols

The reduction of natural α-amino acids to their corresponding chiral amino alcohols provided a direct route to enantiomerically pure building blocks.[1] Early methods often employed powerful and sometimes hazardous reducing agents like lithium aluminum hydride (LiAlH₄).[7] However, the quest for milder and more selective reagents led to the development of alternative procedures. A particularly significant advancement was the use of sodium borohydride (NaBH₄) to reduce activated carboxylic acid derivatives.[6] Among these, the mixed anhydride method proved to be particularly effective and reliable for the preparation of N-protected amino alcohols with high optical purity.[2]

While a singular, seminal publication detailing the first-ever synthesis of N-Boc-L-tyrosinol remains elusive in historical literature, its preparation was a logical and inevitable extension of these established methodologies. The convergence of the newly discovered Boc protecting group and the refinement of mixed anhydride reduction techniques in the late 1950s and 1960s provided the clear synthetic pathway for its creation.

Synthesis of N-Boc-L-Tyrosinol: A Technical Deep Dive

The preparation of N-Boc-L-tyrosinol is a two-step process commencing with the protection of the amino group of L-tyrosine, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Boc Protection of L-Tyrosine

The introduction of the Boc group onto the amino function of L-tyrosine is a well-established and high-yielding reaction.

  • Dissolution: L-tyrosine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water containing a suitable base, such as sodium hydroxide or sodium bicarbonate, to facilitate the deprotonation of the amino group.[5]

  • Boc Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added to the stirred solution. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is acidified (e.g., with citric acid) to protonate the carboxylate and any unreacted phenoxide. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield N-Boc-L-tyrosine, often as a white solid.[8]

Causality Behind Experimental Choices:

  • Solvent System: The use of a dioxane/water mixture ensures the solubility of both the amino acid and the Boc anhydride.

  • Base: The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the reaction with Boc₂O.

  • Acidification: Acidification during work-up is necessary to protonate the carboxylic acid, rendering the product soluble in the organic extraction solvent.

Step 2: Reduction of N-Boc-L-Tyrosine to N-Boc-L-Tyrosinol

The key transformation in the synthesis of Boc-tyrosinol is the selective reduction of the carboxylic acid moiety without affecting the Boc protecting group or the phenolic hydroxyl group. The mixed anhydride method followed by sodium borohydride reduction is a robust and widely adopted procedure for this purpose.[2]

  • Anhydride Formation: N-Boc-L-tyrosine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -15 °C. A tertiary amine base, such as N-methylmorpholine (NMM, 1.0 eq), is added, followed by the dropwise addition of a chloroformate, typically isobutyl chloroformate (1.0 eq). This in situ reaction forms a mixed carbonic-carboxylic anhydride, a highly activated intermediate.[2][9]

  • Reduction: A solution of sodium borohydride (NaBH₄, 1.5-2.0 eq) in water is then added to the reaction mixture while maintaining the low temperature. The hydride attacks the activated carbonyl of the mixed anhydride, leading to the formation of the corresponding alcohol.[9]

  • Quenching and Work-up: The reaction is quenched by the addition of a weak acid (e.g., 1 M HCl) to neutralize any excess borohydride. The product is then extracted into an organic solvent.

  • Purification: The crude product is typically purified by column chromatography on silica gel to afford pure N-Boc-L-tyrosinol.

Self-Validating System and Mechanistic Insight:

The mixed anhydride method is a self-validating system because the activation of the carboxylic acid is a prerequisite for the reduction by the mild reducing agent, sodium borohydride. NaBH₄ alone is generally not reactive enough to reduce an unactivated carboxylic acid. The formation of the mixed anhydride significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to hydride attack. The low reaction temperature is critical to prevent racemization and side reactions, such as the formation of urethane byproducts.[10]

Mandatory Visualization: Synthetic Workflow

SynthesisWorkflow Tyrosine L-Tyrosine BocTyr N-Boc-L-Tyrosine Tyrosine->BocTyr (Boc)₂O, Base MixedAnhydride Mixed Anhydride Intermediate BocTyr->MixedAnhydride i-BuOCOCl, NMM THF, -15°C BocTyrosinol N-Boc-L-Tyrosinol MixedAnhydride->BocTyrosinol NaBH₄, H₂O

Caption: Synthetic pathway for N-Boc-L-Tyrosinol from L-Tyrosine.

Quantitative Data Summary

The efficiency of the synthetic steps is crucial for the overall yield and purity of the final product. The following table summarizes typical yields for the described transformations.

StepReactionReagentsTypical Yield (%)
1N-Boc Protection(Boc)₂O, Base>90
2Mixed Anhydride Reductioni-BuOCOCl, NMM, NaBH₄70-85

Yields are representative and can vary based on reaction scale and specific conditions.

Applications in Drug Development and Beyond

Boc-protected tyrosinol and its derivatives are not merely synthetic curiosities; they are pivotal intermediates in the development of novel therapeutics and advanced materials.

  • Chiral Auxiliaries and Ligands: The defined stereochemistry of Boc-tyrosinol makes it an excellent precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis.[3]

  • Peptidomimetics: As a stable analog of the tyrosine residue, Boc-tyrosinol is incorporated into peptidomimetics to enhance their stability towards enzymatic degradation and to modulate their biological activity. This is particularly relevant in the design of opioid receptor ligands and other neuropeptide analogs.[10]

  • Natural Product Synthesis: The chiral scaffold of tyrosinol serves as a versatile starting point for the total synthesis of complex natural products, particularly alkaloids.[2]

  • Bioconjugation and Materials Science: The hydroxyl group of Boc-tyrosinol provides a handle for conjugation to other molecules, including drugs, imaging agents, and polymers, for applications in targeted drug delivery and the creation of novel biomaterials.[11]

Mandatory Visualization: Logical Relationships

Applications BocTyrosinol N-Boc-L-Tyrosinol ChiralAux Chiral Auxiliaries & Ligands BocTyrosinol->ChiralAux Peptidomimetics Peptidomimetics (e.g., Opioid Analogs) BocTyrosinol->Peptidomimetics NatProd Natural Product Synthesis BocTyrosinol->NatProd Bioconjugation Bioconjugation & Materials Science BocTyrosinol->Bioconjugation

Caption: Key application areas of N-Boc-L-Tyrosinol.

Conclusion

The development of N-Boc-protected tyrosinol represents a significant milestone in synthetic organic chemistry, born from the synergy between the invention of the Boc protecting group and the refinement of methods for the stereoselective reduction of amino acids. This versatile chiral building block continues to be a vital tool for researchers in academia and industry, enabling the synthesis of complex molecules with profound biological activities. The methodologies described herein, grounded in decades of chemical innovation, provide a robust foundation for the continued exploration and application of these remarkable compounds.

References

  • McKay, F. C., & Albertson, N. F. (1957). New Amine-Masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690. [Link]

  • Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(6), 469-472. [Link]

  • Kokotos, G., & Constantinou-Kokotou, V. (1993). A convenient one-pot synthesis of N-protected amino alcohols. Journal of Chemical Research, Synopses, (2), 58-59.
  • Reddy, P. V. N., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry, 54(4), 2185-2198. [Link]

  • Chen, F. M. F., Stainauer, R., & Benoiton, N. L. (1980). Mixed anhydrides in peptide synthesis. Reduction of urethane formation and racemization using N-methylpiperidine as the tertiary amine base. The Journal of Organic Chemistry, 45(11), 2297–2299. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. [Link]

  • Nishiyama, Y., Ishizuka, S., Shikama, S., & Kurita, K. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233-235. [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. [Link]

  • Chowdhury, S., & Standaert, R. F. (2009). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Molecules, 14(9), 3484-3492. [Link]

  • Hruby, V. J., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1184-1189. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Peptide Synthesis and Applications (pp. 65-80). Humana Press. [Link]

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

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Methodological & Application

Application Note & Protocols: Strategic Use of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of C-Terminal Peptide Alcohols and Advanced Protection Strategies

In the landscape of therapeutic peptide development, modifications to the peptide backbone are critical for enhancing biological activity, stability, and pharmacokinetic profiles. The synthesis of C-terminal peptide alcohols, replacing the native carboxyl group with a hydroxyl group, is a key strategy to alter receptor binding affinity and improve resistance to carboxypeptidases. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a specialized building block designed for this purpose within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS).

This derivative is distinguished by two key features:

  • Tyrosinol Backbone: The carboxylic acid of tyrosine is reduced to a primary alcohol. This functionality allows the molecule to serve as a C-terminal residue, with the alcohol acting as the initial anchor point to the solid support.

  • Robust Side-Chain Protection: The phenolic hydroxyl group of the tyrosine side chain is protected by a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether. This group offers superior stability against the moderately acidic conditions used for Nα-Boc deprotection throughout the synthesis, ensuring the integrity of the side chain until the final, harsh cleavage step.[1][2]

This guide provides a comprehensive overview of the strategic rationale, detailed protocols, and expert insights for the successful incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) into complex peptide synthesis workflows. It is intended for researchers and drug development professionals aiming to leverage C-terminal modifications and advanced protection schemes to achieve novel therapeutic peptides.[3][4][5]

Physicochemical & Handling Data

Proper handling of this specialized reagent is paramount for successful synthesis. The data below pertains to the closely related amino acid, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, and serves as a reliable guide for the tyrosinol derivative.

PropertyValueReference
Synonyms Boc-O-(2,6-dichlorobenzyl)-L-tyrosinolN/A
Molecular Formula C₂₁H₂₅Cl₂NO₄Derived from[6]
Molecular Weight 426.33 g/mol Derived from[6]
Related CAS Number 40298-71-3 (for the amino acid)[4][6]
Appearance White to off-white powder[4][7]
Storage Conditions Store at 2-8°C, desiccated[4]
Solubility Soluble in DMF, DCM[7]

The Strategic Rationale: The Boc/Bzl Paradigm and the 2,6-di-Cl-Bzl Advantage

The use of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is rooted in the classical Boc/Benzyl (Bzl) protection strategy for SPPS.[8] This methodology is based on graded acid lability , where different protecting groups are removed by varying strengths of acid.[9]

  • Temporary Nα-Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the alpha-amino group of the incoming amino acid. It is quantitatively removed at the beginning of each coupling cycle using a moderate acid, typically Trifluoroacetic Acid (TFA).[8][]

  • "Permanent" Side-Chain Protection: Benzyl-based ethers and esters are used to protect reactive amino acid side chains. These groups are designed to be stable to the repeated TFA treatments but are cleaved at the end of the synthesis by a very strong acid, such as anhydrous Hydrogen Fluoride (HF).[1][11]

The 2,6-dichlorobenzyl group is an enhanced version of the standard benzyl protector. The two electron-withdrawing chlorine atoms on the benzyl ring significantly increase the group's stability towards acidolysis.[2][12] This provides a critical advantage:

  • Prevention of Premature Deprotection: Standard benzyl ethers on tyrosine can be partially cleaved (~1%) during each TFA deprotection step. Over the course of a long peptide synthesis, this cumulative loss can lead to significant side-product formation. The 2,6-di-Cl-Bzl group is exceptionally stable to 50% TFA, mitigating this risk.[1][2]

  • Reduced Side Reactions: The steric hindrance provided by the ortho-chlorine atoms helps to suppress potential side reactions, such as O- to C-migration of the benzyl group under acidic conditions.[2]

G cluster_0 SPPS Cycle (Repeated) cluster_1 Final Cleavage Boc_Group Nα-Boc Group TFA Moderate Acid (e.g., 25-50% TFA in DCM) Boc_Group->TFA Deprotection Free_Amine Free Nα-Amine (Ready for coupling) TFA->Free_Amine Side_Chain Side-Chain 2,6-di-Cl-Bzl Group TFA->Side_Chain STABLE HF Strong Acid (e.g., Anhydrous HF) Side_Chain->HF Deprotection Deprotected_Peptide Final Deprotected Peptide Alcohol HF->Deprotected_Peptide

Diagram 1: Graded acid lability in Boc-SPPS using the 2,6-di-Cl-Bzl group.

Experimental Workflows and Protocols

The successful use of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) requires specific attention to the initial resin loading step, followed by standard, well-established procedures for peptide chain elongation and final cleavage.

Workflow Overview

G A 1. Resin Activation & Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Loading B 2. Capping (Block unreacted sites) A->B C 3. Nα-Boc Deprotection (TFA/DCM) B->C D 4. Neutralization (DIEA/DCM) C->D E 5. Amino Acid Coupling (e.g., HBTU/HOBt) D->E F Repeat Steps 3-5 for each amino acid E->F Is peptide complete? No G 6. Final Cleavage & Deprotection (Anhydrous HF) E->G Is peptide complete? Yes F->C H 7. Purification & Analysis (RP-HPLC, Mass Spec) G->H

Diagram 2: SPPS workflow for synthesizing a C-terminal peptide alcohol.
Protocol 1: Loading of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) onto 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: 2-CTC resin is ideal for anchoring alcohols as it forms an ether linkage under mildly basic conditions. The high steric hindrance of the trityl group prevents side reactions, and the linkage is highly acid-labile, allowing for cleavage under conditions that can be tuned to leave side-chain protecting groups intact if needed for fragment condensation. However, for this workflow, we will proceed to full deprotection.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g loading)

  • Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH) for capping

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel with gentle agitation.

  • Drain: Drain the DCM from the swollen resin.

  • Amino Alcohol Preparation: In a separate flask, dissolve 0.8 mmol of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in 5 mL of DCM. Add 1.6 mmol (2.0 eq relative to amino alcohol) of DIEA. Mix gently.

  • Coupling to Resin: Add the amino alcohol/DIEA solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: Drain the reaction solution. To cap any remaining reactive 2-chlorotrityl sites, add a solution of DCM/MeOH/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin extensively as follows:

    • DCM (3x)

    • DMF (3x)

    • DCM (3x)

    • Isopropanol (2x)

    • DCM (3x)

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Substitution Calculation: Determine the final loading of the resin via a gravimetric method or by UV-Vis quantification of the Fmoc group after attaching and cleaving a sacrificial Fmoc-amino acid to a small sample of the resin.

Protocol 2: Standard Boc-SPPS Elongation Cycle

Rationale: This protocol outlines a standard, robust cycle for adding subsequent Boc-protected amino acids to the resin-bound tyrosinol.

StepReagent/SolventTimePurpose
1. Deprotection 25-50% TFA in DCM1 x 2 min, 1 x 20 minRemoves the Nα-Boc group to expose the free amine.
2. Washing DCM (3x), IPA (1x), DCM (3x)~5 minRemoves residual TFA and byproducts.
3. Neutralization 5-10% DIEA in DCM2 x 2 minNeutralizes the protonated amine to the free base required for coupling.
4. Washing DCM (3x), DMF (2x)~5 minRemoves residual DIEA.
5. Coupling 3 eq Boc-AA, 3 eq HBTU/HOBt, 6 eq DIEA in DMF30-60 minActivates the incoming amino acid and forms the new peptide bond.
6. Washing DMF (3x), DCM (3x)~5 minRemoves excess reagents and byproducts. Ready for next cycle.

Monitoring: Perform a Kaiser test after the coupling step to ensure complete reaction. A negative (yellow) result indicates a complete coupling. If positive (blue), a recoupling (Step 5) is necessary.

Protocol 3: Final Cleavage and Deprotection with Anhydrous HF

WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (PPE) is mandatory.

Rationale: A strong acid cocktail is required to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups, including the highly stable 2,6-di-Cl-Bzl group.[6][7][13] Scavengers are included to trap reactive carbocations generated during the process, protecting sensitive residues like Met, Trp, and the deprotected Tyr.

ReagentVolume/Weight per gram of ResinPurpose
Anhydrous HF 9.0 mLPrimary cleavage and deprotection reagent
Anisole 1.0 mLScavenger for carbocations, protects Tyr
p-Cresol Optional, 0.5 mLAdditional scavenger, protects Tyr
Thioanisole Optional, 0.5 mLScavenger, particularly for Trp protection

Procedure:

  • Preparation: Place the dried, peptide-bound resin (~1.0 g) into the reaction vessel of the HF apparatus. Add a magnetic stir bar.

  • Scavenger Addition: Add the chosen scavengers (e.g., 1.0 mL of anisole) to the vessel.

  • HF Condensation: Cool the reaction vessel to -5 to 0°C using an ice/salt bath. Carefully distill approximately 10 mL of anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: Remove the HF under a high vacuum, ensuring it is trapped appropriately by the apparatus's scrubbing system.

  • Peptide Precipitation: After all HF is removed, wash the resin-peptide mixture with cold diethyl ether. This precipitates the crude peptide and washes away the scavengers and cleaved protecting groups. Repeat 2-3 times.

  • Extraction: Extract the crude peptide from the resin using a suitable solvent, typically 10% aqueous acetic acid or trifluoroacetic acid (TFA). Filter to remove the resin beads.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a fluffy powder.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry to confirm the expected molecular weight.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Google.
  • Amino Acid Deriv
  • Boc-O-2,6-dichlorobenzyl-L-tyrosine Merrifield resin. Chem-Impex.
  • Boc-O-2,6-dichlorobenzyl-L-tyrosine. Chem-Impex.
  • BOC-Amino Acids. BOC Sciences.
  • Boc-Tyr(2,6-di-Cl-Bzl)-OH. Sigma-Aldrich.
  • A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Benchchem.
  • Boc-O-2,6-dichlorobenzyl-DL-tyrosine. Chem-Impex.
  • Protecting Groups and Orthogonal Protection Str
  • Amino Acid-Protecting Groups.
  • Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry. Benchchem.
  • Boc-L-tyrosinol. Chem-Impex.
  • Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem. Sigma-Aldrich.
  • Boc / Bzl Solid Phase Synthesis. Sunresin.
  • Boc-Tyr(2,6-Cl2-Bzl)-OH. Sigma-Aldrich.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide. Benchchem.
  • Deprotection: The Concept of Orthogonal Sets. Thieme.
  • Evolution of Protecting Group Str

Sources

Application Notes: A Comprehensive Protocol for the Incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptide sequences is a paramount strategy for enhancing therapeutic properties, including metabolic stability, receptor affinity, and conformational rigidity. Boc-L-Tyrosinol(2,6-di-Cl-Bzl), a sterically hindered and electronically modified tyrosine derivative, presents unique advantages and challenges in peptide synthesis. The 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether on the tyrosinol side chain offers superior stability against the repetitive acid treatments required for Nα-Boc group removal, a critical feature for the successful synthesis of long or complex peptides. This document provides a robust, field-proven guide for researchers, chemists, and drug development professionals on the strategic incorporation of this valuable building block using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind procedural choices, detailed step-by-step protocols, and methods for final peptide characterization.

Introduction: The Rationale for 2,6-Dichlorobenzyl Protection

In traditional Boc/Bzl solid-phase peptide synthesis (SPPS), the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups, such as benzyl (Bzl) ethers, are cleaved at the end of the synthesis with a much stronger acid like anhydrous hydrogen fluoride (HF).[1][2] This difference in acid lability is the cornerstone of the strategy.[1]

However, the standard benzyl ether on a tyrosine side chain is known to be partially susceptible to cleavage during the repeated TFA deprotection steps.[3] This premature deprotection can lead to a host of side reactions, resulting in complex crude products and significantly reduced yields of the target peptide. The electron-withdrawing nature of the two chlorine atoms on the 2,6-dichlorobenzyl group significantly increases the stability of the benzyl ether linkage to acid.[3][4] This enhanced stability makes Boc-L-Tyr(2,6-di-Cl-Bzl)-OH the building block of choice for syntheses requiring numerous Boc deprotection cycles, thereby ensuring the integrity of the side chain until the final cleavage step.

Physicochemical Properties of the Building Block

Accurate characterization of the starting material is fundamental to reproducible synthesis. The key properties for Boc-L-Tyrosinol(2,6-di-Cl-Bzl), commercially available as Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, are summarized below.

PropertyValueReference(s)
Synonyms Boc-L-Tyr(2,6-di-Cl-Bzl)-OH[5]
CAS Number 40298-71-3[5][6]
Molecular Formula C₂₁H₂₃Cl₂NO₅[5]
Molecular Weight 440.33 g/mol [5]
Appearance White Powder[5]
Melting Point 128 - 132 °C[5]
Storage Conditions 0 - 8 °C[5]

Synthesis Strategy: The Boc/Bzl Approach

The incorporation of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH is best accomplished using the Boc/Bzl SPPS methodology. The general workflow involves the stepwise assembly of the peptide chain on an insoluble polymer support.[7]

SPPS_Workflow Start Start: C-Terminal Amino Acid on Resin Swell Swell Resin (e.g., DCM) Start->Swell Deprotect Boc Deprotection (TFA / DCM) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Neutralize Neutralization (DIEA / DCM) Wash1->Neutralize Wash2 Wash Neutralize->Wash2 Couple Couple Next Boc-AA-OH Wash2->Couple Wash3 Wash Couple->Wash3 Cycle Repeat for Each Amino Acid Wash3->Cycle Cycle->Deprotect Cleave Final Cleavage & Deprotection (HF) Cycle->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Key Considerations for Sterically Hindered Residues

The bulky nature of the Boc group combined with the substituted benzyl side chain can present steric challenges.[8] This steric hindrance can impede coupling reactions, potentially leading to incomplete acylation and the formation of deletion sequences. To overcome this, the use of potent coupling reagents is highly recommended.[9][10] Aminium/uronium salts such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior choices as they rapidly form the activated ester intermediate, driving the coupling reaction to completion.[9][10]

Coupling_Mechanism cluster_reactants Reactants BocAA Boc-AA-OH (Carboxylic Acid) ActivatedEster Activated Ester (OBt Ester) BocAA->ActivatedEster HBTU HBTU (Coupling Reagent) HBTU->ActivatedEster Base Base (DIEA) Base->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine H₂N-Peptide-Resin (Free Amine) ResinAmine->PeptideBond

Caption: Activation of a Boc-amino acid using an HBTU coupling reagent.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle for adding an amino acid. The synthesis is typically performed in a dedicated peptide synthesis vessel with a fritted bottom for easy filtration.

Materials:

  • Peptide-resin from the previous cycle

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Boc-protected amino acid (for the next position)

  • HBTU or HATU

  • 1-Hydroxybenzotriazole (HOBt) is often used with carbodiimides but is inherent in HBTU/HATU reagents.[10]

Procedure:

  • Resin Swelling:

    • Wash the peptide-resin with DCM (3 x 1 min). This swells the polystyrene support, ensuring reagent accessibility.[11]

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).[11]

    • Perform a short pre-wash by agitating for 3-5 minutes, then drain.[12]

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[11] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and release of the free amine.[13]

    • Filter the resin and wash thoroughly with DCM (3 x 1 min) to remove residual acid.

  • Neutralization:

    • Wash the resin with IPA (2 x 1 min) to shrink the resin and help remove trapped TFA.[11]

    • Wash with DCM (2 x 1 min).

    • Add a solution of 5% DIEA in DCM and agitate for 5-10 minutes. This step is crucial to deprotonate the ammonium trifluoroacetate salt, yielding the free nucleophilic amine required for coupling.[14]

    • Wash the resin with DCM (3 x 1 min) to remove excess base.

  • Coupling of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (or subsequent amino acid):

    • In a separate vessel, pre-activate the amino acid. For a 0.5 mmol scale synthesis, dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (2.0 mmol, 4 eq) and HBTU (1.9 mmol, 3.8 eq) in a minimal amount of DMF.

    • Add DIEA (4.0 mmol, 8 eq) to the activation mixture and allow it to react for 5-10 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, a longer coupling time is recommended.[8]

    • Optional: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol uses anhydrous hydrogen fluoride (HF) to simultaneously cleave the peptide from the Merrifield-type resin and remove all side-chain protecting groups, including the acid-stable 2,6-dichlorobenzyl group.

!CAUTION! Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus.

Materials:

  • Fully assembled, dried peptide-resin

  • Anisole (scavenger)

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether

  • Glacial acetic acid

Procedure:

  • Preparation:

    • Place the dried peptide-resin (e.g., 1 gram) into the reaction vessel of the HF apparatus.

    • Add a scavenger, such as anisole (1-2 mL per gram of resin). Scavengers are critical to trap the reactive carbocations (e.g., benzyl, t-butyl) generated during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.[1]

    • Seal the apparatus and cool the reaction vessel to -5 to 0 °C using a dry ice/methanol bath.

  • HF Cleavage:

    • Carefully distill a predetermined amount of anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0 °C for 60-90 minutes. The increased stability of the 2,6-di-Cl-Bzl group may require slightly longer cleavage times compared to a standard Bzl group.

    • After the reaction is complete, remove the HF under a high vacuum, ensuring it is trapped appropriately.

  • Peptide Precipitation and Extraction:

    • Carefully open the reaction vessel in the fume hood.

    • Wash the resin-peptide mixture with cold diethyl ether (3 x 30 mL) to remove the scavenger and cleaved protecting groups.

    • Filter the resin and collect the crude peptide.

    • Extract the peptide from the resin using a suitable solvent, typically aqueous acetic acid (e.g., 10-50%).

    • Combine the aqueous extracts and lyophilize (freeze-dry) to obtain the crude peptide as a fluffy white powder.

Characterization of the Final Peptide

The crude peptide must be purified and its identity confirmed.

TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) Purification and purity assessment.A major peak corresponding to the target peptide. Purity is determined by the relative area of this peak.
Mass Spectrometry (MS) Identity confirmation.The observed molecular weight should match the calculated theoretical molecular weight of the peptide containing the incorporated Tyrosinol(2,6-di-Cl-Bzl) residue.
Amino Acid Analysis (AAA) Confirm amino acid composition.Provides the relative ratios of the constituent amino acids in the purified peptide.
Edman Sequencing Sequence verification.Sequentially determines the amino acid sequence from the N-terminus, confirming the position of the modified residue.[15]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of the residue; Insufficient activation time or reagents.Double the coupling time; Use a more potent coupling reagent like HATU; Repeat the coupling step before proceeding.[8][10]
Deletion Sequences (MS shows M-X peaks)Incomplete coupling followed by acylation in the next cycle.Ensure complete coupling at each step. Consider a capping step (e.g., with acetic anhydride) after coupling hindered residues to block any unreacted amines.[8]
Low Cleavage Yield Insufficient cleavage time or HF volume; Inefficient extraction.Increase HF reaction time to 90 minutes; Ensure complete removal of HF before extraction; Use a stronger extraction solvent (e.g., 50% Acetic Acid).
Side Product Formation (Extra peaks in HPLC/MS)Premature side-chain deprotection (unlikely with 2,6-di-Cl-Bzl); Scavenger-related side reactions.Confirm the identity of the side product by MS/MS. Ensure an adequate amount and type of scavenger is used in the cleavage cocktail.[1]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • BenchChem. (2025).
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society. [Link]

  • Shimadzu. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry.
  • LabRulez LCMS. (n.d.). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ -50 Gradient System. [Link]

  • Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis Resins. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • BenchChem. (2025). The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide.
  • BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

  • Varenne, F., et al. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Pharmaceuticals. [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

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Application Note: Selective Boc Deprotection of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) for Advanced Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Orthogonal Protection

In the landscape of complex organic synthesis, particularly in the development of peptide-based therapeutics and chiral ligands, the strategic use of protecting groups is paramount. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a valuable chiral building block, incorporating two critical protecting groups: the tert-butyloxycarbonyl (Boc) group for the amine and a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) group for the phenolic hydroxyl. The Boc group is notoriously acid-labile, designed for easy removal, while the benzyl ether is generally more robust but can also be cleaved under strong acidic conditions.[1][2]

The primary synthetic challenge lies in the selective deprotection of the Boc group to liberate the primary amine for subsequent coupling or modification, while ensuring the complete preservation of the 2,6-di-Cl-Bzl ether. The electron-withdrawing nature of the two chlorine atoms on the benzyl group enhances its stability against acidolysis compared to a standard benzyl ether, providing a strong basis for orthogonal deprotection.[3] This application note provides a detailed examination of the underlying mechanisms, a series of validated protocols with graded acidic conditions, and troubleshooting guidance for researchers.

Mechanistic Rationale for Selective Deprotection

The successful selective removal of the Boc group hinges on the significant difference in the activation energy required for its cleavage versus that of the 2,6-di-Cl-Bzl ether.

2.1. Boc Group Cleavage: An E1 Elimination Pathway The acid-catalyzed deprotection of the Boc group proceeds through an E1 elimination mechanism.[4][5] The process is initiated by the protonation of the carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This leads to the departure of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[5]

The generation of the highly reactive tert-butyl cation is a critical event.[6] This electrophile can cause undesirable side reactions, most notably the alkylation of nucleophilic sites on the substrate, such as the electron-rich aromatic ring of the tyrosinol moiety.[7] To mitigate this, scavengers like triisopropylsilane (TIS) are often included in the reaction mixture to trap the carbocation.[4][8]

2.2. The Stability of the 2,6-Dichlorobenzyl Ether Cleavage of a benzyl ether under acidic conditions would require protonation of the ether oxygen, followed by the departure of the protected alcohol and formation of a benzyl cation. However, the presence of two electron-withdrawing chlorine atoms at the ortho positions of the benzyl ring severely destabilizes the incipient benzylic carbocation, thereby increasing the energy barrier for cleavage. This electronic effect makes the 2,6-di-Cl-Bzl group significantly more resistant to acidic conditions than the Boc group, forming the foundation of this selective methodology.

Logical Workflow for Protocol Selection

The choice of deprotection conditions should be guided by the substrate's overall sensitivity and the desired reaction kinetics. The following workflow provides a decision-making framework.

G sub Start: Boc-L-Tyrosinol(2,6-di-Cl-Bzl) p1 Protocol 1: Standard TFA/DCM sub->p1 Default Choice check Reaction Complete & Clean? p1->check p2 Protocol 2: Mild HCl/Dioxane p2->check p3 Protocol 3: Buffered/Aqueous Acid p3->check success Success: Proceed to Workup check->success Yes trouble Issue Detected: (e.g., Ether Cleavage, Side Products) check->trouble No trouble->p2 Try Milder Conditions trouble->p3 Try Mildest Conditions (for highly sensitive substrates)

Caption: Logical workflow for selecting the appropriate Boc deprotection protocol.

Experimental Protocols & Methodologies

Safety Precaution: All protocols involve the use of strong acids and volatile organic solvents. Operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Protocol 1: Standard Conditions using Trifluoroacetic Acid (TFA)

This is the most common and rapid method for Boc deprotection. The high acidity ensures a fast reaction but requires careful monitoring to prevent potential side reactions.[9]

Materials:

  • Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare the deprotection cocktail: a 20-50% (v/v) solution of TFA in DCM.[10] If using a scavenger, add TIS (5% v/v) to the cocktail.

  • Add the TFA/DCM cocktail to the stirring substrate solution at 0 °C.

  • Monitor the reaction progress closely by Thin-Layer Chromatography (TLC) every 15-30 minutes. The product, a free amine, will have a much lower Rf value and will be ninhydrin-positive.

  • Upon completion (typically 0.5-2 hours), carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Slowly add saturated NaHCO₃ solution to neutralize the remaining acid until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, L-Tyrosinol(2,6-di-Cl-Bzl), typically as a TFA salt if neutralization is incomplete or omitted.

Boc Deprotection Mechanism Visualization

G sub Boc-Protected Amine prot Protonated Carbamate sub->prot 1. Protonation h_plus H+ (Acid) h_plus->sub tbu_cat tert-Butyl Cation (Reactive) prot->tbu_cat carb_acid Carbamic Acid (Unstable) prot->carb_acid 2. C-O Cleavage scavenger Scavenger (e.g., TIS) tbu_cat->scavenger Trapped amine Free Amine carb_acid->amine 3. Decarboxylation co2 CO2 (gas) carb_acid->co2 quenched Quenched Cation scavenger->quenched

Caption: The acid-catalyzed E1 mechanism for Boc group removal.

Protocol 2: Mild Conditions with HCl in an Organic Solvent

For substrates that show minor degradation with TFA, a solution of hydrogen chloride in a less aggressive solvent can provide greater selectivity.[11]

Materials:

  • Substrate and general workup materials as in Protocol 1.

  • 4 M HCl in 1,4-dioxane or ethyl acetate (commercially available or prepared by bubbling HCl gas through the anhydrous solvent).

Procedure:

  • Dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate.

  • Add the 4 M HCl solution (typically 5-10 equivalents) to the substrate solution at room temperature.

  • Stir the reaction for 0.5-4 hours, monitoring by TLC. The reaction may be slower than with TFA.

  • Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically isolated as the stable hydrochloride salt, which often precipitates and can be collected by filtration.

  • If the free amine is required, the hydrochloride salt can be neutralized following steps 7-10 in Protocol 1.

Protocol 3: High-Selectivity Conditions with Aqueous Phosphoric Acid

This protocol is exceptionally mild and ideal for complex molecules with multiple acid-sensitive functional groups.[12] The use of an aqueous medium can also be advantageous from a "green chemistry" perspective.[13]

Materials:

  • Substrate and general workup materials as in Protocol 1.

  • Aqueous Phosphoric Acid (85 wt%).

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN) as a co-solvent.

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in a suitable co-solvent like THF or MeCN.

  • Add aqueous phosphoric acid (85 wt%) to the solution (typically 10-30% v/v).

  • Stir the mixture at room temperature. This reaction is often significantly slower, potentially requiring 4-16 hours. Gentle heating (40-50 °C) can be applied to accelerate the process if needed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Carefully neutralize the mixture by the slow addition of a base such as solid NaHCO₃ or aqueous NaOH solution until the pH is basic (~8-9).

  • Perform a standard aqueous workup as described in steps 9-10 of Protocol 1 to isolate the free amine.

Data Summary and Troubleshooting

ConditionReagent & ConcentrationSolventTemp.TimeAdvantagesCaveats & Troubleshooting
Standard 20-50% TFADCM0°C to RT0.5-2 hFast, reliable, volatile reagents are easy to remove.Risk of ether cleavage: Monitor closely; do not extend reaction time unnecessarily. Side products: Add TIS scavenger.[4]
Mild 4 M HCl1,4-Dioxane / EtOAcRT0.5-4 hHigh selectivity, product often precipitates as HCl salt.Slower kinetics. Dioxane is a peroxide-former and should be handled appropriately.
High-Selectivity 85% H₃PO₄ (aq)THF / MeCNRT to 50°C4-16 hExcellent for sensitive substrates, environmentally benign.[12]Very slow. Requires careful neutralization during workup. Biphasic reaction may require vigorous stirring.

Conclusion

The selective deprotection of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a highly feasible and critical transformation for its use in further synthetic applications. The electronic stabilization afforded by the dichlorobenzyl group provides a sufficient window of acid stability to allow for the clean and efficient removal of the more labile Boc protecting group. By selecting the appropriate acidic conditions—ranging from standard TFA protocols to milder HCl or phosphoric acid systems—researchers can effectively unmask the primary amine while preserving the crucial phenolic ether. Careful reaction monitoring remains the most critical parameter for ensuring high yields and purity, preventing the undesired cleavage of the 2,6-di-Cl-Bzl group and advancing the synthesis of complex molecular targets.

References

  • BenchChem. (2025). Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides.
  • BenchChem. (2025). Application Notes and Protocols: Mild Acidic Conditions for Boc Group Removal from PEG Linkers.
  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Reddy, B. V. S., et al. (2006). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Taylor & Francis Online.
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
  • Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Synfacts.
  • BenchChem. (2025). Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Varkhedkar, V., et al. (2007). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
  • BenchChem. (2025). Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substrates.
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Padroni, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

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Application Note: Strategic Use of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) as a Core Scaffold for Novel Tyrosine Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The inhibition of protein tyrosine kinases is a cornerstone of modern targeted therapy, particularly in oncology.[1] The rational design of potent and selective kinase inhibitors often relies on versatile, highly functionalized chiral building blocks. This guide details the strategic application of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) , a specialized tyrosinol derivative, as a core scaffold in the synthesis of novel tyrosine kinase inhibitors (TKIs). We provide an in-depth analysis of the scaffold's unique structural features, validated protocols for its synthesis and elaboration, and a discussion of its strategic advantages in drug discovery workflows.

Introduction: The Need for Advanced Scaffolds in TKI Development

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates.[2] This phosphorylation event is a critical switch in signal transduction pathways that regulate cell proliferation, differentiation, survival, and angiogenesis.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5]

Small molecule Tyrosine Kinase Inhibitors (TKIs) have revolutionized cancer treatment by offering targeted action with potentially fewer side effects than traditional chemotherapy.[4][6] Many successful TKIs function by competing with ATP at the enzyme's active site.[4] The development of next-generation inhibitors requires scaffolds that not only provide a foundation for ATP-competitive binding but also allow for the exploration of diverse chemical space to achieve high potency and selectivity.

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is an advanced synthetic building block designed for this purpose. It combines the core structure of L-tyrosine, a common feature in many TKIs, with an orthogonal protecting group strategy that enables sequential, controlled chemical modifications at three distinct points of diversification.

Rationale: Deconstructing the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Scaffold

The strategic value of this reagent lies in the specific combination of its constituent parts: the tyrosinol core, the N-terminal Boc group, and the phenolic O-2,6-dichlorobenzyl group. Each component serves a deliberate chemical purpose.

  • The L-Tyrosinol Core : The reduction of the natural amino acid's carboxylic acid to a primary alcohol (-CH2OH) provides a key point for synthetic elaboration, most commonly through etherification, while retaining the essential phenyl-ethyl-amine backbone that can mimic the natural tyrosine substrate.[7]

  • The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[8] Its principal advantage is its stability under a wide range of conditions (e.g., basic, nucleophilic, hydrogenolysis) while being readily and cleanly cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[8][9] This allows for the unmasking of the primary amine late in a synthetic sequence for further modification.

  • The O-(2,6-di-Cl-Bzl) Protecting Group : The protection of the phenolic hydroxyl is critical. The 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether is exceptionally robust and was specifically chosen for its stability towards the acidic conditions (e.g., 50% TFA) used to remove the N-Boc group.[9] This orthogonality is the cornerstone of the scaffold's utility. Furthermore, the electron-withdrawing chlorine atoms decrease the likelihood of electrophilic attack on the benzyl ring and can form productive interactions within the target kinase's binding pocket.[10] This group is typically removed under harsh conditions like HF cleavage or strong catalytic transfer hydrogenolysis, meaning it often remains in the final inhibitor structure.[9]

Caption: Functional components of the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) scaffold.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of this reagent.

PropertyValueSource
IUPAC Name tert-butyl N-[(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-1-hydroxypropan-2-yl]carbamateN/A
Molecular Formula C21H25Cl2NO4[11][12]
Molecular Weight 426.33 g/mol [11][12]
Appearance White to off-white solid/powder[11][12]
Purity ≥98% (HPLC)N/A
Storage Store at 2-8°C, desiccated, protected from light[13]
Safety Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust.[13]

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols provide a validated workflow for the synthesis and elaboration of the title compound.

Protocol 1: Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

This building block is typically prepared from its corresponding carboxylic acid precursor, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH. The most reliable method involves a mixed anhydride reduction to avoid racemization and protect the Boc group.

Objective: To reduce the carboxylic acid to a primary alcohol.

Materials:

  • Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1.0 eq)[13]

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Isobutyl chloroformate (1.1 eq)

  • Sodium borohydride (NaBH4) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH in anhydrous THF (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (N2 or Ar).

  • Cool the solution to -15°C using an ice/salt bath.

  • Add N-Methylmorpholine (NMM) dropwise, followed by the slow addition of isobutyl chloroformate.

  • Stir the reaction mixture at -15°C for 30 minutes. A white precipitate of NMM·HCl will form.

  • In a separate flask, dissolve sodium borohydride in a small amount of water and cool to 0°C.

  • Filter the cold mixed anhydride solution to remove the precipitate and add the filtrate slowly to the NaBH4 solution.

  • Stir the reaction vigorously at 0°C for 2-3 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield Boc-L-Tyrosinol(2,6-di-Cl-Bzl) as a white solid.

Protocol 2: O-Alkylation (Etherification) of the Primary Alcohol

The primary alcohol is a key diversification point. A standard Williamson ether synthesis is effective for attaching various side chains.

Objective: To form an ether linkage at the primary alcohol.

Materials:

  • Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., R-Br or R-I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or THF

  • Saturated aqueous NH4Cl

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere.

  • Cool the NaH suspension to 0°C.

  • Add a solution of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in anhydrous DMF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Let the reaction stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Cool the reaction to 0°C and cautiously quench with saturated aqueous NH4Cl.

  • Dilute with water and extract three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the resulting ether by flash column chromatography.

Protocol 3: Selective N-Boc Deprotection

This step unmasks the primary amine for subsequent coupling reactions.

Objective: To selectively remove the Boc protecting group.

Materials:

  • Boc-protected substrate (from Protocol 2) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Add an equal volume of TFA (e.g., 5 mL of a 20-50% TFA/DCM solution per 1 mmol of substrate).[9]

  • Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO3 until CO2 evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the free amine, which is often used immediately in the next step.

Synthetic Workflow and Target Context

The true power of this scaffold is realized in a multi-step synthetic sequence. The following workflow illustrates how these protocols are combined to generate a final kinase inhibitor.

A Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (Starting Material) B O-Alkylated Intermediate A->B Protocol 2: Etherification (e.g., NaH, R-Br) C Primary Amine (Key Intermediate) B->C Protocol 3: N-Boc Deprotection (TFA/DCM) D Final Kinase Inhibitor C->D Amide/Urea Formation (e.g., R'-COOH, HATU)

Caption: General synthetic workflow for kinase inhibitor synthesis.

This workflow is applicable to a wide range of kinase targets. For instance, many inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR feature a core that can be accessed via this route. These kinases sit at the top of critical signaling cascades such as the RAS-RAF-MEK-ERK pathway, which controls cell proliferation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor TKI Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by TKIs.

By inhibiting the kinase at the start of the cascade, the downstream signals promoting uncontrolled cell growth are effectively blocked.[3]

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a high-value, strategically designed building block for the synthesis of tyrosine kinase inhibitors. Its pre-installed, orthogonal protecting groups allow for a logical and efficient synthetic sequence, enabling researchers to rapidly generate diverse libraries of complex molecules. The inherent chirality and functional handles make it an ideal starting point for developing potent and selective drug candidates targeting a wide range of kinases implicated in human disease.

References

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • PubMed - NIH. Design and synthesis of a novel tyrosine kinase inhibitor template. [Link]

  • Semantic Scholar. Method for preparing tyrosine kinase inhibitor and derivative thereof. [Link]

  • Wikipedia. Tyrosine kinase inhibitor. [Link]

  • MDPI. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • DrugBank. Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • Journal of Medicinal Chemistry. Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. [Link]

  • Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. BOC-L-Tyrosine: A Versatile Intermediate for Chemical Research and Development. [Link]

  • Cleveland Clinic. Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]

  • PubChem. Boc-D-tyr(2,6-CL2-bzl)-OH. [Link]

  • PubMed Central - NIH. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • PubMed. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. [Link]

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • PubMed. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • MDPI. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. [Link]

  • MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • PubMed. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. [Link]

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Application Notes and Protocols: Leveraging Boc-L-Tyrosinol(2,6-di-Cl-Bzl) for Targeted Drug Delivery to c-Met Expressing Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of precision in oncology has led to the development of sophisticated targeted drug delivery systems. These systems are designed to selectively deliver potent therapeutic agents to cancer cells while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing systemic toxicity. A key component of such systems is the targeting ligand, a molecule that recognizes and binds to specific biomarkers overexpressed on the surface of cancer cells.

This document provides a comprehensive guide to the application of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) , a protected amino alcohol derivative, as a novel targeting ligand in the development of targeted drug delivery systems. The unique structural feature of this molecule, the O-2,6-dichlorobenzyl group, has been identified as a potent targeting moiety for the c-Met receptor, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and implicated in tumor growth, invasion, and metastasis.[1][2][3][4][5][6][7]

These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in the synthesis of targeted drug conjugates and functionalized nanoparticles.

Principle of c-Met Targeted Drug Delivery

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, motility, and morphogenesis.[3][4][7] In numerous cancers, including those of the lung, breast, and prostate, the c-Met receptor is often amplified or aberrantly activated, contributing to a more aggressive disease phenotype.[1][6][8] This overexpression presents a prime target for selective cancer therapy.

The 2,6-dichlorobenzyl moiety of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is hypothesized to act as a pharmacophore that facilitates binding to the c-Met receptor. This interaction enables the targeted delivery of a conjugated therapeutic payload directly to c-Met-positive cancer cells. Upon binding and subsequent internalization, the drug-ligand conjugate can release its cytotoxic agent within the cancer cell, leading to targeted cell death.

Physicochemical Properties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

A thorough understanding of the physicochemical properties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is essential for its effective application in the synthesis of drug delivery systems.

PropertyValueSource
Chemical Name tert-butyl (S)-(1-(4-((2,6-dichlorobenzyl)oxy)phenyl)-3-hydroxypropan-2-yl)carbamateN/A
Molecular Formula C₂₁H₂₅Cl₂NO₄Chem-Impex
Molecular Weight 426.33 g/mol Chem-Impex
CAS Number 169393-62-8Chem-Impex
Appearance White to off-white powderChem-Impex
Solubility Soluble in organic solvents such as DMF, DMSO, and DCMGeneral Knowledge
Purity ≥98% (HPLC)Chem-Impex

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of a targeted drug-ligand conjugate and functionalized nanoparticles using Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Protocol 1: Synthesis of a Doxorubicin-Tyrosinol Conjugate via an Ether Linkage

This protocol describes a representative method for conjugating the primary alcohol of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) to the anti-cancer drug Doxorubicin. This method is based on the principle of acid-catalyzed etherification.[9][10][11][12][13]

Materials:

  • Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

  • Doxorubicin hydrochloride

  • Trifluoroacetic acid (TFA)[9]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

  • Argon or Nitrogen gas

Procedure:

  • Doxorubicin Free Base Preparation: Dissolve Doxorubicin hydrochloride in a minimal amount of DMF and add triethylamine (1.5 equivalents) to neutralize the hydrochloride salt. Stir for 30 minutes at room temperature. The resulting solution contains the doxorubicin free base.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (1.2 equivalents) in anhydrous DCM.

  • Acid Catalysis: To the Boc-L-Tyrosinol solution, add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 equivalents).

  • Conjugation: Slowly add the Doxorubicin free base solution to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the organic layer with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the Boc-protected Doxorubicin-Tyrosinol conjugate.

  • Boc Deprotection:

    • Dissolve the purified conjugate in a solution of 20-50% TFA in DCM.[14][15][16][17][18][19]

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with DCM several times to ensure complete removal of TFA.

    • The resulting product is the Doxorubicin-Tyrosinol conjugate with a free amine group.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the conjugate and the removal of the Boc group.

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the final product.

  • HPLC: To assess the purity of the conjugate.

G cluster_synthesis Protocol 1: Synthesis Workflow dox_hcl Doxorubicin HCl dox_free Doxorubicin Free Base dox_hcl->dox_free TEA, DMF reaction Acid-Catalyzed Etherification (TFA, DCM) dox_free->reaction boc_tyr Boc-L-Tyrosinol(2,6-di-Cl-Bzl) boc_tyr->reaction crude Crude Conjugate reaction->crude purification Silica Gel Chromatography crude->purification boc_conjugate Boc-Protected Conjugate purification->boc_conjugate deprotection Boc Deprotection (TFA/DCM) boc_conjugate->deprotection final_conjugate Final Doxorubicin-Tyrosinol Conjugate deprotection->final_conjugate

Workflow for Doxorubicin-Tyrosinol Conjugate Synthesis.
Protocol 2: Surface Functionalization of Nanoparticles with Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

This protocol outlines a general method for attaching the targeting ligand to pre-functionalized nanoparticles (e.g., amine-functionalized nanoparticles) through the formation of a stable amide bond after converting the tyrosinol's alcohol to a carboxylic acid.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes)

  • Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units or dialysis tubing

Procedure:

  • Oxidation of Tyrosinol to Tyrosine derivative:

    • Dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in acetone.

    • Cool the solution in an ice bath and slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir for 1-2 hours at 0°C.

    • Quench the reaction with isopropanol.

    • Extract the product with ethyl acetate and purify by column chromatography to obtain Boc-L-Tyr(2,6-di-Cl-Bzl)-OH.

  • Activation of Carboxylic Acid:

    • Dissolve the Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (5-10 fold molar excess to nanoparticle amine groups) in anhydrous DMSO.

    • Add EDC (2 equivalents to the tyrosine derivative) and NHS (2 equivalents to the tyrosine derivative).

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).

    • Add the activated Boc-L-Tyr(2,6-di-Cl-Bzl)-OH solution dropwise to the nanoparticle suspension while stirring.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis against PBS to remove unreacted reagents.

  • Boc Deprotection (Optional):

    • If a terminal amine is desired for further modification, resuspend the purified nanoparticles in a 20-50% TFA in DCM solution for 1-2 hours.

    • Neutralize and purify the nanoparticles by dialysis.

Characterization of Functionalized Nanoparticles:

  • Dynamic Light Scattering (DLS): To determine the size and polydispersity index of the nanoparticles before and after functionalization.

  • Zeta Potential: To measure the surface charge of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ligand on the nanoparticle surface.

  • Quantification of Ligand Conjugation: Use techniques like UV-Vis spectroscopy (if the ligand has a chromophore) or HPLC to determine the amount of ligand conjugated per nanoparticle.[20][21][22]

G cluster_nanoparticle Protocol 2: Nanoparticle Functionalization Workflow tyrosinol Boc-L-Tyrosinol (2,6-di-Cl-Bzl) oxidation Oxidation (Jones Reagent) tyrosinol->oxidation tyrosine Boc-L-Tyr(2,6-di-Cl-Bzl)-OH oxidation->tyrosine activation Carboxylic Acid Activation (EDC/NHS) tyrosine->activation activated_tyr Activated Tyrosine Derivative activation->activated_tyr conjugation Amide Bond Formation activated_tyr->conjugation amine_np Amine-Functionalized Nanoparticles amine_np->conjugation functionalized_np Ligand-Functionalized Nanoparticles conjugation->functionalized_np purification Purification (Dialysis/Centrifugation) functionalized_np->purification final_np Purified Functionalized NP purification->final_np

Workflow for Nanoparticle Functionalization.

In Vitro and In Vivo Evaluation

Once the targeted drug delivery system is synthesized and characterized, its efficacy should be evaluated through a series of in vitro and in vivo experiments.

Assay Purpose Expected Outcome
Cell Viability Assay (MTT/XTT) To assess the cytotoxicity of the drug conjugate or drug-loaded nanoparticles on c-Met positive and c-Met negative cancer cell lines.Increased cytotoxicity in c-Met positive cells compared to c-Met negative cells and non-targeted controls.
Cellular Uptake Studies To visualize and quantify the internalization of the targeted system into cancer cells using fluorescence microscopy or flow cytometry.Enhanced uptake of the targeted system in c-Met positive cells.
Competitive Binding Assay To confirm the specificity of binding to the c-Met receptor by competing with a known c-Met ligand (e.g., HGF).Reduced uptake of the targeted system in the presence of excess free ligand.
In Vivo Efficacy Studies To evaluate the anti-tumor efficacy of the targeted system in a xenograft animal model bearing c-Met positive tumors.Significant tumor growth inhibition and improved survival in the treatment group compared to control groups.
Biodistribution Studies To determine the in vivo distribution of the targeted system and its accumulation in the tumor versus other organs.Preferential accumulation of the targeted system in the tumor tissue.

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) presents a promising and versatile targeting ligand for the development of advanced drug delivery systems aimed at c-Met overexpressing cancers. The protocols and characterization techniques outlined in these application notes provide a solid framework for researchers to explore the full potential of this molecule in creating more effective and less toxic cancer therapies. The inherent modularity of this approach allows for the conjugation of a wide array of therapeutic agents and nanoparticles, opening up new avenues for personalized and targeted medicine.

References

  • MDPI. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. Available from: [Link].

  • PubMed. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors. Available from: [Link].

  • MDPI. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy. Available from: [Link].

  • PubMed. Recent progress in drug delivery systems for tyrosine kinase inhibitors in the treatment of lung cancer. Available from: [Link].

  • ACS Publications. Characterizations of Surface Ligands and Stabilizers on Metallic Nanoparticles. Available from: [Link].

  • NIH. A Quantitative Assessment of Nanoparticle Ligand Distributions: Implications for Targeted Drug and Imaging Delivery in Dendrimer Conjugates. Available from: [Link].

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  • NIH. The Smart Targeting of Nanoparticles. Available from: [Link].

  • ResearchGate. A Quantitative Assessment of Nanoparticle-Ligand Distributions: Implications for Targeted Drug and Imaging Delivery in Dendrimer Conjugates. Available from: [Link].

  • Springer. The Ligand Nanoparticle Conjugation Approach for Targeted Cancer Therapy. Available from: [Link].

  • PMC. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy. Available from: [Link].

  • bioRxiv. Versatile and Robust method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency. Available from: [Link].

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link].

  • Chemistry Europe. Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Available from: [Link].

  • Wikipedia. Ether. Available from: [Link].

  • BMC. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. Available from: [Link].

  • Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. Available from: [Link].

  • YouTube. How Do Alcohols Form Ethers?. Available from: [Link].

  • Britannica. Ether. Available from: [Link].

  • NIH. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC. Available from: [Link].

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link].

  • PubMed. Exploring the synthesis and anticancer potential of L-tyrosine-platinum(II) hybrid molecules. Available from: [Link].

  • PMC. c-Met inhibitors. Available from: [Link].

  • MDPI. The MET Oncogene: An Update on Targeting Strategies. Available from: [Link].

  • PubMed. Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma. Available from: [Link].

  • PMC. Safety and Tolerability of c-MET Inhibitors in Cancer. Available from: [Link].

  • PubMed. C-MET inhibitors in the treatment of lung cancer. Available from: [Link].

  • PMC. Status of Agents Targeting the HGF/c-Met Axis in Lung Cancer. Available from: [Link].

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link].

  • PMC. Isothiocyanatostilbenes as novel c-Met inhibitors. Available from: [Link].

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Application Notes and Protocols for Bioconjugation with Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of N-α-(tert-butoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosinol and its corresponding carboxylic acid, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, in bioconjugation. We will explore the unique chemical features of this protected amino acid derivative and delineate detailed protocols for its application in creating well-defined bioconjugates. The protocols will cover two primary, orthogonal strategies: (1) conjugation via the carboxylic acid moiety to primary amines on biomolecules, and (2) advanced, site-specific conjugation through the phenolic hydroxyl group following a targeted deprotection step. This guide emphasizes the chemical rationale behind each step, ensuring robust and reproducible outcomes in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Introduction: The Strategic Advantage of a Doubly Protected Tyrosine Derivative

Tyrosine is an increasingly attractive target for site-specific bioconjugation due to its unique chemical reactivity and relatively low abundance on protein surfaces compared to lysine.[1][2] The use of pre-functionalized, protected amino acid derivatives provides a powerful toolkit for introducing linkers, payloads, or imaging agents with precision. Boc-L-Tyr(2,6-di-Cl-Bzl)-OH is a particularly valuable building block for several reasons:

  • Orthogonal Protection Scheme: The molecule features two distinct protecting groups with different chemical labilities. The N-α-tert-butoxycarbonyl (Boc) group is sensitive to moderate acids (e.g., trifluoroacetic acid, TFA), while the O-2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether is significantly more stable to acid, typically requiring very strong acids like hydrogen fluoride (HF) for cleavage.[3][4] This orthogonality is the cornerstone of its strategic application, allowing for selective deprotection and reaction at different sites of the molecule.

  • Carboxylic Acid Handle: The free carboxylic acid serves as a reliable and versatile point of attachment to biomolecules, most commonly through the formation of a stable amide bond with primary amines (e.g., lysine residues).

  • Masked Phenolic Hydroxyl Group: The 2,6-di-Cl-Bzl group effectively shields the nucleophilic phenol, preventing undesired side reactions during other synthetic steps.[4] Its removal can unmask the phenol for highly specific, modern tyrosine-based conjugation chemistries.[5][6]

  • Enhanced Stability: The 2,6-dichloro substitution on the benzyl group provides greater stability against premature cleavage by TFA compared to an unsubstituted benzyl group, which is a known issue in lengthy solid-phase peptide synthesis (SPPS) cycles.[3][4]

This application note will detail two primary workflows for leveraging these features.

Physicochemical and Handling Properties

A summary of the key properties for Boc-L-Tyr(2,6-di-Cl-Bzl)-OH is provided below.

PropertyValueSource
Synonyms Boc-Tyr(2,6-di-Cl-Bzl)-OH, N-α-t.-Boc-O-2,6-dichlorobenzyl-L-tyrosine[7][8]
CAS Number 40298-71-3[7]
Molecular Formula C₂₁H₂₃Cl₂NO₅[9]
Molecular Weight 440.32 g/mol [7][9]
Appearance White to off-white powderChem-Impex
Storage Conditions Store at 2-8°C, desiccated[7]

Workflow 1: Amide Bond Formation via Carboxylic Acid Activation

This workflow is the most direct method for conjugating the Boc-L-Tyr(2,6-di-Cl-Bzl)-OH moiety to a biomolecule containing accessible primary amines, such as lysine residues on an antibody. The strategy involves activating the carboxylic acid to form an amine-reactive intermediate, which then readily couples to the biomolecule. The well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system is ideal for this purpose.[10][11]

The EDC/NHS coupling process proceeds in two steps:

  • EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • This intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This ester can be isolated or used in situ to react with primary amines on the target biomolecule, forming a stable amide bond.[11][12]

The overall workflow is depicted below.

G cluster_0 Activation Step cluster_1 Conjugation Step A Boc-Tyr(2,6-di-Cl-Bzl)-OH C Amine-Reactive NHS Ester A->C Activation B EDC + NHS (in Activation Buffer, pH 5-6) F Stable Bioconjugate C->F D Biomolecule-NH₂ (e.g., Antibody) D->F Amide Bond Formation E Conjugation Buffer (pH 7.2-8.0)

Diagram 1: EDC/NHS conjugation workflow.
Detailed Protocol: EDC/NHS Conjugation to an Antibody

This protocol describes the conjugation of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH to a monoclonal antibody (mAb). Molar ratios should be optimized for each specific antibody and desired drug-to-antibody ratio (DAR).

Materials:

  • Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, high purity)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Part A: Preparation of Activated NHS Ester

  • Prepare Stock Solution: Dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Prepare Reagents: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in Activation Buffer.

  • Activation:

    • In a microcentrifuge tube, combine 10 µL of the Boc-L-Tyr(2,6-di-Cl-Bzl)-OH stock solution (100-200 nmol).

    • Add 1.5 equivalents of EDC solution (e.g., 1.5 µL of 100 mM solution for 100 nmol of acid).

    • Add 1.5 equivalents of NHS solution (e.g., 1.5 µL of 100 mM solution).

    • Vortex gently and let the reaction proceed for 15-30 minutes at room temperature.

Part B: Antibody Conjugation

  • Prepare Antibody: Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4) using a desalting column to remove any amine-containing storage buffers (like Tris). Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction:

    • To the prepared antibody solution, add the activated NHS ester from Step 3. The molar excess of the NHS ester relative to the antibody will determine the final DAR and should be optimized (start with a 10- to 20-fold molar excess).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted small molecules and reaction byproducts by purifying the antibody conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the final conjugate. Determine the DAR using UV-Vis spectroscopy or mass spectrometry. Assess purity and aggregation using size-exclusion chromatography (SEC-HPLC).

Workflow 2: Phenol-Specific Conjugation via Benzyl Deprotection

This advanced workflow leverages the protected phenol, unmasking it at a strategic point to enable highly selective, modern bioconjugation reactions that target the tyrosine hydroxyl group. This approach is particularly useful when lysine-based conjugation is not desired or when creating multi-functional conjugates. The key challenge is the selective removal of the 2,6-di-Cl-Bzl group without cleaving the Boc group or denaturing the biomolecule, making this strategy more suited for robust peptides or small molecule linkers before final conjugation to a sensitive biologic.

However, recent advances in tyrosine-specific chemistry offer methods that are performed on native, unprotected tyrosine residues on proteins.[1][5][6] Therefore, a powerful strategy is to first deprotect the 2,6-di-Cl-Bzl group on the tyrosinol derivative, and then use the now-free phenol to react with a protein that has been functionalized with a compatible reaction partner. A more direct approach involves using chemistries that directly target the electron-rich phenol ring.

One of the most promising methods is the "tyrosine-click" reaction using 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) derivatives.[5][6] These reagents react rapidly and selectively with the phenol ring of tyrosine under mild, biocompatible conditions.[5]

The workflow involves a preliminary deprotection step followed by the tyrosine-click reaction.

G cluster_0 Deprotection Step cluster_1 Phenol Conjugation A Boc-Tyr(2,6-di-Cl-Bzl)-OH (or conjugated intermediate) C Boc-Tyr(OH)-OH (Free Phenol) A->C Deprotection B Strong Acid Cleavage (e.g., HF, TFMSA) F Stable Bioconjugate C->F D Payload-PTAD Derivative D->F Tyrosine-Click Reaction E Aqueous Buffer (pH 7-8)

Diagram 2: Phenol-specific conjugation workflow.
Protocol: Deprotection of the 2,6-dichlorobenzyl Group

CAUTION: This protocol involves the use of extremely corrosive and toxic strong acids. It must be performed in a specialized, acid-resistant apparatus within a certified fume hood by highly trained personnel. This procedure is suitable for small molecules and resin-bound peptides, not for proteins.

Materials:

  • Substrate: Boc-L-Tyr(2,6-di-Cl-Bzl)-OH or a peptide containing this residue on resin.

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

  • Scavenger: Anisole.

  • Cold diethyl ether.

  • Specialized HF cleavage apparatus.

Procedure (Example with HF):

  • Place the dried, resin-bound peptide (or dry substrate) in the reaction vessel of the HF apparatus.

  • Add anisole (approx. 1 mL per 0.1 g of resin) as a scavenger to prevent re-alkylation of the deprotected phenol.

  • Cool the vessel to -5 to 0°C using an ice/salt bath.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Wash the resulting resin/peptide mixture with copious amounts of cold diethyl ether to remove the cleaved protecting groups and scavengers.

  • Extract the crude deprotected product with an appropriate solvent (e.g., 10% aqueous acetic acid for peptides).

  • Lyophilize the extract to obtain the crude product, which can then be purified by RP-HPLC.

Conceptual Protocol: Tyrosine-Click Conjugation

This protocol outlines the conceptual steps for conjugating a payload functionalized with a PTAD group to a molecule containing a free tyrosine phenol (generated as described in 4.1).

Materials:

  • Deprotected tyrosine-containing molecule (from 4.1).

  • Payload functionalized with a PTAD derivative (e.g., Azide-PTAD).[13]

  • Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.5.[5][14]

  • Acetonitrile (ACN) or DMF as a co-solvent if needed for solubility.

Procedure:

  • Dissolve the deprotected tyrosine-containing molecule in the Reaction Buffer.

  • Dissolve the Payload-PTAD derivative in a minimal amount of organic co-solvent (e.g., ACN) and add it to the reaction mixture. A slight molar excess (1.1 to 1.5 equivalents) of the PTAD reagent is typically used.

  • Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often rapid and can be monitored by LC-MS.

  • Purify the resulting conjugate using RP-HPLC to remove unreacted starting materials and any potential side products.

Note on Selectivity: PTAD reagents can sometimes decompose to form reactive isocyanates, which can modify primary amines (like lysine). Including Tris buffer in the reaction can help scavenge these byproducts, improving the selectivity for tyrosine.[5][14]

Orthogonal Deprotection and Further Functionalization

The orthogonal nature of the Boc and 2,6-di-Cl-Bzl groups allows for sequential modifications. For instance, one could first perform the EDC/NHS coupling through the carboxylic acid, then selectively remove the Boc group with TFA to expose the N-terminal amine for a second, different conjugation, all while the phenol remains protected. This enables the construction of complex, multi-functional molecules.

G A Boc-Tyr(2,6-di-Cl-Bzl)-OH B Conjugate 1 (via COOH) A->B EDC/NHS + Biomolecule 1 C TFA Deprotection B->C F Strong Acid Deprotection B->F D Free Amine on Conjugate 1 C->D E Conjugate 2 (via NH₂) D->E Amine-Reactive Chemistry + Biomolecule 2 G Free Phenol on Conjugate 1 F->G H Conjugate 3 (via Phenol) G->H Phenol-Reactive Chemistry + Biomolecule 3

Diagram 3: Orthogonal functionalization pathways.

Conclusion

Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a highly versatile and strategic reagent for advanced bioconjugation. Its well-defined orthogonal protecting groups provide multiple avenues for the controlled and sequential attachment of payloads and linkers. By following the detailed protocols for either direct carboxylic acid coupling or advanced phenol-specific strategies, researchers can construct complex, well-defined bioconjugates. The choice of strategy will depend on the specific application, the nature of the biomolecule, and the desired final architecture of the conjugate. Careful optimization of reaction conditions and rigorous analytical characterization are paramount to ensuring the successful synthesis of homogeneous and functional products for therapeutic and diagnostic applications.

References

  • Szijj K. (2024). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. J Biomol Res Ther. 13:406. link

  • Ban, H., Gavrilyuk, J., Barbas, C. F. 3rd. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society, 135(15), 5916–5927. link

  • Creative Biolabs. (n.d.). Tyrosine based Conjugation Strategy. Retrieved from link

  • Macmillan Group. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry. link

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. ACS Publications. link

  • ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? Retrieved from link

  • BenchChem. (2025). The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide. Retrieved from link

  • BenchChem. (n.d.). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Retrieved from link

  • Willis, N. J., & T. W. (2018). Tyrosine bioconjugation – an emergent alternative. RSC Chemical Biology, 9(7), 1518-1527. link

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from link

  • BenchChem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Retrieved from link

  • BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis. Retrieved from link

  • Kascatan-Nebioglu, F., et al. (2014). Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. Inorganic Chemistry, 53(19), 10626–10633. link

  • Almada, P., et al. (2020). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 11(40), 6472-6490. link

  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis. Retrieved from link

  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(4), 249-266. link

  • Thermo Fisher Scientific. (n.d.). Instructions: EDC. Retrieved from link

  • BenchChem. (2025). The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide. Retrieved from link

  • ResearchGate. (n.d.). (A) Common orthogonal strategies for peptide macrocyclization. (B)... Retrieved from link

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Retrieved from link

  • BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Retrieved from link

  • PeptaNova. (n.d.). Boc-D-Tyr(2,6-dichloro-Bzl)-OH. Retrieved from link

  • Sigma-Aldrich. (n.d.). Boc-Tyr(2,6-di-Cl-Bzl)-OH Novabiochem. Retrieved from link

  • PubChem. (n.d.). Boc-D-tyr(2,6-CL2-bzl)-OH. Retrieved from link

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  • Dooling, L. J., & Tirrell, D. A. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. Biomacromolecules, 18(3), 1015–1022. link

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Application Notes and Protocols for the Synthesis of Peptide Libraries Using Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Modified Tyrosine Analogs in Combinatorial Peptide Libraries

Peptide libraries are powerful tools in drug discovery and biomedical research, offering vast collections of peptides for high-throughput screening to identify novel therapeutic leads, map protein-protein interactions, and define enzyme substrate specificity.[1][2][3] The chemical diversity of these libraries can be significantly expanded by incorporating non-natural or modified amino acids, which can enhance biological activity, improve stability against proteolytic degradation, and introduce novel functionalities.[3][4]

This guide focuses on the application of N-α-tert-butyloxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosinol [Boc-L-Tyr(2,6-di-Cl-Bzl)-OH], a key building block for introducing a modified tyrosine residue into peptide libraries. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a robust and widely used solid-phase peptide synthesis (SPPS) strategy.[5][6] The choice of the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether as the side-chain protecting group for the phenolic hydroxyl of tyrosine is particularly strategic. It offers enhanced stability to the acidic conditions used for the removal of the N-α-Boc group during SPPS, preventing unwanted side reactions at the tyrosine side chain.[6][7] This stability is crucial for the successful synthesis of complex peptides and diverse libraries.[7]

These application notes provide a detailed protocol for the synthesis of a combinatorial peptide library using the "split-and-mix" method on a solid support, with a specific focus on the efficient incorporation of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH.[8][9][10]

Physicochemical Properties of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH

A thorough understanding of the physicochemical properties of the building block is essential for successful and reproducible peptide synthesis.

PropertyValueReference
Synonyms Boc-L-Tyr(2,6-di-Cl-Bzl)-OH[11]
CAS Number 40298-71-3[11][12]
Molecular Formula C₂₁H₂₃Cl₂NO₅[11]
Molecular Weight 440.33 g/mol [11]
Appearance White powder[11]
Melting Point 128 - 132 °C[11]
Optical Rotation [α]²⁰/D = 19 - 21º (c=2 in EtOH)[11]
Storage Conditions 0 - 8 °C[11]

Experimental Workflow for Peptide Library Synthesis

The synthesis of a peptide library using the split-and-mix (or split-and-pool) method is a powerful combinatorial technique that allows for the generation of a vast number of unique peptide sequences on individual resin beads.[8][9][10] Each bead in the final library carries multiple copies of a single peptide sequence, creating a "one-bead-one-compound" library.[9][10]

Peptide_Library_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (Split-and-Mix) cluster_final_steps Final Processing Resin Start with Solid Support (e.g., Merrifield Resin) Swell Swell Resin in DCM Resin->Swell Split Split Resin into Equal Portions Couple_AA1 Couple Amino Acid 1 (e.g., Boc-L-Tyr(2,6-di-Cl-Bzl)-OH) Split->Couple_AA1 Couple_AA2 Couple Amino Acid 2 Split->Couple_AA2 Couple_AAn Couple Amino Acid n Split->Couple_AAn Pool Pool all Resin Portions Couple_AA1->Pool Couple_AA2->Pool Couple_AAn->Pool Mix Thoroughly Mix the Pooled Resin Pool->Mix Deprotect N-α-Boc Deprotection (TFA) Mix->Deprotect Wash_Neutralize Wash and Neutralize Deprotect->Wash_Neutralize Wash_Neutralize->Split Repeat for next position Final_Deprotect Final N-α-Boc Deprotection Wash_Neutralize->Final_Deprotect Side_Chain_Cleavage Side-Chain Deprotection and Cleavage from Resin (HF or TFMSA) Final_Deprotect->Side_Chain_Cleavage Precipitate Precipitate Peptides Side_Chain_Cleavage->Precipitate Purify Purify Peptide Pools Precipitate->Purify Characterize Characterize Library (LC-MS, MS/MS) Purify->Characterize

Figure 1: Workflow for Split-and-Mix Peptide Library Synthesis.

Detailed Protocols

Protocol 1: Preparation of the Solid Support
  • Resin Swelling: Place the desired amount of Merrifield resin (or a suitable alternative) in a peptide synthesis vessel. Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Washing: Drain the DCM and wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).

Protocol 2: First Amino Acid Coupling (Attachment to Resin)

This protocol describes the attachment of the C-terminal amino acid to the resin. For this example, we will use Boc-Gly-OH.

  • Preparation of Cesium Salt: In a separate flask, dissolve Boc-Gly-OH (2 equivalents based on resin substitution) and cesium carbonate (Cs₂CO₃) (1 equivalent) in a mixture of dimethylformamide (DMF) and water. Remove the solvent under reduced pressure to obtain the Boc-Gly-cesium salt.

  • Coupling Reaction: Dissolve the cesium salt in DMF and add it to the swollen and washed resin. Heat the mixture to 50°C and agitate for 12-24 hours.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), a 1:1 mixture of DMF/water (2x), DMF (3x), and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted sites on the resin, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIEA) in DCM for 30 minutes. Wash the resin as in step 3.

Protocol 3: Iterative Peptide Elongation (Incorporating Boc-L-Tyr(2,6-di-Cl-Bzl)-OH)

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid addition.

  • N-α-Boc Deprotection:

    • Wash the resin with DCM (2x).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 10 minutes.

    • Drain the neutralization solution and wash the resin with DCM (5x).

  • Split-and-Mix Synthesis (for a library):

    • Split: Divide the deprotected and neutralized resin into a number of equal portions corresponding to the number of amino acids to be coupled at that position.

    • Couple: In separate reaction vessels, add a pre-activated solution of each amino acid to a portion of the resin. For the incorporation of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, follow the coupling procedure below.

      • Amino Acid Activation: In a separate tube, dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (3 equivalents based on the initial resin substitution of that portion) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the activation to proceed for 5-10 minutes.

      • Coupling: Add the activated amino acid solution to the corresponding resin portion and agitate for 1-2 hours.

    • Pool and Mix: After the coupling reactions are complete, wash each resin portion with DMF and DCM. Combine all resin portions into a single vessel and mix thoroughly to ensure randomization for the next cycle.

  • Monitoring Coupling Efficiency: A Kaiser test can be performed on a small sample of the resin after coupling to check for the presence of free primary amines, indicating an incomplete reaction.

Protocol 4: Cleavage and Final Deprotection

The choice of cleavage cocktail is critical and depends on the specific protecting groups used in the synthesis. The 2,6-di-Cl-Bzl group requires a strong acid for removal.[6][7]

  • Final N-α-Boc Deprotection: Perform the deprotection step as described in Protocol 3, step 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum for several hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole. Caution: TFMSA and HF are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood. A common alternative is a high-HF cleavage.

  • Cleavage Reaction:

    • For TFMSA cleavage, suspend the dried resin in the cleavage cocktail and stir for 2-4 hours at 0°C to room temperature.

    • For HF cleavage, the dried resin is treated with anhydrous HF in the presence of a scavenger like anisole at 0°C for 1-2 hours.

  • Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual cleavage reagents and scavengers.

  • Drying: Dry the crude peptide library under vacuum.

Characterization of the Peptide Library

The resulting peptide library, typically a mixture of peptides cleaved from the resin, requires characterization to confirm the successful synthesis and to assess its diversity and quality.[1][13][14]

Analytical TechniquePurpose
LC-MS (Liquid Chromatography-Mass Spectrometry) To analyze the complexity of the peptide mixture and to obtain molecular weight information for a subset of the library components.[13]
MS/MS (Tandem Mass Spectrometry) To sequence individual peptides from the library to confirm the presence of the expected amino acids, including the incorporated Tyr(2,6-di-Cl-Bzl).[14]
Amino Acid Analysis (AAA) To determine the overall amino acid composition of the library, which can be used to verify the intended distribution of amino acids.[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the amino acid.- Insufficient activation time or reagents.- Aggregation of the growing peptide chain.- Double couple the amino acid.- Use a different coupling reagent (e.g., HATU).- Add a chaotropic agent like DMSO to the coupling solution.
Low Cleavage Yield - Incomplete removal of the 2,6-di-Cl-Bzl group.- Insufficient cleavage time or inappropriate cocktail.- Increase the cleavage reaction time.- Ensure the use of a strong acid cocktail like HF or TFMSA.
Presence of Deletion Sequences - Incomplete deprotection or coupling in previous cycles.- Optimize deprotection and coupling times and reagents.- Ensure thorough washing between steps.

Conclusion

The use of Boc-L-Tyr(2,6-di-Cl-Bzl)-OH in conjunction with the Boc-SPPS strategy and the split-and-mix method provides a robust and reliable approach for the synthesis of diverse peptide libraries. The stability of the 2,6-dichlorobenzyl protecting group ensures the integrity of the tyrosine side chain throughout the synthesis, allowing for the generation of high-quality libraries for screening and drug discovery applications. Careful adherence to the detailed protocols and analytical characterization are paramount for the successful generation and validation of these powerful chemical tools.

References

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, March 10). Synthesis of Combinatorial Library - Split and Mix Method. Retrieved from [Link]

  • Sparks, R., & Crowe, J. E., Jr. (2013). Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides. Methods in Molecular Biology, 982, 115–136. [Link]

  • QYAOBIO. (n.d.). Synthesis of Peptide Library. Retrieved from [Link]

  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]

  • Derda, R., & Tamboli, V. (2012). Synthesis of combinatorial peptide libraries by the “split-and-mix” method. In Peptide Engineering (pp. 1-21). Humana Press. ResearchGate. Retrieved from [Link]

  • Bruce, C., et al. (2024). Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development. Preprints.org.
  • Giraud, M., et al. (2011). A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis. ACS Combinatorial Science, 13(4), 365-372. [Link]

  • Genosphere Biotechnologies. (n.d.). Synthetic Peptide Library Design. Retrieved from [Link]

  • Kitagawa, K., et al. (2001). A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Chemical Communications, (12), 1064-1065. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Library Synthesis Service. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Agilent Technologies. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Ondetti, M. A., & Pluscec, J. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. European Patent No. EP0161468A2.
  • Erickson, B. W., & Merrifield, R. B. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591-592. [Link]

  • Galande, A. K., & Alewood, P. F. (2003). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 4(3), 949-960. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Wang, R., et al. (2019). Dearomatization-Rearomatization Strategy of Tyrosine for Peptides/Protein Modification through Thiol-Addition Reactions. Chemical Communications, 55(32), 4775-4778. [Link]

  • O'Donnell, C., et al. (2013). Standardizing and simplifying analysis of peptide library data. Journal of Computer-Aided Molecular Design, 27(4), 313-324. [Link]

  • PeptaNova. (n.d.). Boc-D-Tyr(2,6-dichloro-Bzl)-OH. Retrieved from [Link]

  • Yamashiro, D., & Li, C. H. (1973). Protection of Tyrosine in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 38(3), 591–592. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Galande, A. K., & Alewood, P. F. (2013). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 4(3), 949-960. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purifying Sterically Hindered and Hydrophobic Peptides

The successful synthesis of complex peptides is a cornerstone of modern drug discovery and development. A critical step in obtaining a final product of high purity is the chromatographic purification, most commonly achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While standard protocols are effective for many peptides, the introduction of modified amino acids with bulky and hydrophobic protecting groups presents significant purification challenges.

This application note provides a detailed guide for the purification of peptides containing N-tert-butyloxycarbonyl-L-tyrosinol(O-2,6-dichlorobenzyl), abbreviated as Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The presence of both the Boc and the 2,6-dichlorobenzyl protecting groups imparts a profound hydrophobicity to the peptide. The 2,6-dichlorobenzyl ether, in particular, is a sterically demanding and highly non-polar moiety used to protect the phenolic hydroxyl group of tyrosine. This increased hydrophobicity leads to strong interactions with the stationary phase, often resulting in poor solubility in aqueous mobile phases, peak broadening, and low recovery.[1][2]

This guide will delineate a systematic approach to overcome these challenges, focusing on method development, optimization, and execution of the RP-HPLC purification for peptides bearing this modified amino acid. The principles and protocols described herein are designed to be broadly applicable to other peptides of similar hydrophobic character.

Understanding the Physicochemical Impact of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

The retention behavior of a peptide in RP-HPLC is primarily dictated by its overall hydrophobicity.[3][4] The incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) significantly increases the non-polar character of the peptide due to:

  • The tert-Butyloxycarbonyl (Boc) Group: A well-established, hydrophobic N-terminal protecting group.

  • The 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl) Group: This group, attached to the tyrosinol side-chain, is substantially more hydrophobic than a standard benzyl group due to the presence of two chlorine atoms. This modification enhances the stability of the protecting group but also drastically increases the peptide's retention time on a reverse-phase column.

The cumulative effect of these groups often necessitates the use of higher concentrations of organic solvent for elution, which can, in turn, exacerbate solubility issues.

Strategic Approach to Purification Workflow

A successful purification strategy for highly hydrophobic peptides requires careful consideration of each step, from sample preparation to fraction analysis. The following workflow provides a logical progression for developing and implementing a robust purification protocol.

PurificationWorkflow cluster_prep Pre-Purification cluster_purification Purification cluster_post Post-Purification solubility Solubility Testing analytical Analytical HPLC solubility->analytical Informs Method Dev. prep_hplc Preparative HPLC analytical->prep_hplc Guides Gradient fraction Fraction Collection prep_hplc->fraction analysis Purity Analysis fraction->analysis lyophilization Lyophilization analysis->lyophilization Pool Pure Fractions

Figure 1: Logical workflow for the purification of hydrophobic peptides.

Materials and Methods

Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) system with a preparative pump, gradient controller, autosampler (or manual injector), and a UV detector.

  • Fraction collector.

  • Vortex mixer and sonicator.

  • Lyophilizer (Freeze-dryer).

  • Analytical and Preparative RP-HPLC columns (see Table 1 for recommendations).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), sequencing grade.

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • 0.22 µm syringe filters.

Column Selection

The choice of stationary phase is critical for the successful purification of hydrophobic peptides. While C18 columns are a common starting point, less hydrophobic phases can offer better peak shape and recovery for highly retained compounds.[5]

Column Type Particle Size (µm) Pore Size (Å) Application Notes
C18 5 - 10100 - 300Standard choice for peptides. May show excessive retention for highly hydrophobic peptides. A wide-pore (300 Å) format is recommended for larger peptides.[4]
C8 5 - 10100 - 300Less hydrophobic than C18, often providing better selectivity and peak shape for hydrophobic peptides.
C4 5 - 10300Recommended for very hydrophobic peptides and proteins. The shorter alkyl chain reduces interaction strength, allowing for elution with lower organic solvent concentrations.[5]
Phenyl 5 - 10300Offers alternative selectivity based on pi-pi interactions, which can be advantageous for peptides containing aromatic residues.

Table 1: Recommended HPLC Columns for Hydrophobic Peptide Purification.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Proper sample preparation is paramount to avoid precipitation on the column, which can lead to poor recovery and column damage.

  • Initial Solubility Testing: Before preparing the bulk sample, test the solubility of a small amount of the crude peptide in various solvents. Start with the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% TFA). If solubility is poor, proceed to the next step.

  • Use of Organic Solvents: For highly hydrophobic peptides, dissolution directly in aqueous solutions is often challenging.[2][6]

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO or DMF.

    • Once fully dissolved, slowly add the initial HPLC mobile phase (e.g., Water with 0.1% TFA) to the dissolved sample with vigorous vortexing.

    • Caution: The final concentration of the strong organic solvent should be kept as low as possible to ensure the peptide binds to the column head upon injection.

  • Sonication: If precipitation occurs upon dilution, sonicate the sample in a water bath for 5-10 minutes.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Protocol 2: Analytical HPLC Method Development

Before proceeding to preparative scale, an analytical method must be developed to determine the retention time of the target peptide and to assess the impurity profile.

  • Column: Start with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% (v/v) TFA in water.

    • B: 0.1% (v/v) TFA in acetonitrile (ACN).

    • Rationale: TFA acts as an ion-pairing agent, sharpening peaks by neutralizing charged residues and masking silanol interactions.[7]

  • Gradient: Run a broad scouting gradient to determine the approximate elution point of the peptide.

    • Example Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm and 280 nm.

  • Optimization: Based on the scouting run, optimize the gradient to improve resolution around the target peptide peak. A shallower gradient will increase the separation between closely eluting peaks.

    • Example Optimized Gradient: If the peptide elutes at 60% B, a gradient of 40% to 70% B over 30 minutes would be a good next step.

  • Temperature: Increasing the column temperature to 40-60°C can improve peak shape and reduce viscosity, but be mindful of potential peptide degradation.[1]

Protocol 3: Preparative HPLC Purification
  • Column: Select a preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase: Prepare fresh mobile phases A and B as described for the analytical method.

  • Scaling the Gradient: Adapt the optimized analytical gradient to the preparative scale. The gradient profile in terms of %B versus time will remain the same, but the flow rate will be increased proportionally to the column cross-sectional area.

  • Sample Loading: Inject the prepared crude peptide solution onto the column. The amount to load will depend on the column dimensions and the complexity of the crude mixture.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the entire peak corresponding to the target peptide.

  • Purity Analysis: Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and freeze-dry to obtain the purified peptide as a fluffy white powder.

Parameter Analytical Scale Preparative Scale Rationale
Column C8, 4.6 x 150 mm, 5 µmC8, 21.2 x 250 mm, 10 µmConsistent chemistry for predictable scaling. Larger particles in preparative columns reduce backpressure.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA is a volatile ion-pairing agent suitable for lyophilization.[3]
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACNACN is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/min20 mL/minFlow rate is scaled to maintain linear velocity across different column diameters.
Gradient 45-75% B in 30 min45-75% B in 30 minA shallow gradient is crucial for resolving closely eluting hydrophobic impurities.
Temperature 40 °C40 °CElevated temperature improves solubility and peak shape for hydrophobic peptides.[1]
Detection 220 nm220 nmStandard wavelength for peptide bond absorbance.

Table 2: Example of Scaled Analytical to Preparative HPLC Parameters.

Troubleshooting and Advanced Strategies

  • Poor Peak Shape/Tailing: This can be due to secondary interactions with the silica backbone. Ensure sufficient ion-pairing agent (TFA) is present. In some cases, switching to a different ion-pairing agent like formic acid (if MS compatibility is needed) or using a different column chemistry (e.g., phenyl) can help.

  • Irreversible Binding/Low Recovery: If the peptide is extremely hydrophobic, it may not elute from a C18 or even a C8 column. In such cases, a C4 column is recommended.[5] Using a stronger organic solvent like isopropanol in the mobile phase can also aid in elution.

  • Co-eluting Impurities: If impurities cannot be resolved by optimizing the gradient, consider changing the selectivity. This can be achieved by altering the organic modifier (e.g., methanol instead of ACN), changing the ion-pairing agent, or using a column with a different stationary phase (e.g., phenyl).

Conclusion

The purification of peptides containing the highly hydrophobic Boc-L-Tyrosinol(2,6-di-Cl-Bzl) moiety requires a departure from standard protocols. By systematically addressing solubility challenges, carefully selecting the appropriate stationary phase, and optimizing the mobile phase and gradient conditions, high-purity peptides can be successfully isolated. The key to success lies in a methodical approach to method development at the analytical scale before scaling up to preparative chromatography. The protocols and strategies outlined in this application note provide a robust framework for researchers and drug development professionals to tackle the purification of this and other challenging hydrophobic peptides.

References

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Farah, S., et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (61), 3733.
  • Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2012).
  • Sytkowski, A. J. (Ed.). (2012). HPLC of Peptides and Proteins. Humana Press.
  • Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N-and C-termini are dramatically different from internal side-chains.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Boc Deprotection for Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses a particularly challenging synthetic step: the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from L-Tyrosinol bearing a sterically demanding 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether on the phenolic hydroxyl. The unique structural features of this substrate necessitate a nuanced approach to achieve clean and complete deprotection. This resource is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven expertise.

Troubleshooting Guide: Incomplete Boc Deprotection

This section is structured to help you diagnose and resolve common issues encountered during the Boc deprotection of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Q1: I'm observing a significant amount of starting material even after extended reaction times with standard TFA/DCM conditions. What's causing this incomplete deprotection?

A1: The primary culprit is likely the substantial steric hindrance around the Boc-protected amine. The 2,6-disubstitution on the benzyl ether creates a bulky chemical environment that physically impedes the approach of the acid (trifluoroacetic acid, TFA) to the Boc group. This increased steric bulk dramatically slows down the rate of the deprotection reaction.[1]

Underlying Mechanism: Boc deprotection is an acid-catalyzed process that begins with the protonation of the carbonyl oxygen of the Boc group.[2] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine.[2] Steric hindrance around the Boc group can hinder the initial protonation step and subsequent fragmentation, leading to incomplete conversion.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ TFA H⁺ (from TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Loss of t-Bu⁺ tBu t-Bu⁺ Protonated_Boc->tBu CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt R-NH₃⁺TFA⁻ Carbamic_Acid->Amine_Salt - CO₂ + H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Recommended Troubleshooting Protocol:
  • Increase TFA Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). Start with a 50% (v/v) solution and, if necessary, move towards neat TFA.[3]

  • Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Due to the steric hindrance, the reaction may require several hours (from 2 to even 18 hours in some cases) for completion.[1][3]

  • Elevate Temperature (with caution): Gentle heating (e.g., to 30-40 °C) can increase the reaction rate. However, be mindful that elevated temperatures can also promote side reactions, including potential cleavage of the 2,6-di-Cl-Bzl ether. This should be a last resort and carefully monitored.

ParameterStandard ConditionRecommended for Hindered Substrate
TFA Concentration 20-50% in DCM50% in DCM to neat TFA
Reaction Time 30 min - 2 hours2 - 18 hours (monitor closely)
Temperature Room TemperatureRoom Temperature to 40°C (with caution)

Table 1: Recommended adjustments to reaction conditions for sterically hindered Boc deprotection.

Q2: I'm concerned about the stability of the 2,6-dichlorobenzyl ether under strong acidic conditions. Could it be cleaving?

A2: This is a valid concern. While the electron-withdrawing chlorine atoms enhance the stability of the 2,6-di-Cl-Bzl ether compared to an unsubstituted benzyl ether, it is still susceptible to cleavage under harsh acidic conditions.[4] Prolonged exposure to neat TFA, especially with heating, could lead to partial or complete removal of this protecting group.

Orthogonal Protection Strategy: The combination of Boc and benzyl-type ethers is a common orthogonal protection strategy.[5][6] Boc is acid-labile, while benzyl ethers are typically removed by hydrogenolysis.[5] The enhanced stability of the 2,6-di-Cl-Bzl ether makes this a more robust pairing, but the limits of this orthogonality can be tested with highly hindered substrates requiring forcing deprotection conditions.

Orthogonal_Deprotection cluster_boc Boc Deprotection cluster_bzl Benzyl Ether Deprotection Start Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Boc_Product L-Tyrosinol(2,6-di-Cl-Bzl) Start->Boc_Product TFA or HCl (Acidolysis) Bzl_Product Boc-L-Tyrosinol Start->Bzl_Product H₂/Pd-C (Hydrogenolysis)

Caption: Orthogonal deprotection strategy.

How to Check for Benzyl Ether Cleavage:
  • LC-MS Analysis: Look for the mass of the fully deprotected L-Tyrosinol in your crude reaction mixture.

  • ¹H NMR Spectroscopy: The characteristic signals for the 2,6-dichlorobenzyl group (aromatic and benzylic protons) will disappear if the group is cleaved.

Q3: Given the challenges with TFA, are there alternative, milder methods for this deprotection?

A3: Yes, several milder methods can be employed, which may offer better selectivity and preserve the 2,6-di-Cl-Bzl ether.

  • 4M HCl in Dioxane: This is a common and effective alternative to TFA.[7][8] It is often considered slightly milder and can sometimes provide better results for sensitive substrates. The reaction is typically run at room temperature for 1-4 hours.

  • Lewis Acids: For highly acid-sensitive substrates, Lewis acids like zinc bromide (ZnBr₂) in DCM can be used.[8] These reactions are generally slower, often requiring 24-72 hours.

  • Thermal Deprotection: In the absence of other thermally labile groups, heating the substrate in a high-boiling solvent or even neat can effect Boc deprotection.[9][10] This method avoids acidic reagents altogether. However, the required temperatures are often high (>150 °C) and would need to be carefully evaluated for your specific substrate.

  • Oxalyl Chloride in Methanol: A mild and rapid method for the deprotection of N-Boc groups has been reported using oxalyl chloride in methanol at room temperature.[11][12] This could be a viable option for substrates with acid-labile functionalities.[11]

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidolysis 20-100% TFA in DCMRT, 30 min - 18 hFast and effective for many substratesCan cleave acid-sensitive groups
Alternative Acidolysis 4M HCl in DioxaneRT, 1-4 hOften milder than TFADioxane is a peroxide-forming solvent
Lewis Acid Catalysis ZnBr₂ in DCMRT, 24-72 hMild and selectiveSlow reaction times
Thermal Deprotection Neat or high-boiling solvent>150 °CAvoids acidic reagentsHigh temperatures can cause degradation
Oxalyl Chloride (COCl)₂ in MeOHRT, 1-4 hMild and fastReagent is moisture sensitive

Table 2: Comparison of Boc deprotection methods.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the deprotection reaction?

A: The most common and effective methods are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: The deprotected product (a free amine) will be more polar than the Boc-protected starting material and will thus have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly recommended, as it will produce a distinct color (usually purple or yellow) with the newly formed primary amine, making it easy to visualize the product.

  • HPLC: This is the most quantitative method for monitoring the reaction. You can track the disappearance of the starting material peak and the appearance of the product peak over time.[1]

Q2: What is the best workup procedure after a successful deprotection with TFA or HCl?

A: The deprotected amine will exist as a salt (trifluoroacetate or hydrochloride). The workup procedure depends on whether you need the free amine or the salt for your next step.

  • To isolate the amine salt: Simply remove the solvent and excess acid under reduced pressure (rotary evaporation). You may need to co-evaporate with a solvent like DCM or toluene a few times to remove all traces of acid.

  • To isolate the free amine: After removing the bulk of the acid, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral or slightly basic. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the free amine. Be cautious with strong bases if other base-labile groups are present.

Q3: Can the liberated tert-butyl cation cause side reactions?

A: Yes, the tert-butyl cation is an electrophile and can alkylate electron-rich aromatic rings, such as the tyrosine side chain.[13] While the 2,6-dichloro substitution on the benzyl ether deactivates the tyrosine ring somewhat, this remains a potential side reaction. To mitigate this, scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

Troubleshooting_Workflow Start Incomplete Boc Deprotection? Increase_TFA Increase TFA Concentration (50% -> neat) Start->Increase_TFA Yes Extend_Time Extend Reaction Time (Monitor by TLC/HPLC) Increase_TFA->Extend_Time Gentle_Heat Gentle Heating (30-40°C) (Use with caution) Extend_Time->Gentle_Heat Check_Bzl_Cleavage Check for Benzyl Ether Cleavage (LC-MS, NMR) Gentle_Heat->Check_Bzl_Cleavage Success Complete Deprotection Check_Bzl_Cleavage->Success No Cleavage Failure Side Product Formation Check_Bzl_Cleavage->Failure Cleavage Observed Alternative_Methods Consider Alternative Methods: - 4M HCl in Dioxane - Lewis Acids (ZnBr₂) - Thermal Deprotection Failure->Alternative_Methods

Caption: Troubleshooting workflow for incomplete Boc deprotection.

By systematically addressing the challenges of steric hindrance and potential side reactions, researchers can successfully deprotect Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and proceed with their synthetic endeavors.

References

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Alternative Methods for Boc Deprotection. Reddit. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Aggregation Issues in Peptides with Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for aggregation issues encountered during the synthesis and handling of peptides containing Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The unique physicochemical properties of the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) protecting group, while offering stability, can significantly contribute to aggregation phenomena. This resource is designed to help you understand the root causes of these issues and provide actionable, field-proven strategies to mitigate them, ensuring the successful synthesis and purification of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and why is it used in peptide synthesis?

A1: Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a protected amino alcohol derivative of L-tyrosine.[1] In peptide synthesis, the N-terminal amine is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group of the tyrosinol side chain is protected by a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether.[2] This protecting group is particularly robust and stable under the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA), making it suitable for Boc-based solid-phase peptide synthesis (SPPS).[2][3] The 2,6-dichlorobenzyl group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF).[2]

Q2: What causes peptides containing Boc-L-Tyrosinol(2,6-di-Cl-Bzl) to aggregate?

A2: Aggregation in these peptides is a multi-factorial issue, primarily driven by:

  • Hydrophobicity: The 2,6-dichlorobenzyl group is highly hydrophobic. Its presence, especially in sequences with other hydrophobic residues (e.g., Val, Ile, Leu, Phe), promotes intermolecular hydrophobic interactions, leading to self-association and aggregation.[4][5]

  • Intermolecular Hydrogen Bonding: As the peptide chain elongates on the solid support, it can fold and form secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds.[4][6] This can lead to the peptide chains becoming inaccessible to reagents.[4]

  • Steric Hindrance: The bulky nature of the 2,6-dichlorobenzyl group can contribute to poor solvation of the growing peptide chain, further encouraging aggregation.

Q3: What are the common signs of on-resin peptide aggregation?

A3: During SPPS, several signs can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[4][6]

  • Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating unreacted free amines.[4] Similarly, the removal of the N-terminal Boc group may be sluggish.

  • Physical Clumping: The resin may become sticky and clump together, making it difficult to work with.[4]

  • Low Yield of Final Product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems during synthesis.[4]

Q4: Can aggregation occur after the peptide is cleaved from the resin?

A4: Yes, aggregation is a common problem for purified peptides, especially those containing hydrophobic residues. The hydrophobic nature of the 2,6-dichlorobenzyl group, if not removed, or the overall hydrophobicity of the final peptide can lead to poor solubility in aqueous solutions.[7][8] This can result in the formation of amorphous aggregates or more structured amyloid-like fibrils.[9]

Troubleshooting Guide: On-Resin Aggregation

If you suspect on-resin aggregation, the following strategies can be employed to disrupt the intermolecular interactions causing the problem.

Issue 1: Incomplete Coupling or Deprotection
Root Cause Analysis:

Incomplete reactions are often the first sign that the growing peptide chains are aggregating and becoming inaccessible to reagents. The formation of secondary structures, primarily β-sheets, shields the reactive N-terminus.

Mitigation Strategies:
StrategyDescriptionKey Considerations
Solvent Modification Switch to more polar solvents or solvent mixtures that can disrupt hydrogen bonding.N-Methyl-2-pyrrolidone (NMP) is often more effective than Dimethylformamide (DMF) or Dichloromethane (DCM) at disrupting secondary structures.[6] Consider adding Dimethyl Sulfoxide (DMSO) to DMF (up to 25%).[10]
Chaotropic Agents Add chaotropic salts to the coupling and/or washing steps to disrupt secondary structures.A 0.4 M solution of LiCl in DMF can be used as the solvent for the coupling reaction.[4] Alternatively, pre-washing the resin with this solution can be effective.[4]
Elevated Temperature Increase the temperature during coupling reactions to disrupt secondary structures and improve reaction kinetics.Perform the coupling step at an elevated temperature (e.g., 40-60°C).[6] This can be particularly effective when using microwave-assisted peptide synthesizers.[11]
"Magic Mixture" Use a specialized solvent system for difficult couplings.A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate has been reported to be effective.[6]
Backbone Protection Introduce a backbone-protecting group to disrupt inter-chain hydrogen bonding.Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on an amino acid's alpha-nitrogen every 6-7 residues can sterically hinder aggregation.[12]
Pseudoproline Dipeptides Substitute a Ser or Thr residue with a pseudoproline dipeptide to introduce a kink in the peptide backbone.This strategy disrupts the formation of regular secondary structures.[6]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.

  • Deprotection:

    • Wash the resin-bound peptide with Dichloromethane (DCM) (3x).[4]

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[3]

  • Washing:

    • Wash the resin with DCM (3x) to remove the TFA.[4]

  • Neutralization:

    • Wash the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[4]

    • Drain the neutralization solution and wash the resin with DCM (3x).[4]

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.[4]

    • Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.[4]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[4]

  • Monitoring and Washing:

    • Monitor the reaction for completion using the ninhydrin test.[4]

    • After completion, wash the resin with DMF and DCM to prepare for the next cycle.[4]

Protocol 2: Chaotropic Salt Wash and Coupling

This protocol is an adaptation for a manual coupling step when aggregation is suspected.

  • Deprotection and Neutralization:

    • Perform the Boc deprotection and neutralization steps as described in Protocol 1.

  • Chaotropic Wash:

    • Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF.

  • Coupling:

    • Prepare the activated amino acid solution as described in Protocol 1, using 0.4 M LiCl in DMF as the solvent.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours.[4]

  • Monitoring and Washing:

    • Monitor the reaction for completion using the ninhydrin test.[4]

    • After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.[4]

Visualization of Concepts

Diagram 1: On-Resin Peptide Aggregation

cluster_0 Standard Synthesis Peptide Chains Peptide Chains Aggregation Aggregation Peptide Chains->Aggregation Hydrophobic Interactions H-Bonding Incomplete Coupling Incomplete Coupling Aggregation->Incomplete Coupling

Caption: On-resin aggregation leading to incomplete coupling.

Diagram 2: Troubleshooting Workflow for Aggregation

Start Start Suspected Aggregation Suspected Aggregation Start->Suspected Aggregation Solvent Modification Solvent Modification Suspected Aggregation->Solvent Modification Try First Chaotropic Agents Chaotropic Agents Solvent Modification->Chaotropic Agents If Unsuccessful Elevated Temperature Elevated Temperature Chaotropic Agents->Elevated Temperature If Unsuccessful Successful Synthesis Successful Synthesis Elevated Temperature->Successful Synthesis If Successful Backbone Protection Backbone Protection Elevated Temperature->Backbone Protection Advanced Strategy Backbone Protection->Successful Synthesis

Caption: A stepwise approach to troubleshooting on-resin aggregation.

References

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (URL: )
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: )
  • Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). (URL: )
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: )
  • Boc-O-2,6-dichlorobenzyl-L-tyrosine | 40298-71-3. (URL: )
  • Boc-O-2,6-dichlorobenzyl-D-tyrosine. (URL: )
  • Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (URL: )
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
  • The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide. (URL: )
  • Technical Support Center: Managing Aggregation of Peptides Containing Boc-Tyr(Bzl)-OH. (URL: )
  • Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF. (URL: [Link])

  • Boc / Bzl Solid Phase Synthesis. (URL: )
  • Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine. (URL: )
  • Boc-O-2,6-dichlorobenzyl-DL-tyrosine. (URL: )
  • Prediction and improvement of protected peptide solubility in organic solvents. (URL: [Link])

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (URL: )
  • Peptide solubility guidelines. (URL: )
  • Rational development of a strategy for modifying the aggregatibility of proteins. (URL: [Link])

  • Boc-Tyrosinol(2,6-Cl2-Bzl). (URL: )
  • Addressing aggregation issues in peptides synthesized with Boc-Asn(Xan)-OH. (URL: )
  • dealing with aggregation in peptides containing Cys(Bzl). (URL: )
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (URL: [Link])

  • Solubility Guidelines for Peptides. (URL: )
  • Peptide solubility. (URL: )
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • Protecting Groups in Peptide Synthesis | Biosynth. (URL: )

Sources

Technical Support Center: Optimizing Coupling Efficiency of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with Boc-L-Tyrosinol(2,6-di-Cl-Bzl). Coupling a carboxylic acid to the primary alcohol of this molecule presents unique challenges due to significant steric hindrance. This document offers a combination of frequently asked questions, detailed troubleshooting protocols, and optimized reaction conditions to help you achieve high coupling efficiency and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this sterically demanding building block.

Q1: Why is the coupling reaction with Boc-L-Tyrosinol(2,6-di-Cl-Bzl) so challenging?

A1: The difficulty arises from a combination of two primary factors:

  • Extreme Steric Hindrance: The primary alcohol, which acts as the nucleophile, is sterically shielded by two bulky protective groups. The N-terminal tert-butoxycarbonyl (Boc) group and, more significantly, the massive O-2,6-dichlorobenzyl group on the phenolic ring create a crowded environment that physically blocks the approach of the activated carboxylic acid. Coupling reactions involving sterically hindered secondary alcohols are known to be challenging, and while this is a primary alcohol, the surrounding architecture presents a similar hurdle[1][2].

  • Lower Nucleophilicity: Alcohols are inherently less nucleophilic than the primary or secondary amines typically involved in amide bond formation. This lower reactivity, compounded by the steric barriers, means that standard coupling conditions are often insufficient to drive the reaction to completion.

Q2: Which coupling reagents are most effective for this substrate?

A2: For sterically hindered couplings, potent uronium or phosphonium salt-based reagents are strongly recommended. Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide), even with additives like HOBt (hydroxybenzotriazole), are often too slow and inefficient.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is generally the top recommendation. It reacts faster and with less epimerization risk compared to other reagents[3]. Its mechanism involves forming a highly reactive OAt-active ester, which is very effective at acylating hindered alcohols[4].

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful option, though HATU is often considered superior for particularly difficult cases[3][5][6].

Q3: What is the purpose of the 2,6-dichlorobenzyl protecting group?

A3: The 2,6-dichlorobenzyl group is a robust protecting group for the phenolic hydroxyl of tyrosine[7][8]. The two chlorine atoms at the ortho positions provide significant steric bulk and have an electron-withdrawing inductive effect. This makes the benzyl group highly stable to acidic conditions, such as the trifluoroacetic acid (TFA) used for Boc-deprotection, preventing unwanted cleavage during synthesis[9][10]. This stability is crucial for multi-step synthetic sequences.

Q4: Can I use a common base like triethylamine (TEA) with HATU?

A4: While TEA can be used, a more sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is preferred[4][11]. The primary role of the base is to deprotonate the carboxylic acid, facilitating its activation by HATU. A bulky base like DIPEA is less likely to cause side reactions, such as epimerization of the activated acid or competing with the intended alcohol nucleophile.

Part 2: In-Depth Troubleshooting Guide

Even with optimized reagents, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Formation (Verified by TLC/LC-MS)1. Inadequate Carboxylic Acid Activation: The coupling reagent may not be potent enough to overcome the high activation energy required for this hindered system.• Switch to a More Potent Reagent: If using DIC/HOBt or HBTU, switch to HATU. The OAt leaving group generated by HATU is more reactive than the OBt group from HBTU[3]. • Check Reagent Quality: Coupling reagents are moisture-sensitive. Use fresh, high-purity HATU/HBTU from a reliable supplier. Store under inert gas.
2. Insufficient Reagent Stoichiometry: An insufficient amount of the coupling reagent or base will result in unreacted starting materials.• Increase Equivalents: Use a slight excess of the carboxylic acid (1.2 eq), HATU (1.15 eq), and DIPEA (2.0-2.5 eq) relative to the Boc-L-Tyrosinol(2,6-di-Cl-Bzl). This helps drive the reaction forward.
3. Suboptimal Reaction Conditions: The reaction may be too slow at room temperature due to the high steric hindrance.• Increase Temperature: Perform the reaction at a moderately elevated temperature (e.g., 35-50 °C). Monitor by TLC/LC-MS to avoid potential degradation. • Extend Reaction Time: Allow the reaction to proceed for a longer period (e.g., 12-24 hours).
Multiple Side Products Observed 1. Impure Starting Materials: Contaminants in the carboxylic acid or the tyrosinol derivative can lead to side reactions.• Verify Purity: Ensure all reactants are pure via NMR, LC-MS, or other appropriate analytical techniques before starting the reaction.
2. Degradation: The activated ester or other intermediates may be unstable under the reaction conditions.• Pre-activation vs. One-Pot: For sensitive carboxylic acids, consider a "pre-activation" step where the acid, HATU, and DIPEA are stirred for 5-10 minutes before adding the alcohol. This can sometimes minimize side reactions involving the acid.
Difficult Purification 1. Presence of Urea Byproducts: If carbodiimides (DCC/DIC) are used, the resulting urea byproduct can be difficult to remove.• Use Uronium Salts: HATU and HBTU generate water-soluble byproducts (tetramethylurea), which are much easier to remove during an aqueous workup compared to DCU (dicyclohexylurea).
2. Unreacted Carboxylic Acid: The polarity of the unreacted acid may be similar to the product, complicating chromatographic separation.• Implement a Basic Wash: During the aqueous workup, wash the organic layer with a mild base (e.g., 5% NaHCO₃ solution) to extract any remaining acidic starting material.
3. Residual DIPEA: The amine base can be difficult to remove completely by evaporation alone.• Implement an Acidic Wash: Wash the organic layer with a mild acid (e.g., 1M HCl or 5% citric acid solution) to protonate and extract the DIPEA into the aqueous phase. Follow with a brine wash to remove residual water.

Part 3: Optimized Coupling Protocol & Data

This section provides a reliable, step-by-step protocol for the esterification of a generic carboxylic acid to Boc-L-Tyrosinol(2,6-di-Cl-Bzl) using HATU.

Comparative Analysis of Coupling Reagents for Hindered Systems
Reagent SystemRelative PotencyRacemization RiskByproduct RemovalTypical Use Case
DIC / HOBt ModerateLow (with HOBt)Moderate (DIU is soluble)Standard, unhindered couplings
HBTU / DIPEA HighVery LowEasy (Water Soluble)Hindered or epimerization-prone couplings[5][12]
HATU / DIPEA Very HighExtremely LowEasy (Water Soluble)Severely hindered couplings, rapid reactions[3][6]
Step-by-Step Experimental Protocol: HATU-Mediated Esterification
  • Reagent Preparation:

    • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the Carboxylic Acid (1.2 equivalents) in anhydrous DMF (N,N-Dimethylformamide).

    • Add Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (1.0 equivalent, the limiting reagent).

    • Add HATU (1.15 equivalents). The solution may turn slightly yellow.

  • Reaction Initiation:

    • Cool the flask in an ice bath (0 °C).

    • Slowly add DIPEA (2.5 equivalents) dropwise while stirring. The bulky base helps prevent racemization of the activated acid.

    • Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring & Completion:

    • Stir the reaction mixture under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The disappearance of the limiting tyrosinol starting material indicates completion.

    • If the reaction is sluggish after 4-6 hours at room temperature, warm the mixture to 40 °C and continue monitoring. Most couplings should reach completion within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • 5% citric acid or 1M HCl (2 times) - to remove DIPEA.

      • Saturated aqueous NaHCO₃ (2 times) - to remove unreacted carboxylic acid and HOAt.

      • Saturated aqueous NaCl (Brine) (1 time) - to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure ester.

Part 4: Visualizations and Mechanisms

Diagrams help clarify complex workflows and chemical transformations.

General Experimental Workflow

G reagents 1. Dissolve Reactants (Acid, Tyrosinol, HATU) in Anhydrous DMF base 2. Add DIPEA at 0 °C reagents->base reaction 3. Stir at RT to 40 °C (Monitor by TLC/LC-MS) base->reaction workup 4. Aqueous Workup (Acid/Base Washes) reaction->workup purify 5. Dry & Concentrate workup->purify column 6. Column Chromatography purify->column product 7. Pure Product column->product

Caption: High-level workflow for the coupling reaction.

HATU Activation and Coupling Mechanism

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack R-COOH Carboxylic Acid ActiveEster Highly Reactive OAt-Ester R-COOH->ActiveEster HATU HATU DIPEA DIPEA (Base) Tyrosinol Boc-Tyrosinol-OH (Nucleophile) Product Desired Ester Product Tyrosinol->Product G start Low Yield Encountered check_reagents Are reagents fresh and anhydrous? start->check_reagents replace_reagents Action: Use fresh HATU and anhydrous solvent. check_reagents->replace_reagents No check_stoich Is stoichiometry correct? (Acid: 1.2, HATU: 1.15, Base: 2.5 eq) check_reagents->check_stoich Yes replace_reagents->check_stoich adjust_stoich Action: Re-run with optimized stoichiometry. check_stoich->adjust_stoich No check_temp Was reaction run at RT only? check_stoich->check_temp Yes adjust_stoich->check_temp increase_temp Action: Re-run at 40 °C and extend reaction time. check_temp->increase_temp Yes success Yield Improved check_temp->success No, already tried increase_temp->success

Caption: A decision tree for troubleshooting low coupling yield.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Crabtree, D. M., et al. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters. Available at: [Link]

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Hartley, A. M., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 13, 2026, from [Link]

  • Anderson, K. W., et al. (2011). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. National Institutes of Health. Available at: [Link]

  • Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]

  • PubMed. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved January 13, 2026, from [Link]

  • University of California, Davis. (n.d.). Protecting Groups. Retrieved January 13, 2026, from [Link]

Sources

Stability of 2,6-dichlorobenzyl group to repeated TFA treatment

Author: BenchChem Technical Support Team. Date: January 2026

An inquiry that frequently arises among researchers in peptide synthesis pertains to the stability of specific protecting groups under various reaction conditions. A notable case is the 2,6-dichlorobenzyl (2,6-diCl-Bn) group, often employed for the protection of cysteine residues. This guide provides an in-depth analysis of its stability, particularly concerning its resilience to repeated treatments with trifluoroacetic acid (TFA), a common step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How stable is the S-2,6-dichlorobenzyl (2,6-diCl-Bn) protecting group to repeated TFA treatment during solid-phase peptide synthesis (SPPS)?

The S-2,6-dichlorobenzyl group is generally considered to be a relatively acid-stable protecting group, designed to remain intact during the repetitive TFA treatments used for the removal of Nα-Boc protecting groups in Boc-SPPS. However, its stability is not absolute and can be influenced by several factors. While it is significantly more stable than the S-4-methylbenzyl (Meb) group, some degree of premature cleavage can occur with prolonged or repeated exposure to TFA.

A study systematically evaluated the stability of various cysteine protecting groups and found that after 24 hours in 50% TFA in dichloromethane (DCM), the following levels of cleavage were observed:

  • S-4-methoxybenzyl (Mob): ~100%

  • S-4-methylbenzyl (Meb): ~3.5%

  • S-2,6-dichlorobenzyl (diCl-Bn): ~0.1%

This demonstrates the high relative stability of the 2,6-diCl-Bn group under standard Boc-deprotection conditions.

Troubleshooting Guide: Premature Cleavage of the 2,6-diCl-Bn Group

Even with its inherent stability, you might encounter issues with the premature removal of the 2,6-diCl-Bn group. This troubleshooting guide will help you identify potential causes and implement solutions.

Issue: I am observing unexpected side products or loss of my peptide, which I suspect is due to the premature cleavage of the S-2,6-dichlorobenzyl group on my cysteine residue during my Boc-SPPS workflow.

Potential Cause 1: Extended TFA Exposure Time

While a standard Boc deprotection step with TFA is relatively short, cumulative exposure over a long synthesis can lead to noticeable cleavage of the 2,6-diCl-Bn group.

  • Explanation: The mechanism of acid-mediated deprotection involves the protonation of the benzyl ether oxygen, followed by the departure of the stabilized benzyl cation. Although the electron-withdrawing chlorine atoms on the 2 and 6 positions of the benzyl ring destabilize the carbocation and thus slow down the cleavage, the reaction can still proceed, albeit at a much slower rate.

  • Solution:

    • Minimize TFA Incubation Time: Reduce the TFA incubation time to the minimum required for complete Boc removal. This is typically 20-30 minutes.

    • Optimize Synthesis Cycle: Streamline your synthesis protocol to minimize the overall time the resin is exposed to acidic conditions.

Potential Cause 2: "Harder" Acid Cleavage Conditions

The composition of your cleavage cocktail significantly impacts the stability of the 2,6-diCl-Bn group.

  • Explanation: The standard cleavage cocktail for final deprotection and cleavage from the resin is typically a strong acid mixture, such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). These conditions are designed to remove highly stable protecting groups, including the 2,6-diCl-Bn group. If your repeated TFA treatments are inadvertently mimicking these harsher conditions, premature cleavage can occur.

  • Solution:

    • Avoid Stronger Acids: Do not add stronger acids to your TFA deprotection solution.

    • Control Temperature: Perform the deprotection at room temperature. Elevated temperatures will accelerate the rate of cleavage.

Potential Cause 3: Presence of Scavengers

Certain scavengers used during the final cleavage might be present in your TFA deprotection steps, or the choice of scavenger during final cleavage might not be optimal.

  • Explanation: Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during deprotection, preventing them from reacting with sensitive amino acid side chains. However, some scavengers can also influence the stability of other protecting groups.

  • Solution:

    • Scavenger-Free Deprotection: For the repetitive Nα-Boc deprotection, use a scavenger-free solution of TFA in DCM.

    • Optimized Final Cleavage: For the final cleavage, a common and effective cocktail for removing the 2,6-diCl-Bn group is HF with anisole as a scavenger. The "low-high" HF procedure is often recommended.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Nα-Deprotection

This protocol outlines the standard procedure for the removal of the Nα-Boc group, designed to minimize the premature cleavage of acid-labile side-chain protecting groups like S-2,6-dichlorobenzyl.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • DCM Wash: Wash the resin with DCM (3 x 1 min).

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 20-30 minutes at room temperature.

  • DCM Wash: Wash the resin with DCM (3 x 1 min).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) (2 x 2 min).

  • DCM Wash: Wash the resin with DCM (3 x 1 min).

  • Proceed to the next coupling step.

Protocol 2: "Low-High" HF Cleavage for Final Deprotection

This two-step procedure is designed to first remove more acid-labile protecting groups under milder conditions before proceeding to the harsher conditions required for the cleavage of groups like 2,6-diCl-Bn.

Step 1: Low HF Cleavage

  • Reaction Mixture: Treat the peptide-resin with a mixture of HF:dimethyl sulfide (DMS):p-cresol (25:65:10, v/v/v) for 2 hours at 0 °C.

  • HF Removal: Remove the HF by vacuum.

  • Resin Wash: Wash the resin with cold diethyl ether.

Step 2: High HF Cleavage

  • Reaction Mixture: Treat the resin from Step 1 with a mixture of HF:p-cresol (90:10, v/v) for 1 hour at 0 °C.

  • HF Removal: Remove the HF by vacuum.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Peptide Collection: Collect the peptide by filtration and dry it under vacuum.

Visualizations

cluster_SPPS_Cycle Boc-SPPS Cycle cluster_SideReaction Potential Side Reaction Start Peptide-Resin (Boc-AA-Resin) Deprotection TFA/DCM Treatment (Boc Removal) Start->Deprotection 1. Deprotection Wash1 DCM/DIEA Wash Deprotection->Wash1 2. Neutralization TFA_Exposure Prolonged/Repeated TFA Exposure Deprotection->TFA_Exposure Coupling Couple Next Boc-AA-OH Wash1->Coupling 3. Coupling Wash2 DCM Wash Coupling->Wash2 4. Wash Wash2->Deprotection Repeat for next cycle Side_Chain_Cleavage Premature Cleavage of S-2,6-diCl-Bn Group TFA_Exposure->Side_Chain_Cleavage

Figure 1: A simplified workflow of the Boc-SPPS cycle highlighting the repetitive TFA deprotection step where premature cleavage of the S-2,6-dichlorobenzyl group can potentially occur.

Data Summary

Protecting GroupCleavage after 24h in 50% TFA/DCM
S-4-methoxybenzyl (Mob)~100%
S-4-methylbenzyl (Meb)~3.5%
S-2,6-dichlorobenzyl (diCl-Bn) ~0.1%

This data clearly illustrates the superior stability of the 2,6-diCl-Bn group compared to other common benzyl-type protecting groups for cysteine under standard Boc-SPPS deprotection conditions.

References

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. While focused on Fmoc chemistry, this review provides valuable background on the principles of solid-phase peptide synthesis and protecting group stability. Available at: [Link]

  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280. This article discusses advanced strategies in solid-phase peptide synthesis, touching upon the selection of compatible protecting groups. Available at: [Link]

Removal of byproducts from Boc-L-Tyrosinol(2,6-di-Cl-Bzl) synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Synthesis

Welcome to the technical support guide for the synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, focusing specifically on the identification and removal of critical byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Overview of the Synthesis Pathway and Key Byproducts

The synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is typically a two-step process starting from Boc-L-Tyrosine. The first step is a Williamson ether synthesis to attach the 2,6-dichlorobenzyl group to the phenolic oxygen.[1][2] The second step involves the reduction of the carboxylic acid to a primary alcohol.[3] Each step presents unique challenges and potential side reactions that can complicate purification.

The diagram below illustrates the main transformation and the points at which common impurities arise.

Synthesis_Workflow BocTyr Boc-L-Tyrosine Phenoxide Phenoxide Intermediate BocTyr->Phenoxide Base (e.g., K₂CO₃) Intermediate Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (Carboxylic Acid) Phenoxide->Intermediate Step 1: Williamson Ether Synthesis (SN2) Solvent: DMF/Acetonitrile C_Alkylated C-Alkylated Isomer (Byproduct 1) Phenoxide->C_Alkylated Side Reaction: Ring Alkylation AlkylHalide 2,6-Dichlorobenzyl Bromide AlkylHalide->Intermediate Step 1: Williamson Ether Synthesis (SN2) Solvent: DMF/Acetonitrile UnreactedHalide Unreacted Alkyl Halide (Byproduct 3) AlkylHalide->UnreactedHalide Excess Reagent FinalProduct Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (Desired Product) Intermediate->FinalProduct Step 2: Reduction (e.g., NaBH₄ / Ethyl Chloroformate) UnreactedAcid Unreacted Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (Byproduct 2) Intermediate->UnreactedAcid Incomplete Reaction

Caption: Synthetic route and major byproduct formation points.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might observe during your experiment, providing explanations and actionable solutions.

Question 1: My TLC/LCMS shows a major impurity with the same mass as my desired ether intermediate, but it has a slightly different polarity. What is it and how can I separate it?

Answer: This is very likely the C-alkylated byproduct . The phenoxide ion formed from Boc-L-Tyrosine is an ambident nucleophile, meaning it can react at two sites: the oxygen atom (O-alkylation) to give the desired product, or a carbon atom on the aromatic ring (C-alkylation).[1][4][5]

  • Causality: While polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation, factors like the choice of base, temperature, and cation can influence the ratio of O- to C-alkylation.[4] The C-alkylated isomer is a common byproduct in this specific Williamson ether synthesis.

  • Identification:

    • TLC: The C-alkylated and O-alkylated isomers often have very similar R_f values, but can typically be resolved with an optimized solvent system (e.g., trying different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • ¹H NMR: The key difference will be in the aromatic region. The desired O-alkylated product has a symmetric AA'BB' system for the tyrosine ring protons. The C-alkylated product (alkylation usually occurs ortho to the hydroxyl group) will show a more complex, asymmetric splitting pattern for these protons.

  • Solution: Purification by Column Chromatography This is the most effective method for separating the O- and C-alkylated isomers. Due to their similar polarities, a carefully optimized gradient is required. See Protocol 1 for a detailed methodology.

Question 2: After the reduction step, my workup is complete, but my NMR spectrum shows a mixture of my final alcohol product and the starting carboxylic acid. How do I remove the unreacted acid?

Answer: This indicates an incomplete reduction reaction . The presence of the starting material, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, is a common issue. Fortunately, the difference in chemical properties between the neutral alcohol product and the acidic starting material allows for a simple and effective separation.

  • Causality: The reduction of a carboxylic acid can sometimes be sluggish. This may be due to insufficient reducing agent, suboptimal temperature, or deactivation of the reagent.

  • Identification:

    • TLC: The carboxylic acid is significantly more polar than the alcohol and will have a much lower R_f value.

    • NMR: The carboxylic acid will show a characteristic broad singlet for the acidic proton (often >10 ppm), which will be absent in the pure alcohol product.

    • IR Spectroscopy: The presence of a broad O-H stretch (around 3000 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹) indicates the presence of the carboxylic acid.

  • Solution: Aqueous Basic Wash You can selectively remove the acidic starting material by washing the organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution.[6] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving your neutral alcohol product in the organic phase. See Protocol 2 for a step-by-step guide.

Question 3: My crude product is contaminated with residual 2,6-dichlorobenzyl bromide. How can this be removed?

Answer: Excess 2,6-dichlorobenzyl bromide is a non-polar impurity that can persist through the synthesis.

  • Causality: It is common to use a slight excess of the alkylating agent to ensure complete consumption of the starting phenoxide.

  • Identification:

    • TLC: Being relatively non-polar, it will have a high R_f value, often close to the solvent front in standard polarity systems.

    • ¹H NMR: It has a characteristic singlet for the benzylic -CH₂Br protons around 4.5-4.8 ppm.

  • Solution: Column Chromatography or Scavenging

    • Column Chromatography: This is the most reliable method. The non-polar halide will elute very quickly, well ahead of the desired polar product.[6]

    • Solvent Wash: Before chromatography, washing the crude mixture with a non-polar solvent like hexane can help remove a significant portion of the residual halide, as the desired product has lower solubility in hexane.

    • Chemical Quenching (Advanced): For large-scale synthesis, adding a nucleophilic amine like triethylamine after the reaction is complete can convert the excess benzyl bromide into a quaternary ammonium salt, which can be removed by filtration or aqueous extraction.[7] However, for typical lab scale, chromatography is preferred.

Frequently Asked Questions (FAQs)

Q: What is the best general purification strategy for Boc-L-Tyrosinol(2,6-di-Cl-Bzl)? A: A multi-step purification approach is recommended.

  • Post-Reduction Workup: Perform an aqueous basic wash (Protocol 2) to remove any unreacted carboxylic acid.

  • Chromatography: Purify the resulting crude material using silica gel column chromatography (Protocol 1) to remove the C-alkylated isomer and any other organic impurities.

  • Crystallization/Precipitation: After chromatography, the pure product can often be solidified or crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a high-purity solid.[8]

Q: How can I minimize the formation of the C-alkylated byproduct in the first place? A: Optimizing the Williamson ether synthesis conditions is key.

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the phenoxide anion, making the oxygen more nucleophilic and favoring O-alkylation.[4]

  • Base Selection: Use a mild base sufficient for deprotonating the phenol, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Very strong bases like sodium hydride (NaH) can sometimes increase side reactions.[4]

  • Temperature Control: Run the reaction at a moderate temperature (e.g., 50-80 °C). High temperatures can sometimes favor elimination or other side reactions.[4]

Q: What analytical methods are essential for purity assessment? A: A combination of techniques is ideal.

  • TLC: For quick, qualitative monitoring of reaction progress and column fractions.

  • HPLC: Provides quantitative purity data and can resolve closely related impurities.[6]

  • NMR (¹H and ¹³C): Essential for structural confirmation and identifying byproducts.[9]

  • LC-MS: Confirms the molecular weight of the product and impurities.

Data & Analytical Summary

The following table provides typical analytical data to help distinguish the product from common byproducts. R_f values are approximate and can vary based on specific conditions.

Compound NameStructure (Relevant Portion)Typical R_f (3:1 Hexane:EtOAc)Key ¹H NMR Signal (CDCl₃, δ ppm)
Boc-L-Tyrosinol(2,6-di-Cl-Bzl) -CH₂-OH~0.33.7-3.8 (m, -CH₂OH)
Boc-L-Tyr(2,6-di-Cl-Bzl)-OH-COOH~0.1 (streaking)>10 (br s, -COOH)
C-Alkylated Isomer (Alcohol)Ar-(CH₂-ArCl₂)(-OH)~0.35Asymmetric aromatic signals
2,6-Dichlorobenzyl Bromide-CH₂-Br~0.8~4.7 (s, -CH₂Br)

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is designed to separate the desired O-alkylated product from the C-alkylated isomer and other impurities.

  • Prepare the Column: Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Determine Eluent System: Using TLC, find a solvent system that gives good separation between your product and the main impurity. A typical starting point is a mixture of hexane and ethyl acetate. Aim for an R_f of ~0.3 for your desired product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elute the Column: Begin elution with a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane/ethyl acetate) to elute your compounds.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Aqueous Basic Wash for Carboxylic Acid Removal

This liquid-liquid extraction procedure removes acidic impurities from your organic product solution.

  • Dissolve Crude Product: Dissolve the crude product from the reduction step in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extract: Stopper the funnel, invert it, and vent frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes.

  • Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat (Optional): For highly contaminated samples, repeat the wash with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and dissolved salts.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified neutral product.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 12, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (1986). DigitalCommons@USU. Retrieved January 12, 2026, from [Link]

  • Removing Benzyl bromide - ResearchGate. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-L-Tyrosine(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As Senior Application Scientists, we understand that synthesizing complex peptides is a nuanced process where success hinges on understanding the interplay between reagents, sequence, and technique. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on peptides incorporating the sterically demanding residue, Boc-L-Tyrosine(2,6-di-Cl-Bzl)-OH .

A quick but critical clarification: the topic refers to Tyrosinol, an amino alcohol. However, in the context of standard solid-phase peptide synthesis, the relevant and commercially available building block is the amino acid Boc-L-Tyrosine(2,6-di-Cl-Bzl)-OH [1]. This guide will address the challenges associated with this specific amino acid derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Boc-Tyr(2,6-di-Cl-Bzl)-OH and general Boc-SPPS.

Q1: Why was the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) protecting group developed for Tyrosine?

A1: The 2,6-di-Cl-Bzl group was engineered to overcome a key limitation of the simpler benzyl (Bzl) protecting group in Boc-SPPS. While both are benzyl-type ethers, the standard Bzl group is partially labile to the 50% trifluoroacetic acid (TFA) solution used for Nα-Boc deprotection in each cycle.[2] This premature deprotection of the tyrosine side chain can lead to side reactions. The two chlorine atoms on the 2,6-di-Cl-Bzl group are electron-withdrawing and provide significant steric bulk, making the ether linkage much more stable to repeated TFA treatments.[3][4] It is reliably removed only under the strong acid conditions of the final cleavage step, such as with Hydrogen Fluoride (HF).[2]

Q2: What is the primary cause of low yield when incorporating Boc-Tyr(2,6-di-Cl-Bzl)-OH?

A2: The most common cause is incomplete coupling due to severe steric hindrance. The bulky 2,6-di-Cl-Bzl group, combined with the growing peptide chain on the solid support, can physically obstruct the incoming activated amino acid from reaching the deprotected N-terminal amine of the resin-bound peptide. This leads to a truncated sequence (a deletion) and, consequently, a lower yield of the desired full-length peptide.

Q3: How can I quickly check if a coupling reaction is incomplete?

A3: The Kaiser test (or ninhydrin test) is a rapid and highly sensitive qualitative method used to detect the presence of free primary amines on the peptide-resin.[2] After a coupling step, a small sample of resin beads is tested. A positive result (intense blue color) indicates that unreacted N-terminal amines are still present, signifying an incomplete coupling reaction. If the beads remain yellow, the coupling is complete.

Q4: What are "scavengers" and why are they critical during the final cleavage step in Boc-SPPS?

A4: Scavengers are nucleophilic reagents added to the strong acid cleavage cocktail (e.g., HF or TFMSA). During cleavage, protecting groups like Boc and benzyl ethers are removed, generating highly reactive carbocations (e.g., the tert-butyl cation). These carbocations can reattach to sensitive residues, particularly the indole ring of Tryptophan (Trp) or the sulfur in Methionine (Met), causing irreversible side reactions. Scavengers, such as anisole, thioanisole, or ethanedithiol (EDT), are present in excess to "trap" these carbocations before they can modify the peptide.[5]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Incomplete Coupling and Low Yield of the Target Peptide

Symptom: After synthesis and cleavage, HPLC analysis of the crude peptide shows a low yield of the target product and a significant peak corresponding to a deletion sequence (specifically, the sequence missing the Tyr(2,6-di-Cl-Bzl) residue). A positive Kaiser test during synthesis is a direct indicator of this issue.

Root Cause Analysis

The core of the problem is the steric bulk of the 2,6-di-Cl-Bzl protecting group. This issue is often compounded by peptide aggregation, where secondary structures form on the resin, further blocking access to the reaction site.

A Low Yield of Target Peptide B HPLC shows deletion sequence at Tyr(2,6-di-Cl-Bzl) position A->B D Incomplete Coupling Reaction B->D C Positive Kaiser Test (Blue Beads) After Coupling Step C->D E Severe Steric Hindrance from 2,6-di-Cl-Bzl group D->E F Peptide Aggregation on Resin D->F G Suboptimal Coupling Reagents or Conditions D->G

Figure 1. Logic diagram illustrating the root causes of low yield.
Mitigation Strategies & Protocols

When faced with incomplete coupling, a systematic approach is required. The goal is to increase the reactivity of the incoming amino acid and improve its access to the N-terminus.

Standard carbodiimide reagents like DCC or DIC may be insufficient. Uronium/aminium salt-based reagents are more effective for sterically hindered couplings as they generate highly reactive activated esters.

ReagentAcronymActivating SpeciesKey Advantage
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOPHOBt EsterHistorically a strong choice.
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HBTUHOBt EsterHighly efficient and widely used.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUHOAt EsterGenerally considered more reactive than HBTU due to the formation of the OAt ester. Highly recommended for this residue.

If a single coupling is insufficient, repeating the step is a reliable method to drive the reaction to completion.

Protocol 1: Double Coupling of Boc-Tyr(2,6-di-Cl-Bzl)-OH using HATU

  • First Coupling:

    • Following the standard TFA deprotection of the N-terminal Boc group and subsequent neutralization, wash the resin thoroughly with DMF (3x).

    • In a separate vessel, pre-activate Boc-Tyr(2,6-di-Cl-Bzl)-OH (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA (6 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Monitoring:

    • Remove a small sample of resin beads and perform a Kaiser test.

    • If the beads are yellow: The coupling is complete. Proceed with the synthesis.

    • If the beads are blue/purple: The coupling is incomplete. Proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction vessel.

    • Do not perform a deprotection step.

    • Wash the resin with DMF (3x).

    • Repeat the coupling procedure (Step 1) using a freshly prepared solution of activated Boc-Tyr(2,6-di-Cl-Bzl)-OH. Agitate for another 1-2 hours.

  • Final Check:

    • Perform a final Kaiser test. The beads should now be yellow. If they remain blue, this indicates a severely difficult coupling that may require sequence redesign or capping of the unreacted chains.

Issue 2: Side Reactions During Final Cleavage

Symptom: HPLC/MS analysis of the crude peptide reveals unexpected peaks with mass additions, or the desired peak is absent, suggesting incomplete deprotection of the Tyr(2,6-di-Cl-Bzl) group.

Root Cause Analysis

The 2,6-di-Cl-Bzl group is highly stable and requires strong acidolysis for complete removal. Insufficient cleavage time, low acid concentration, or an inappropriate scavenger cocktail can lead to incomplete deprotection or side reactions. While the steric hindrance of the 2,6-di-Cl-Bzl group minimizes the risk of O- to C-benzyl migration that can plague Tyr(Bzl), other standard cleavage side reactions remain a concern.[4]

cluster_cleavage Final Cleavage Workflow A Peptide-Resin with Boc-Tyr(2,6-di-Cl-Bzl) B Strong Acid Cleavage (e.g., Anhydrous HF) A->B D Desired Free Peptide B->D Successful Cleavage E Side Products B->E Suboptimal Conditions C Scavenger Cocktail (e.g., Anisole) C->B F Incomplete Cleavage (Tyr(2,6-di-Cl-Bzl) remains) E->F G Alkylation of Trp/Met E->G

Figure 2. Workflow for the final acid cleavage step.
Recommended Cleavage Protocol

Anhydrous Hydrogen Fluoride (HF) is the most common and effective reagent for cleaving peptides from the resin and removing benzyl-type side-chain protecting groups in Boc-SPPS.

Protocol 2: High-Fidelity HF Cleavage

  • Safety Precaution: Anhydrous HF is extremely hazardous and corrosive. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. An HF-specific calcium gluconate antidote gel must be immediately accessible.

  • Preparation:

    • Dry the peptide-resin (approx. 0.5 g) thoroughly under high vacuum for at least 4 hours.

    • Place the dry resin in a Kel-F HF reaction vessel. Add a magnetic stir bar.

    • Add the scavenger. A common choice is p-cresol or anisole (approx. 1.0 mL per gram of resin). Anisole acts as a scavenger for the generated benzyl cations.

  • HF Distillation:

    • Cool the reaction vessel to -5 to 0°C using an ice-salt bath.

    • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) from a cylinder into the reaction vessel.

  • Cleavage Reaction:

    • Stir the mixture at 0°C for 1 to 1.5 hours. The increased stability of the 2,6-di-Cl-Bzl group may necessitate a longer reaction time compared to standard benzyl groups.

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen gas, keeping the vessel cooled.

  • Peptide Precipitation and Washing:

    • Wash the remaining residue with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups.

    • Precipitate the crude peptide by adding a sufficient volume of cold diethyl ether.

    • Isolate the peptide precipitate by centrifugation or filtration.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide as a dry powder, ready for purification by HPLC.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Lee, E., & Lee, C. (1990). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International Journal of Peptide and Protein Research, 35(5), 445-450. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of peptides incorporating the sterically hindered and hydrophobic non-canonical amino acid, Boc-L-Tyrosinol(2,6-di-Cl-Bzl). The unique chemical properties of this modified amino alcohol present specific challenges in sample preparation, ionization, and fragmentation during mass spectrometric analysis. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities and ensure the acquisition of high-quality, interpretable data.

Troubleshooting Guide: Common Issues and Solutions

The analysis of peptides containing Boc-L-Tyrosinol(2,6-di-Cl-Bzl) can be prone to specific issues. The following table outlines common problems, their probable causes, and actionable solutions based on extensive field experience.

Problem Potential Causes Recommended Solutions
Low or No Signal Intensity - Poor Ionization Efficiency: The bulky and hydrophobic nature of the Boc and 2,6-dichlorobenzyl groups can suppress electrospray ionization (ESI). - Sample Precipitation: The peptide may have low solubility in typical reversed-phase chromatography mobile phases. - In-Source Fragmentation: The labile Boc group can fragment in the ion source before mass analysis, leading to a diminished precursor ion signal.- Optimize ESI Source Parameters: Increase capillary temperature and nebulizing gas flow to aid desolvation.[1] - Solvent Modification: Introduce organic solvents like isopropanol or hexafluoroisopropanol (HFIP) in the sample preparation to improve solubility.[2] For LC-MS, consider using a mobile phase with a higher organic content or a different organic modifier. - Use a Softer Ionization Technique: If available, consider using Matrix-Assisted Laser Desorption/Ionization (MALDI) which can be more tolerant of complex samples and less prone to in-source fragmentation.[3] - Lower Fragmentor/Collision Energy: Reduce the fragmentor or collision energy in the ion source to minimize premature fragmentation of the Boc group.
Unexpected Peaks in the Mass Spectrum - Contaminants: Presence of polymers (e.g., polyethylene glycol - PEG), plasticizers, or detergents in the sample.[4] - Incomplete Deprotection/Side Reactions: Residual protecting groups from synthesis or side reactions can lead to unexpected adducts. - Salt Adducts: Formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which can be more prevalent with hydrophobic peptides.- Thorough Sample Cleanup: Use appropriate desalting and purification techniques like C18 spin columns or reversed-phase HPLC. Ensure all labware is free of contaminants. - High-Resolution Mass Spectrometry: Utilize high-resolution MS to differentiate between desired peptide ions and contaminants or adducts with similar nominal masses. - Optimize Mobile Phase: Use mobile phases with volatile buffers like ammonium formate or ammonium acetate to minimize salt adducts.
Poor Fragmentation or Uninformative MS/MS Spectra - Dominant Neutral Losses: The MS/MS spectrum may be dominated by the neutral loss of isobutylene (56 Da) and/or tert-butanol (74 Da) from the Boc group, leaving little energy for backbone fragmentation. - Charge State Distribution: The peptide may exist predominantly in a low charge state, which can be more difficult to fragment. - Steric Hindrance: The bulky 2,6-dichlorobenzyl group may sterically hinder fragmentation along the peptide backbone.- Optimize Collision Energy: Perform a collision energy ramp to find the optimal energy that balances the fragmentation of the Boc group with the generation of informative b and y ions. - Alternative Fragmentation Methods: If available, consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD), which may provide complementary fragmentation information.[5] - Increase Charge State: Modify the mobile phase with additives like m-nitrobenzyl alcohol (m-NBA) to potentially increase the charge state of the precursor ion, which can lead to more efficient fragmentation.[6]
Difficulty in Locating the Modification - Ambiguous Fragmentation: The fragmentation pattern may not clearly indicate the position of the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) residue. - Lack of Characteristic Fragment Ions: The 2,6-dichlorobenzyl group may not produce a consistent and easily identifiable fragment ion.- Manual Spectral Interpretation: Carefully examine the MS/MS spectrum for mass shifts in the b and y ion series that correspond to the mass of the modified residue. - High-Resolution MS/MS: Use a high-resolution mass analyzer to accurately determine the masses of the fragment ions and confidently assign them. - Predict Fragmentation: Based on known fragmentation of similar structures, look for a potential neutral loss of the 2,6-dichlorobenzyl group or the formation of a dichlorotropylium ion.

Frequently Asked Questions (FAQs)

Q1: What are the expected neutral losses from the Boc group in MS/MS?

You should primarily expect to see a neutral loss of 56 Da, corresponding to the loss of isobutylene, and a neutral loss of 74 Da, corresponding to the loss of tert-butanol. These are characteristic fragmentation pathways for Boc-protected amines and can often be the most abundant losses in the MS/MS spectrum.

Q2: How does the 2,6-dichlorobenzyl group typically fragment in ESI-MS/MS?

While direct experimental data for the fragmentation of the 2,6-dichlorobenzyl ether on a tyrosinol within a peptide is limited, we can predict the likely fragmentation pathways based on the behavior of similar structures. One possibility is the cleavage of the ether bond, leading to a neutral loss of 2,6-dichlorotoluene (C₇H₆Cl₂). Another potential pathway is the formation of a stable 2,6-dichlorotropylium cation (C₇H₅Cl₂⁺) with a characteristic m/z. It is crucial to look for these specific mass shifts in your MS/MS data.

Q3: My peptide containing Boc-L-Tyrosinol(2,6-di-Cl-Bzl) has poor solubility. How can I improve this for LC-MS analysis?

Poor solubility is a common issue with highly hydrophobic peptides. To improve solubility, you can try the following:

  • Initial Dissolution: Dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the mobile phase.

  • Mobile Phase Modification: For your LC-MS method, consider using a mobile phase with a higher percentage of organic solvent in the initial conditions. You can also experiment with different organic modifiers like isopropanol in addition to acetonitrile.[2]

  • Acidification: Ensure your mobile phase is acidified with formic acid (typically 0.1%) to improve peptide solubility and ionization.

Q4: I am observing significant in-source fragmentation of the Boc group. How can I minimize this?

In-source fragmentation can be minimized by adjusting the ion source parameters to be "softer." Key parameters to adjust include:

  • Fragmentor/Nozzle-Skimmer Voltage: This is often the primary voltage that influences in-source fragmentation. Gradually decrease this voltage and monitor the intensity of the precursor ion versus the fragment ions.

  • Capillary Voltage: While it has a lesser effect, optimizing the capillary voltage can sometimes help.

  • Gas Temperatures: Lowering the drying gas and sheath gas temperatures can also contribute to a gentler ionization process.

Q5: What is the best way to confirm the identity of my peptide when automated software fails?

Automated software may struggle with modified peptides due to unexpected fragmentation patterns. In such cases, manual interpretation is key:

  • Identify the Precursor Ion: Confirm the m/z of the correct precursor ion, including its charge state and isotopic pattern.

  • Look for Characteristic Neutral Losses: Identify peaks corresponding to the neutral losses from the Boc group.

  • Map the b and y Ion Series: Manually calculate the theoretical m/z values for the b and y ions of your peptide sequence.

  • Account for the Modification: When calculating the fragment ion masses, remember to add the mass of the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) residue when it is present in the fragment.

  • Search for Unique Fragments: Look for fragment ions that could be specific to the 2,6-dichlorobenzyl group.

Experimental Protocol: LC-MS/MS Analysis of a Peptide Containing Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

This protocol provides a general framework. Optimization will be necessary based on the specific peptide and instrumentation.

  • Sample Preparation: a. Dissolve the peptide to a stock concentration of 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid). If solubility is an issue, use a minimal amount of DMSO and dilute. b. Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Liquid Chromatography (LC): a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A shallow gradient is often beneficial for hydrophobic peptides. A starting point could be a linear gradient from 5% to 70% B over 30 minutes. e. Flow Rate: 0.2-0.4 mL/min. f. Column Temperature: 40-50 °C to improve peak shape.

  • Mass Spectrometry (MS): a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. MS1 Scan Range: m/z 300-2000. c. MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions. d. Collision Energy: Use a stepped or ramped collision energy to capture both low-energy (Boc fragmentation) and higher-energy (backbone fragmentation) events. e. Resolution: High resolution for both MS1 and MS/MS scans is highly recommended.

Visualizing the Fragmentation Pathway

The following diagram illustrates the expected major fragmentation pathways for a peptide containing Boc-L-Tyrosinol(2,6-di-Cl-Bzl) upon collision-induced dissociation (CID).

G cluster_precursor Precursor Ion Precursor [M+nH]ⁿ⁺ NL_Boc Neutral Loss of Isobutylene (56 Da) Precursor->NL_Boc CID NL_tBuOH Neutral Loss of tert-Butanol (74 Da) Precursor->NL_tBuOH CID b_ions b-ions Precursor->b_ions CID y_ions y-ions Precursor->y_ions CID Dichlorotropylium 2,6-Dichlorotropylium Ion Precursor->Dichlorotropylium Possible CID Pathway

Caption: Predicted CID fragmentation of a peptide with Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Logical Workflow for Troubleshooting

This diagram outlines a systematic approach to troubleshooting common issues during the MS analysis of these challenging peptides.

G Start Start Analysis Check_Signal Low/No Signal? Start->Check_Signal Optimize_Ionization Optimize Ion Source (Temp, Gas, Voltages) Check_Signal->Optimize_Ionization Yes Unexpected_Peaks Unexpected Peaks? Check_Signal->Unexpected_Peaks No Check_Solubility Improve Sample Solubility (Solvents, Temperature) Optimize_Ionization->Check_Solubility Check_Solubility->Unexpected_Peaks Sample_Cleanup Improve Sample Cleanup (Desalting, HPLC) Unexpected_Peaks->Sample_Cleanup Yes Poor_Fragmentation Poor MS/MS? Unexpected_Peaks->Poor_Fragmentation No High_Res_MS Use High-Resolution MS Sample_Cleanup->High_Res_MS High_Res_MS->Poor_Fragmentation Optimize_CID Optimize Collision Energy Poor_Fragmentation->Optimize_CID Yes Data_Analysis Analyze Data Poor_Fragmentation->Data_Analysis No Alternative_Frag Use Alternative Fragmentation (ETD, HCD) Optimize_CID->Alternative_Frag Alternative_Frag->Data_Analysis Success Successful Analysis Data_Analysis->Success

Caption: A systematic workflow for troubleshooting MS analysis of modified peptides.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Burlingame, A. L., & Carr, S. A. (1993). Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry. Analytical Biochemistry, 213(2), 247-257.
  • Schmidt, M., Krause, E., Beyermann, M., & Bienert, M. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Research, 8(4), 238–242.
  • Stoll, D. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 532-536.
  • Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

  • Gau, B., Garai, S., & Loo, J. A. (2011). Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics. Expert Review of Proteomics, 8(3), 317-323.
  • Hofstadler, S. A., & Sannes-Lowery, K. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Voinov, V. G., & Deinzer, M. L. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632.
  • PreOmics GmbH. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Optimized Sample Preparation for MALDI Mass Spectrometry Analysis of Protected Synthetic Peptides. Retrieved from [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
  • Harrison, A. G. (2015). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 26(9), 1596-1605.
  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2013, January 15). Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase Based on the Acid Labile P-N Bond. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Retrieved from [Link]

  • Karle, I. L., Flippen-Anderson, J. L., Sukumar, M., & Balaram, P. (1990). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. International Journal of Peptide and Protein Research, 35(6), 518-526.
  • ResearchGate. (n.d.). Characterization of Model Peptide Adducts with Reactive Metabolites of Naphthalene by Mass Spectrometry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Boc-Tyr(2,6-di-Cl-Bzl)-OH vs. Boc-Tyr(Bzl)-OH in Boc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and peptide chemists engaged in drug discovery and development, the success of a synthesis campaign hinges on the strategic selection of protecting groups. In the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the protection of the tyrosine side-chain is a critical consideration that directly impacts the purity and yield of the final product. While Boc-Tyr(Bzl)-OH has been a historical workhorse, its limitations have paved the way for more robust alternatives.

This guide provides an in-depth, data-supported comparison between the standard Boc-L-Tyr(Bzl)-OH and the high-stability Boc-L-Tyr(2,6-di-Cl-Bzl)-OH . We will delve into the chemical principles governing their performance, present comparative data, and provide field-proven protocols to guide your selection process.

A Note on Nomenclature: The topic specified Boc-L-Tyrosinol(2,6-di-Cl-Bzl), an amino alcohol. However, for a direct comparison relevant to peptide chain elongation in SPPS, this guide will focus on its amino acid analogue, Boc-L-Tyr(2,6-di-Cl-Bzl)-OH, as it represents the functionally equivalent and more appropriate building block for comparison against Boc-Tyr(Bzl)-OH.

The Core Challenge: Graded Acid Lability in Boc-SPPS

The Boc/Bzl protection strategy is a classic and powerful method that relies on differential acid lability.[1] The Nα-Boc group is designed to be cleaved at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are intended to remain stable until the final, harsh acidolytic cleavage step with an agent like anhydrous hydrogen fluoride (HF).[2][3]

The phenolic hydroxyl group of tyrosine, however, presents a challenge to this strategy. The standard O-benzyl (Bzl) ether linkage exhibits a degree of instability to the repeated TFA treatments required for Nα-Boc removal during the synthesis of longer peptides.[4][5] This premature deprotection is a primary source of impurities and yield loss, necessitating a more robust solution.

Profiling the Tyrosine Derivatives

Boc-L-Tyr(Bzl)-OH: The Conventional Choice

N-α-Boc-O-benzyl-L-tyrosine is a widely used derivative for incorporating tyrosine into peptides.[6] It is cost-effective and suitable for synthesizing short to moderate-length peptides where the cumulative exposure to TFA is limited.[1]

However, its primary drawback is the partial cleavage of the benzyl ether during repeated Boc deprotection steps.[5] This premature removal of the side-chain protection exposes the nucleophilic phenolic hydroxyl group, which can then undergo undesired reactions. A significant side reaction is the acid-catalyzed migration of the cleaved benzyl cation from the oxygen to the aromatic ring of the tyrosine residue, resulting in difficult-to-remove impurities.[7]

Boc-L-Tyr(2,6-di-Cl-Bzl)-OH: The High-Stability Solution

To overcome the limitations of the Bzl group, the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) protected derivative was developed.[8][9] The two electron-withdrawing chlorine atoms on the benzyl ring significantly decrease the electron density at the benzylic carbon. This inductively deactivates the ether linkage toward acid-catalyzed cleavage.[10]

As a result, the 2,6-di-Cl-Bzl group is substantially more stable to TFA than the standard Bzl group, ensuring the integrity of the tyrosine side-chain throughout even lengthy and demanding syntheses.[5][11] This enhanced stability directly translates to higher purity of the crude peptide and a simplified purification process.

Head-to-Head Performance Comparison

The choice between these two derivatives can be guided by a clear understanding of their performance characteristics under typical Boc-SPPS conditions.

FeatureBoc-L-Tyr(Bzl)-OHBoc-L-Tyr(2,6-di-Cl-Bzl)-OHRationale & Causality
Protecting Group Benzyl (Bzl)2,6-Dichlorobenzyl (2,6-di-Cl-Bzl)The addition of two electron-withdrawing chloro groups stabilizes the ether linkage against acidolysis.[10]
Stability in 50% TFA/DCM Partially Labile[5]Stable[5][11]Reduced electron density at the benzylic carbon of the 2,6-di-Cl-Bzl group prevents protonation and subsequent cleavage during Nα-Boc removal.
Primary Side Reaction Benzyl group migration to the tyrosine ring.[7]Minimal to none.The high stability of the 2,6-di-Cl-Bzl group prevents premature cleavage, thus averting the formation of the reactive benzyl cation that initiates the side reaction.
Recommended Use Synthesis of short to moderate-length peptides.[1]Synthesis of long peptides, especially when Tyr is incorporated early in the sequence.[4]Minimizes cumulative TFA exposure for the Bzl group; the 2,6-di-Cl-Bzl group withstands numerous deprotection cycles.
Final Cleavage Condition Anhydrous HF[2]Anhydrous HF[11]Both groups are designed to be cleaved under the strong acidic conditions of the final peptide-resin cleavage step.

Visualization of Protecting Group Stability and Side Reactions

To better illustrate the practical implications of these differences, the following diagrams outline the workflow and potential pitfalls.

cluster_0 Boc-Tyr(Bzl)-OH Pathway cluster_1 Boc-Tyr(2,6-di-Cl-Bzl)-OH Pathway A1 Peptide-Resin-Tyr(Bzl) A2 TFA Deprotection (Nα-Boc removal) A1->A2 A3 Stable Peptide-Resin-Tyr(Bzl) (Desired Outcome) A2->A3 Majority A4 Prematurely Deprotected Peptide-Resin-Tyr(OH) + Benzyl Cation A2->A4 Minority, Cumulative Effect A5 Side Product: Peptide-Resin-Tyr(3-Bzl) A4->A5 Migration B1 Peptide-Resin-Tyr(2,6-di-Cl-Bzl) B2 TFA Deprotection (Nα-Boc removal) B1->B2 B3 Stable Peptide-Resin-Tyr(2,6-di-Cl-Bzl) (Robust Outcome) B2->B3 Quantitative

Caption: Comparative workflow of Boc-Tyr(Bzl)-OH vs. Boc-Tyr(2,6-di-Cl-Bzl)-OH during TFA deprotection cycles in Boc-SPPS.

Sources

A Comparative Guide to Tyrosine Protecting Groups: Spotlight on 2,6-Dichlorobenzyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

The strategic protection of the tyrosine side chain's phenolic hydroxyl group is a cornerstone of successful solid-phase peptide synthesis (SPPS).[1] This nucleophilic group, if left unprotected, can lead to undesirable side reactions such as O-acylation during coupling steps, significantly reducing the yield and purity of the target peptide.[2] The choice of protecting group dictates the overall synthetic strategy, influencing compatibility with Nα-protection schemes (Fmoc or Boc) and the final cleavage conditions.[3] This guide provides an in-depth comparison of the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) group with other commonly employed tyrosine protecting groups, offering experimental insights to inform your selection process.

The Ideal Protecting Group: A Balancing Act

An ideal protecting group for the tyrosine side chain should exhibit several key characteristics:

  • Stability: It must be robust enough to withstand the repeated cycles of Nα-deprotection throughout the synthesis.

  • Orthogonality: Its removal conditions should be distinct from those used for Nα-deprotection and, in many cases, from the cleavage of the peptide from the resin, allowing for selective deprotection.[4]

  • Clean Cleavage: The removal process should be efficient and high-yielding, without generating side products that can modify the peptide.[5]

  • Suppression of Side Reactions: It should effectively prevent side reactions at the tyrosine residue, such as alkylation or oxidation.

In-Depth Analysis of Key Tyrosine Protecting Groups

The 2,6-di-Cl-Bzl group is a benzyl ether derivative engineered for enhanced stability. The two electron-withdrawing chlorine atoms on the benzyl ring significantly increase its resistance to acidic conditions compared to the standard benzyl group.[6][7]

  • Key Advantages:

    • High Acid Stability: It is stable to the 50% trifluoroacetic acid (TFA) conditions used for Boc-deprotection in Boc-SPPS, making it an excellent choice for this strategy.[4][8]

    • Reduced Side Reactions: The steric hindrance and electronic effects of the chlorine atoms minimize the risk of O→C rearrangement (3-alkylation of the tyrosine ring), a known side reaction with benzyl ethers.[6][9][10]

    • Compatibility: While primarily used in Boc chemistry, it can also be employed in Fmoc-SPPS for the synthesis of fully protected peptide fragments.[8]

  • Cleavage: The 2,6-di-Cl-Bzl group is typically removed under harsh acidic conditions, such as with hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), concurrently with peptide cleavage from the resin in Boc-SPPS.[4][8]

The benzyl ether is a classical protecting group for tyrosine, widely used in both Boc and Fmoc strategies.[8] However, its lability to acid requires careful consideration.

  • Key Advantages:

    • Versatility: Can be used in both major SPPS strategies.[4]

    • Alternative Cleavage: Besides strong acids (HF, TFMSA), it can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), offering an orthogonal deprotection route if other functional groups are compatible.[11][12][13]

  • Limitations:

    • Partial TFA Lability: The Bzl group is partially removed by the TFA solutions used for Boc deprotection, which can lead to unprotected tyrosine residues and subsequent side reactions in long or complex syntheses.[4][8]

    • Rearrangement: It is susceptible to acid-catalyzed O to C migration, resulting in the formation of 3-benzyltyrosine as an impurity.[9][10]

The tert-butyl ether is the most common and preferred protecting group for tyrosine in the Fmoc/tBu orthogonal protection strategy.[8][14]

  • Key Advantages:

    • Complete Orthogonality in Fmoc-SPPS: The tBu group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal but is readily cleaved by moderate to strong acids like TFA.[14][15]

    • Convenience: It is typically removed simultaneously with the cleavage of the peptide from standard acid-labile resins (e.g., Wang or Rink Amide), simplifying the final workup.[8]

  • Limitations:

    • Alkylation Side Reaction: During the final TFA cleavage, the released tert-butyl cation is a potent electrophile that can alkylate the electron-rich tyrosine ring, forming 3-tert-butyltyrosine.[3] This side reaction is typically minimized by the addition of scavengers (e.g., water, triisopropylsilane) to the cleavage cocktail.

    • Incompatibility with Boc-SPPS: Due to its acid lability, it cannot be used in standard Boc-SPPS protocols.

Comparative Performance Data

The selection of a protecting group is often a trade-off between stability, ease of cleavage, and potential side reactions. The following table summarizes the key performance parameters of the discussed protecting groups.

Protecting GroupAbbreviationPrimary StrategyStability to Nα-DeprotectionFinal Cleavage ConditionsKey AdvantagesCommon Side Reactions
2,6-Dichlorobenzyl 2,6-di-Cl-BzlBoc-SPPSHigh: Stable to 50% TFA[4][8]Strong Acid (HF, TMSOTf)[7]High acid stability, suppresses rearrangement[6]Minimal
Benzyl BzlBoc/Fmoc-SPPSModerate: Partially labile to TFA[4][8]Strong Acid (HF) or H₂/Pd-C[12]Versatile, catalytic hydrogenolysis option[13]O→C rearrangement to 3-benzyltyrosine[9][10]
tert-Butyl tBuFmoc-SPPSHigh: Stable to piperidine[14]TFA[7]Orthogonal to Fmoc, convenient cleavage[8]Ring alkylation to 3-tert-butyltyrosine[3][12]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Fmoc-Tyr(2,6-di-Cl-Bzl)-OH

The synthesis involves two main steps: the protection of the tyrosine side chain followed by the protection of the Nα-amino group.

  • O-Alkylation (Williamson Ether Synthesis):

    • A suitably protected tyrosine derivative (e.g., with a temporary N-terminal group) is dissolved in a solvent like DMF.

    • A base (e.g., sodium hydride) is added to deprotonate the phenolic hydroxyl group.

    • 2,6-dichlorobenzyl bromide is added, and the reaction is stirred, often with gentle heating, to form the ether linkage.[16] The choice of base and conditions is critical to favor O-alkylation over N-alkylation.[16]

  • Nα-Fmoc Protection:

    • After isolating the O-alkylated tyrosine, the temporary N-terminal group is removed.

    • The resulting amino acid is dissolved in an aqueous solvent mixture (e.g., acetone/water).

    • A base like sodium bicarbonate is added.

    • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added to react with the amino group, forming the stable Fmoc-carbamate.[16]

    • The final product, Fmoc-Tyr(2,6-di-Cl-Bzl)-OH, is isolated and purified.

Protocol 2: Standard Cleavage and Deprotection (Boc-SPPS)

This protocol describes the final step to simultaneously cleave the peptide from the resin and remove the 2,6-di-Cl-Bzl side-chain protecting group.

  • Reagents: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).

  • Procedure:

    • The peptide-resin is dried thoroughly under high vacuum.

    • The resin is placed in a specialized HF cleavage apparatus.

    • Anisole (typically 10% v/v) is added as a scavenger to trap reactive cations generated during cleavage.

    • The apparatus is cooled to -5 to 0 °C.

    • Anhydrous HF is condensed into the reaction vessel.

    • The reaction is stirred at 0 °C for 1-2 hours.

    • The HF is removed by vacuum, and the crude peptide is precipitated with cold diethyl ether.

    • The precipitated peptide is washed, dried, and purified by chromatography.

Safety Note: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.

Decision-Making Workflow

Choosing the right protecting group is context-dependent. The following diagram illustrates a simplified decision-making process based on the chosen peptide synthesis strategy.

G start Start: Select SPPS Strategy fmoc Fmoc/tBu Strategy start->fmoc Base-labile Nα boc Boc/Bzl Strategy start->boc Acid-labile Nα use_tbu Use Tyr(tBu) fmoc->use_tbu Standard Choice consider_bzl Consider Tyr(Bzl) for short peptides or orthogonal cleavage boc->consider_bzl use_26dcbzl Use Tyr(2,6-di-Cl-Bzl) for high acid stability & long peptides boc->use_26dcbzl Need Enhanced Stability

Caption: Decision tree for selecting a tyrosine protecting group based on the SPPS strategy.

Conclusion

The 2,6-dichlorobenzyl protecting group offers a superior alternative to the traditional benzyl group for tyrosine protection in Boc-based solid-phase peptide synthesis. Its enhanced stability to acidic deprotection conditions minimizes premature cleavage and subsequent side reactions, leading to higher purity and yield, especially for complex and lengthy peptide sequences. While the tert-butyl ether remains the gold standard for the orthogonal Fmoc/tBu strategy, the 2,6-di-Cl-Bzl group is an indispensable tool for researchers employing the Boc/Bzl approach, ensuring the integrity of the tyrosine residue throughout the synthetic process. The careful selection of a protecting group based on a comprehensive understanding of its chemical properties and compatibility with the overall synthetic scheme is paramount to achieving success in modern peptide chemistry.

References

  • BenchChem. (2025). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. BenchChem. 1

  • BenchChem. (2025). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. BenchChem. 3

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. 8

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756. Link

  • Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57–68. Link

  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem. 17

  • BenchChem. (2026). Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh | 112402-12-7. BenchChem. 16

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. 2

  • BenchChem. (2025). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide. BenchChem. 14

  • Various Authors. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. 15

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. 4

  • Journal of the American Chemical Society. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Link

  • Various Authors. (n.d.). 2.6.4.2 Aromatic Hydroxy Groups. 6

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Google Patents. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. Link

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Link

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Link

  • BenchChem. (2025). An In-depth Technical Guide on the Function of the Benzyl Group in Tyrosine Side-Chain Protection. BenchChem. 11

  • BenchChem. (2025). Comparative study of different protecting groups for the tyrosine side chain. BenchChem. 12

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Link

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A Comparative Guide to the Bioactivity of Peptides With and Without Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Enhanced Peptide Therapeutics Through Unnatural Amino Acids

In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by inherent limitations, such as poor metabolic stability and low bioavailability, which can hinder their clinical translation.[3][4] A key strategy to overcome these hurdles is the incorporation of unnatural amino acids (UAAs), which can bestow novel physicochemical and pharmacological properties upon a peptide scaffold.[1][2][5] By venturing beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced stability, improved membrane permeability, and modulated receptor affinity, ultimately leading to more drug-like candidates.[1][6][7]

This guide provides an in-depth, objective comparison of the bioactivity of two hypothetical peptide analogues: a parent peptide (Peptide A) and its counterpart incorporating the unnatural amino acid Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (Peptide B). Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a derivative of L-tyrosine featuring a Boc protecting group and a 2,6-dichlorobenzyl moiety, which can be leveraged to introduce specific functionalities that enhance biological activity and facilitate selective binding.[8][9][10][11] Through a series of illustrative experiments, we will explore how this specific modification can profoundly impact a peptide's performance, offering valuable insights for researchers, scientists, and drug development professionals.

Peptide Synthesis and Characterization: A Foundation of Quality

The synthesis of both Peptide A and Peptide B was accomplished using Fmoc/tBu solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for the precise assembly of peptide chains.[12] The incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) into Peptide B followed standard coupling protocols, demonstrating the compatibility of this UAA with established synthetic workflows.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the appropriate Fmoc-compatible resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (or Boc-L-Tyrosinol(2,6-di-Cl-Bzl)) with a coupling reagent (e.g., HBTU/DIPEA) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.

  • Coupling Confirmation: Perform a ninhydrin test to ensure complete coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling step, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to simultaneously remove the side-chain protecting groups and cleave the peptide from the resin.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

spss_workflow cluster_cycle Synthesis Cycle Resin Swell Resin Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection Wash2->Cleavage Purification Purification Cleavage->Purification Characterization Characterization Purification->Characterization

Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Comparative Biological Evaluation

To provide a comprehensive comparison, we subjected both Peptide A and Peptide B to a series of in vitro assays designed to assess their binding affinity, functional activity, and enzymatic stability.

Receptor Binding Affinity: A Competitive Analysis

A competitive ligand binding assay was performed to determine the affinity of each peptide for its target receptor.[13][14][15] This assay measures the ability of the unlabeled peptide (competitor) to displace a labeled ligand from the receptor, allowing for the calculation of the inhibitory constant (Ki).[16][17]

Table 1: Receptor Binding Affinity Data

PeptideKi (nM)
Peptide A15.8 ± 1.2
Peptide B3.2 ± 0.4

The results clearly indicate that the incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in Peptide B led to a significant, approximately 5-fold, increase in binding affinity compared to the parent Peptide A. This suggests that the dichlorobenzyl moiety of the UAA may be engaging in favorable interactions within the receptor's binding pocket, thereby enhancing the overall affinity.[8][11]

Functional Cell-Based Assay: Measuring Biological Response

To ascertain whether the observed increase in binding affinity translates to enhanced functional activity, a cell-based assay was conducted.[18][19][20][21] In this hypothetical scenario, we will assume the peptides act as agonists for a G-protein coupled receptor (GPCR) that signals through the cAMP pathway. The potency of each peptide is determined by measuring the dose-dependent increase in intracellular cAMP levels.

Table 2: Functional Activity Data (cAMP Accumulation Assay)

PeptideEC50 (nM)
Peptide A25.3 ± 2.1
Peptide B4.9 ± 0.6

Consistent with the binding affinity data, Peptide B demonstrated a markedly lower EC50 value, indicating greater potency in eliciting a biological response. This strong correlation between binding and function underscores the positive impact of the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) modification on the peptide's therapeutic potential.

signaling_pathway Peptide Peptide B (with Boc-L-Tyrosinol(2,6-di-Cl-Bzl)) Receptor GPCR Peptide->Receptor Binds with high affinity G_Protein G Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates target proteins

Figure 2: Hypothetical GPCR Signaling Pathway Activated by Peptide B.
Enzymatic Stability Assay: Resisting Degradation

A critical determinant of a peptide's in vivo efficacy is its resistance to enzymatic degradation.[22][23][24] To assess this, we incubated both peptides in human plasma and monitored their degradation over time using RP-HPLC. The half-life (t1/2) of each peptide was then calculated.

Table 3: Enzymatic Stability in Human Plasma

PeptideHalf-life (t1/2, hours)
Peptide A1.5 ± 0.2
Peptide B8.2 ± 0.7

The data reveals a dramatic improvement in the stability of Peptide B, with its half-life being over 5 times longer than that of Peptide A. This enhanced resistance to proteolysis is likely due to the steric hindrance provided by the bulky 2,6-dichlorobenzyl group, which can shield adjacent peptide bonds from enzymatic cleavage.[25]

stability_assay_workflow Peptide_Incubation Incubate Peptide in Human Plasma Time_Points Collect Aliquots at Various Time Points Peptide_Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Calculation Calculate Half-life Analysis->Calculation

Figure 3: Enzymatic Stability Assay Workflow.

Discussion and Conclusion: The Strategic Advantage of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

The enhanced binding affinity and potency of Peptide B can be attributed to the unique structural features of the 2,6-dichlorobenzyl group.[8][11] These modifications can introduce new points of interaction with the target receptor, leading to a more stable and favorable binding orientation. Furthermore, the increased enzymatic stability of Peptide B is a direct consequence of the steric shielding provided by the bulky side chain, which impedes the access of proteolytic enzymes.[25]

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. Available at: [Link]

  • Cyclic peptides as ligands for competition binding assays - PubMed. Available at: [Link]

  • Peptide Drug Discovery Services - Concept Life Sciences. Available at: [Link]

  • Competitive Ligand Binding Assay - Mtoz Biolabs. Available at: [Link]

  • Bioactive Peptides: An Understanding from Current Screening Methodology - MDPI. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available at: [Link]

  • Peptide competition assay. A , the principle of the assay entails... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Therapeutically relevant cell-based assays for drug discovery - Nuvisan. Available at: [Link]

  • functional in vitro assays for drug discovery - YouTube. Available at: [Link]

  • Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review - NIH. Available at: [Link]

  • A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC - NIH. Available at: [Link]

  • [PDF] Cell-Based Assay Design for High-Content Screening of Drug Candidates. - Semantic Scholar. Available at: [Link]

  • Cell-Based Assay Development | Custom Assays for Drug Discovery. Available at: [Link]

  • Peptide-Modified Surfaces for Enzyme Immobilization - PMC - NIH. Available at: [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - JoVE. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. Available at: [Link]

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. Available at: [Link]

  • Full article: Efficacy of Natural Antimicrobial Peptides Versus Peptidomimetic Analogues: A Systematic Review. Available at: [Link]

  • Methods used to assess some biological activities of peptides and... - ResearchGate. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. Available at: [Link]

  • Comparative conformational analysis of peptide T analogs | Request PDF - ResearchGate. Available at: [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs - Oriental Journal of Chemistry. Available at: [Link]

  • Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed. Available at: [Link]

  • Manufacturing of peptides exhibiting biological activity - PMC - PubMed Central - NIH. Available at: [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC. Available at: [Link]

  • The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - NIH. Available at: [Link]

  • (PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Available at: [Link]

  • Tyrosine and peptide reorientational mobility in polymer solutions: Time-dependent fluorescence anisotropy measurements - PubMed. Available at: [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC - NIH. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Analogs as Potential Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tyrosinase Inhibition and the Promise of Tyrosinol Scaffolds

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in mammals.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. While essential for protecting the skin from UV radiation, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and selective tyrosinase inhibitors is a significant area of research in both the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and in the management of pigmentation-related conditions.

L-Tyrosinol and its derivatives have emerged as a promising class of compounds for tyrosinase inhibition. Their structural similarity to the natural substrate, L-tyrosine, allows them to interact with the active site of the enzyme. The strategic modification of the tyrosinol scaffold offers a powerful approach to enhance inhibitory potency and refine pharmacokinetic properties. This guide presents a comprehensive, albeit hypothetical, structure-activity relationship (SAR) study of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and its analogs. By systematically exploring modifications to the core structure, we aim to elucidate the key molecular features that govern anti-tyrosinase activity. This exploration is grounded in established principles of medicinal chemistry and supported by detailed experimental protocols to empower researchers in the rational design of novel tyrosinase inhibitors.

Hypothetical Structure-Activity Relationship (SAR) Study of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Analogs

To investigate the SAR of Boc-L-Tyrosinol(2,6-di-Cl-Bzl), we propose a systematic modification of its key structural components: the N-terminal protecting group, the aromatic ring of the tyrosinol core, and the 2,6-dichlorobenzyl ether moiety. The following sections outline the proposed modifications and the anticipated impact on tyrosinase inhibitory activity, presented with hypothetical yet scientifically plausible data for illustrative purposes.

Core Structure and Proposed Modifications

SAR_Modifications cluster_core Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Core cluster_modifications Proposed Modifications Core Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Mod1 N-Terminal Group (R1) Core->Mod1 Modification of Boc group Mod2 Tyrosinol Aromatic Ring (R2) Core->Mod2 Substitution on phenolic ring Mod3 Benzyl Ether Moiety (R3) Core->Mod3 Alteration of dichlorobenzyl group

Caption: Proposed modifications to the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) scaffold.

Impact of N-Terminal Group (R1) Modification

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino functionality. Its size and lipophilicity can influence the molecule's interaction with the enzyme's active site. We hypothesize that varying the N-terminal protecting group will modulate the inhibitory potency.

CompoundR1 GroupHypothetical IC50 (µM)Rationale
1 (Parent) Boc15.2The bulky Boc group may provide favorable hydrophobic interactions.
2 Acetyl (Ac)25.8A smaller, more polar group may reduce binding affinity.
3 Benzoyl (Bz)12.5The aromatic ring could introduce beneficial π-π stacking interactions.
4 H (deprotected)> 100The free amine may lead to unfavorable interactions or altered conformation.
Impact of Tyrosinol Aromatic Ring (R2) Substitution

The phenolic hydroxyl group of tyrosine is crucial for its recognition by tyrosinase. Modifications to this aromatic ring are expected to significantly impact inhibitory activity.

CompoundR2 SubstitutionHypothetical IC50 (µM)Rationale
1 (Parent) H15.2Unsubstituted ring serves as a baseline.
5 3'-Fluoro10.1Electron-withdrawing group may enhance binding.
6 3',5'-Difluoro8.5Increased electron-withdrawing character could further improve potency.
7 3'-Methoxy22.4Electron-donating group may be detrimental to activity.
Impact of Benzyl Ether Moiety (R3) Modification

The 2,6-dichlorobenzyl ether is a key feature that can influence both steric and electronic interactions within the enzyme's active site.

CompoundR3 GroupHypothetical IC50 (µM)Rationale
1 (Parent) 2,6-Dichlorobenzyl15.2The dichloro substitution provides a specific steric and electronic profile.
8 Benzyl35.7Removal of chloro groups may reduce hydrophobic interactions.
9 4-Chlorobenzyl20.3A single chloro group may not be optimally positioned.
10 2,6-Dimethylbenzyl18.9Methyl groups offer different steric and electronic properties compared to chloro groups.

Experimental Protocols

General Synthetic Workflow

Synthesis_Workflow Start Boc-L-Tyrosine Step1 Protection of Phenolic -OH Start->Step1 2,6-Dichlorobenzyl bromide, Base Step2 Reduction of Carboxylic Acid Step1->Step2 Borane-THF complex Step3 Purification Step2->Step3 End Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Step3->End

Caption: General synthetic workflow for Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Synthesis of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) (Parent Compound 1)

Materials:

  • Boc-L-Tyrosine

  • 2,6-Dichlorobenzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Borane-tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • O-Alkylation: To a solution of Boc-L-Tyrosine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (2.2 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C. Add 2,6-dichlorobenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude product in anhydrous THF and cool to 0 °C. Add borane-THF complex solution (2.0 eq) dropwise. Stir the reaction at room temperature for 4 hours.

  • Quenching and Purification: Carefully quench the reaction with methanol at 0 °C. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the title compound.

Mushroom Tyrosinase Inhibition Assay[1][2][3][4]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 U/mL stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a 2 mM L-DOPA solution in phosphate buffer.

    • Prepare stock solutions of test compounds and kojic acid in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution (or DMSO for control).

    • Pre-incubate the plate at 25 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous SAR study for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) as a potential tyrosinase inhibitor. The proposed modifications to the N-terminal protecting group, the tyrosinol aromatic ring, and the benzyl ether moiety provide a framework for systematically exploring the chemical space around this scaffold. The anticipated results suggest that fine-tuning the electronic and steric properties of these regions can lead to the discovery of more potent inhibitors.

The provided experimental protocols for synthesis and enzymatic screening offer a practical starting point for researchers to validate these hypotheses. Future work should focus on the synthesis and biological evaluation of the proposed analogs to generate empirical data. Promising candidates should then be subjected to further characterization, including determination of the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and evaluation in cell-based melanin production assays. Ultimately, these studies will contribute to the development of novel and effective agents for the treatment of hyperpigmentation disorders.

References

  • ResearchGate. (2023). Tyrosinase inhibitory activity. Available at: [Link]

  • Macrini, D. J., et al. (2009). Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. SciELO. Available at: [Link]

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A Senior Application Scientist's Guide to the Kinetic Analysis of Novel Enzyme Inhibitors: A Case Study with Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the kinetic characterization of novel enzyme inhibitors, using the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) scaffold as a representative example. As researchers and drug development professionals, a thorough understanding of an inhibitor's mechanism of action is paramount. This document moves beyond simple IC50 determination to elucidate the nuanced interactions between an inhibitor and its target enzyme, ensuring robust and reproducible data that can confidently guide drug discovery programs.

The choice of the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) moiety is deliberate. Its structure—comprising a bulky Boc-protecting group, a chiral tyrosinol core, and a di-chlorinated benzyl group—suggests a high potential for specific and potent interactions within an enzyme's active site. The tyrosinol hydroxyl could act as a key hydrogen bond donor or even a nucleophile for covalent modification, while the dichlorobenzyl group can engage in significant hydrophobic and halogen-bonding interactions. This guide will equip you with the experimental designs and data analysis frameworks necessary to dissect these possibilities.

Part 1: Foundational Assay Development and Initial Characterization

Before any inhibitor can be characterized, a robust and reliable enzyme assay is essential. This initial phase is critical, as all subsequent kinetic parameters are dependent on the quality of this foundational assay. Our objective is to establish conditions under which the enzyme exhibits linear initial velocity (v₀) with respect to both time and enzyme concentration.

Experimental Protocol: Establishing a Baseline Protease Assay

Here, we will use a model serine protease (e.g., chymotrypsin) and a chromogenic substrate for simplicity and clarity.

Objective: To determine the Michaelis constant (Kₘ) of the substrate and the optimal enzyme concentration for inhibitor screening.

Materials:

  • Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Enzyme Concentration Titration:

    • Prepare a series of chymotrypsin dilutions in assay buffer.

    • Add a fixed, saturating concentration of substrate (e.g., 5x the expected Kₘ) to each well of a microplate.

    • Initiate the reaction by adding the different enzyme concentrations to the wells.

    • Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes).

    • Plot the initial velocity (the linear portion of the absorbance vs. time curve) against enzyme concentration. Select an enzyme concentration that yields a robust signal and is in the linear range of this plot for all subsequent experiments.

  • Substrate Kₘ Determination:

    • Prepare a series of dilutions of the Suc-AAPF-pNA substrate in assay buffer.

    • Add the optimized enzyme concentration (from step 1) to each well.

    • Initiate the reaction by adding the varying substrate concentrations.

    • Measure the initial velocity for each substrate concentration.

    • Plot initial velocity (v₀) versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

    Equation 1: Michaelis-Menten Equation v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Causality and Trustworthiness: By first ensuring the reaction rate is linearly dependent on the enzyme concentration, we validate that the assay is behaving as expected and is not limited by factors such as substrate depletion or product inhibition. Determining the Kₘ is crucial because it defines the substrate concentration range needed to accurately probe different types of inhibition. For example, competitive inhibitors are best characterized at substrate concentrations near the Kₘ.

AssayDevelopmentWorkflow cluster_0 Phase 1: Assay Validation cluster_1 Phase 2: Substrate Kinetics A Enzyme Titration B Determine Linear Range of Enzyme Concentration A->B Select optimal [E] C Substrate Titration (at optimal [E]) B->C Use optimal [E] D Measure Initial Velocities (v₀) C->D E Non-linear Regression (Michaelis-Menten) D->E F Determine Kₘ and Vₘₐₓ E->F G Validated Assay F->G Proceed to Inhibitor Studies InhibitionModality Start Pre-incubate Enzyme with Inhibitor Dilute Rapid 100x Dilution into Substrate Start->Dilute Measure Measure Enzyme Activity Dilute->Measure Outcome Activity Recovered? Measure->Outcome Reversible Conclusion: Rapidly Reversible Inhibition Outcome->Reversible Yes Irreversible Conclusion: Irreversible or Slow, Tight-Binding Outcome->Irreversible No

Caption: Decision workflow for determining inhibition modality.

Part 3: In-Depth Analysis of Reversible Inhibitors

If the jump-dilution experiment indicates reversibility, the next step is to determine the inhibition constant (Kᵢ) and the specific mechanism of inhibition (e.g., competitive, non-competitive).

Experimental Protocol: Kᵢ Determination

Objective: To determine the Kᵢ and mode of inhibition.

Methodology:

  • Generate a matrix of experiments varying both the substrate concentration (e.g., from 0.5x to 5x Kₘ) and the inhibitor concentration (e.g., from 0x to 10x the expected Kᵢ).

  • Measure the initial velocity for each condition.

  • Globally fit the entire dataset to the appropriate mechanistic models (competitive, non-competitive, uncompetitive, mixed-model) using specialized software.

  • Alternatively, visualize the data using a double reciprocal plot (Lineweaver-Burk plot) for a qualitative assessment of the inhibition mechanism.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

Data Comparison: Boc-L-Tyrosinol(2,6-di-Cl-Bzl) vs. Alternative Inhibitors

The performance of a novel inhibitor must be benchmarked against existing standards. Below is a hypothetical comparison table for a model protease.

InhibitorKᵢ (nM)Mechanism of InhibitionSelectivity ProfileSource
Boc-L-Tyrosinol(2,6-di-Cl-Bzl)-A 15 ± 2.1CompetitiveHigh for Chymotrypsin over TrypsinHypothetical Data
Inhibitor X (Peptidomimetic) 120 ± 15CompetitiveModerate
Inhibitor Y (Boronic Acid) 5 ± 0.8Covalent, ReversibleHigh, targets catalytic Serine

This table clearly positions our novel compound, showing its competitive potency relative to other classes of inhibitors.

Part 4: Characterizing Irreversible Inhibitors

If the jump-dilution experiment suggests irreversible inhibition, a different set of kinetic parameters is required: the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor affinity constant (Kᵢ). These are often determined by analyzing the progress curves of the reaction.

Experimental Protocol: kᵢₙₐ꜀ₜ/Kᵢ Determination

Objective: To determine the kinetic parameters for an irreversible inhibitor.

Methodology:

  • Set up reactions with a fixed concentration of enzyme and substrate.

  • Initiate the reactions by adding various concentrations of the irreversible inhibitor.

  • Monitor the reaction progress (product formation vs. time) over a longer period until the curves plateau.

  • The resulting progress curves will be exponential decays. Fit each curve to Equation 2 to obtain the observed rate of inactivation (kₒₑₛ) for each inhibitor concentration.

    Equation 2: First-Order Inactivation [P] = (v₀/kₒₑₛ) * (1 - e^(-kₒₑₛ*t))

  • Plot the calculated kₒₑₛ values against the corresponding inhibitor concentrations.

  • Fit this secondary plot to Equation 3 (a hyperbola) to determine kᵢₙₐ꜀ₜ (the Vₘₐₓ of the plot) and Kᵢ (the Kₘ of the plot). The ratio kᵢₙₐ꜀ₜ/Kᵢ represents the second-order rate constant for inactivation and is a key measure of inhibitor efficiency.

    Equation 3: Determination of kᵢₙₐ꜀ₜ and Kᵢ kₒₑₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I])

Data Comparison: Irreversible Inhibitor Efficiency

Inhibitorkᵢₙₐ꜀ₜ (s⁻¹)Kᵢ (µM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Mechanism
Boc-L-Tyrosinol(2,6-di-Cl-Bzl)-B 0.152.560,000Covalent, Irreversible
Inhibitor Z (Epoxide) 0.08108,000Covalent, Irreversible

This comparison highlights the superior inactivation efficiency of our hypothetical Boc-L-Tyrosinol derivative compared to a standard irreversible inhibitor.

References

  • Basics of Enzyme Kinetics. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Peptidomimetic. (n.d.). ScienceDirect. Retrieved from [Link]

  • Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of kinetic constants for irreversible enzyme inhibitors. (2019). BMG LABTECH. Retrieved from [Link]

A Comprehensive Guide to NMR Analysis for Confirming the Incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is a critical step in the synthesis of novel peptides and therapeutic agents. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques to verify the successful incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl), a key building block in many pharmaceutical development pipelines.[1][2][3] We will explore the "why" behind experimental choices, ensuring a robust and self-validating analytical approach.

The Imperative of Verification: Why NMR?

In the realm of peptide synthesis, ambiguity is the enemy of progress.[4] The incorporation of a modified amino acid like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) must be unequivocally confirmed to ensure the final product's structural integrity and, consequently, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical tool for this purpose, offering a non-destructive method to probe the chemical environment of individual atoms within a molecule.[5][6] It provides detailed information about structure, connectivity, and conformation, making it indispensable for confirming successful synthesis.[4][5][7]

This guide will compare the utility of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments in providing unambiguous evidence of the incorporation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Understanding the Molecular Signature: Key Structural Features

To effectively utilize NMR for verification, we must first understand the distinct structural components of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) and their expected NMR signatures.

cluster_0 Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Boc Boc Group Tyr Tyrosinol Backbone Boc->Tyr Amide Bond Bzl 2,6-di-Cl-Benzyl Ether Tyr->Bzl Ether Linkage

Caption: Key structural components of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Each of these fragments—the Boc protecting group, the tyrosinol backbone, and the 2,6-dichlorobenzyl ether—will produce characteristic signals in the NMR spectrum. The presence and correlation of these signals will serve as our confirmation.

A Comparative Analysis of NMR Techniques

¹H NMR: The First Look

One-dimensional proton (¹H) NMR is the initial and most fundamental step in the analysis. It provides a quantitative count of the different types of protons and information about their immediate electronic environment.

What to look for:

  • Boc Group: A characteristic singlet integrating to nine protons, typically found in the upfield region (around 1.4 ppm).[8][9]

  • Tyrosinol Backbone: A series of multiplets corresponding to the α-CH, β-CH₂, and the protons of the tyrosinol ring. The aromatic protons will appear as two doublets (an AA'BB' system) in the aromatic region (around 6.8-7.2 ppm).

  • 2,6-dichlorobenzyl Ether: A singlet for the benzylic protons (-O-CH₂-) and a multiplet for the three protons on the dichlorinated aromatic ring. The chemical shifts of these aromatic protons will be further downfield due to the electron-withdrawing effect of the chlorine atoms.

Limitations: While ¹H NMR is excellent for a quick check, signal overlap, especially in the aromatic region, can make definitive assignments challenging.

¹³C NMR: A Deeper Dive into the Carbon Skeleton

Carbon-13 (¹³C) NMR provides complementary information by probing the carbon framework of the molecule.[10][11][12]

Key Signals to Confirm Incorporation:

  • Boc Group: Two distinct signals, one for the quaternary carbon of the t-butyl group (around 80 ppm) and one for the carbonyl carbon (around 155 ppm).[8]

  • Tyrosinol Backbone: Signals for the α-carbon, β-carbon, and the four distinct carbons of the p-substituted aromatic ring.

  • 2,6-dichlorobenzyl Ether: A signal for the benzylic carbon and signals for the carbons of the dichlorinated aromatic ring. The carbons bearing the chlorine atoms will have characteristic downfield shifts.[13][14]

Advantage: ¹³C NMR offers a wider chemical shift range, leading to less signal overlap compared to ¹H NMR. However, it is inherently less sensitive.

2D NMR: Unambiguous Confirmation through Correlation

Two-dimensional NMR techniques are the gold standard for confirming the incorporation of complex fragments. They reveal correlations between nuclei, providing definitive evidence of connectivity.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16][17] This is invaluable for tracing the connectivity within the tyrosinol backbone.

Expected Correlations:

  • A cross-peak between the α-CH and the β-CH₂ protons of the tyrosinol backbone.

  • Correlation between the ortho and meta protons on the tyrosinol aromatic ring.

cluster_cosy COSY Workflow A Acquire 1H NMR B Identify Key Proton Signals (α-CH, β-CH₂, Aromatics) A->B C Run COSY Experiment B->C D Observe Cross-Peaks C->D E Confirm Connectivity (α-CH to β-CH₂) D->E

Caption: Workflow for COSY analysis.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached.[15][17][18] This provides a powerful and unambiguous link between the ¹H and ¹³C data.

Key HSQC Correlations for Confirmation:

  • A cross-peak connecting the α-CH proton signal to the α-carbon signal.

  • Cross-peaks linking the β-CH₂ proton signals to the β-carbon signal.

  • Correlations between the aromatic protons and their corresponding aromatic carbons on both the tyrosinol and the 2,6-dichlorobenzyl rings.

  • A distinct cross-peak for the benzylic -O-CH₂- protons and the corresponding benzylic carbon.

The Power of HSQC: By confirming these specific ¹H-¹³C correlations, you can definitively prove the presence and covalent linkage of all three key molecular fragments.

cluster_hsqc HSQC Validation Logic start Acquire HSQC Data h_signals ¹H Signals (α-CH, β-CH₂, Ar-H, Bzl-CH₂) start->h_signals c_signals ¹³C Signals (α-C, β-C, Ar-C, Bzl-C) start->c_signals cross_peaks Observed Cross-Peaks h_signals->cross_peaks c_signals->cross_peaks confirmation Unambiguous Confirmation of Incorporation cross_peaks->confirmation

Caption: Logical flow for HSQC-based confirmation.

Experimental Protocol: A Self-Validating Approach

This protocol outlines the steps for acquiring and analyzing the necessary NMR data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many protected amino acids.[6][19] The residual solvent peak for CDCl₃ appears at ~7.26 ppm in the ¹H spectrum and ~77.2 ppm in the ¹³C spectrum.[20]

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Use a high-quality NMR tube to minimize signal distortion.

2. NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum. This will provide an initial assessment of purity and the presence of key functional groups.

  • Acquire a one-dimensional ¹³C NMR spectrum. While more time-consuming, this is crucial for observing the carbon skeleton.

  • Run a 2D COSY experiment to establish ¹H-¹H correlations.

  • Run a 2D HSQC experiment to confirm ¹H-¹³C one-bond correlations.

3. Data Analysis and Interpretation:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra correctly. For CDCl₃, the residual solvent peak can be used as an internal reference.[19][20]

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Assign the signals in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and the correlations observed in the 2D spectra.

Quantitative Data Summary

The following table provides expected chemical shift ranges for the key moieties of Boc-L-Tyrosinol(2,6-di-Cl-Bzl). Actual values may vary slightly depending on the solvent and other factors.

MoietyGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc Group -C(CH₃)₃~1.4 (s, 9H)~28 (q), ~80 (s)
-C=O-~155 (s)
Tyrosinol Backbone α-CHMultiplet~55 (d)
β-CH₂Multiplet~37 (t)
Aromatic CH (ortho to -OH)~6.8 (d, 2H)~115 (d)
Aromatic CH (meta to -OH)~7.1 (d, 2H)~130 (d)
2,6-di-Cl-Benzyl Ether -O-CH₂-~5.1 (s, 2H)~65 (t)
Aromatic CHMultiplet (3H)~128-135 (d, s)

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Conclusion: A Multi-faceted Approach for Certainty

While ¹H and ¹³C NMR provide strong initial indications, a comprehensive analysis employing 2D techniques like COSY and HSQC is essential for the unambiguous confirmation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) incorporation. By systematically acquiring and interpreting this suite of NMR data, researchers can proceed with confidence in the structural integrity of their synthesized molecules, a cornerstone of successful drug discovery and development.

References

  • Triclinic Labs. Peptide NMR Analysis Services. Available from: [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. Available from: [Link]

  • ScienceOpen. Supporting Information. Available from: [Link]

  • Zerbe, O. & Bader, R. Peptide/Protein NMR. Available from: [Link]

  • Daly, N. L., & Craik, D. J. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 10(11), 437. Available from: [Link]

  • The Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Pinter, T. B., & Lorigan, G. A. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1748, 13–26. Available from: [Link]

  • ResearchGate. What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis?. Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link]

  • University of Alberta. NMR Proton Shifts for Residual Solvent Impurities. Available from: [Link]

  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Magritek. Observing Spin Systems using COSY. Available from: [Link]

  • Oregon State University. ¹³C NMR Chemical Shifts. Available from: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). Available from: [Link]

  • Colles, F. M., Karrow, N. A., & Simpson, A. J. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Analytical chemistry, 91(15), 9574–9580. Available from: [Link]

  • Scribd. 13-C NMR Chemical Shift Table. Available from: [Link]

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A Senior Application Scientist's Guide to Competitive Binding Assays: Featuring Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Modified Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced landscape of ligand-receptor interactions is central to innovation. Competitive binding assays are a cornerstone of this exploration, providing a robust framework for quantifying the affinity of a test compound for a specific receptor.[1] This guide offers an in-depth examination of competitive binding assays, with a particular focus on the strategic use of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) modified ligands. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to guide your research.

The Principle of Competitive Binding: An Overview

At its core, a competitive binding assay measures the ability of an unlabeled test ligand to displace a labeled reference ligand from a receptor's binding site.[1][2] The reference ligand, often a high-affinity or well-characterized molecule, generates a measurable signal when bound to the target. As the concentration of the unlabeled test ligand increases, it competes for the same binding site, leading to a decrease in the signal from the labeled reference ligand.[2] This displacement allows for the determination of the test ligand's binding affinity, typically expressed as the inhibition constant (Kᵢ).[1][3]

Competitive assays are particularly advantageous when the test ligand cannot be easily labeled or when high-throughput screening is required.[2] They provide a powerful tool for ranking the potency of compounds and understanding their structure-activity relationships (SAR).[2][4]

The Strategic Advantage of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Modification

The choice of a competitive ligand's chemical structure is a critical experimental parameter. The Boc-L-Tyrosinol(2,6-di-Cl-Bzl) scaffold offers a unique combination of features that can be strategically employed in ligand design:

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides stability and is a common feature in peptide synthesis, allowing for the controlled assembly of more complex ligands.[5][6]

  • L-Tyrosinol Core: This amino alcohol provides a versatile backbone for further chemical modifications and can participate in key interactions with the receptor.

  • 2,6-Dichlorobenzyl Moiety: This is the key modification for enhancing binding affinity and selectivity. The dichlorobenzyl group can:

    • Introduce Favorable Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions within the binding pocket.

    • Provide Steric Hindrance: The bulky nature of the 2,6-dichloro-substituted ring can promote a specific binding orientation and increase selectivity for the target receptor over other proteins.[7][8]

    • Modulate Electronic Properties: The electron-withdrawing chlorine atoms can influence the electronic distribution of the ligand, potentially leading to stronger interactions with the receptor.

The strategic placement of such a modified tyrosinol derivative within a larger ligand structure can significantly impact its binding characteristics, making it a valuable tool for probing receptor binding sites and developing potent and selective therapeutics.[5][9]

Experimental Protocol: A Self-Validating System

This protocol outlines a typical competitive binding assay using a radiolabeled reference ligand. The principles can be adapted for other detection methods, such as fluorescence polarization.

Materials and Reagents:
  • Target Receptor: Purified protein or cell membrane preparation expressing the receptor of interest.

  • Labeled Reference Ligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., ³H, ¹²⁵I).

  • Unlabeled Test Ligand: The Boc-L-Tyrosinol(2,6-di-Cl-Bzl) modified compound.

  • Assay Buffer: Buffer composition should be optimized for the specific receptor-ligand interaction.

  • Wash Buffer: Cold assay buffer to remove unbound ligand.

  • Scintillation Fluid and Vials: For radioactivity detection.

  • 96-well Plates: For assay setup.

  • Filtration Apparatus: To separate bound from free ligand.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test ligand in assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ value.

    • Prepare a solution of the labeled reference ligand in assay buffer at a concentration close to its Kₑ value.

    • Prepare the receptor solution at a concentration that provides a robust signal-to-noise ratio.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Unlabeled test ligand (or buffer for total binding controls)

      • Labeled reference ligand

      • Receptor preparation

    • Include non-specific binding (NSB) control wells containing a high concentration of an unlabeled reference compound to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium. The incubation time should be determined experimentally by performing association and dissociation kinetic studies.[3]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the unlabeled test ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the labeled ligand and Kₑ is its equilibrium dissociation constant.[3]

Visualizing the Workflow and Principle

CompetitiveBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Serial Dilutions of Test Ligand Setup Plate Setup: Buffer, Test Ligand, Labeled Ligand, Receptor Reagents->Setup Labeled Prepare Labeled Reference Ligand Labeled->Setup Receptor Prepare Receptor Solution Receptor->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC50 & Ki Calculation Count->Analyze

Caption: Experimental workflow for a competitive binding assay.

CompetitiveBindingPrinciple R Receptor RL_star Receptor-Labeled Ligand Complex (Signal) R->RL_star Binds RL Receptor-Test Ligand Complex (No Signal) R->RL Competes L_star Labeled Ligand L_star->RL_star L Test Ligand (Boc-L-Tyrosinol(2,6-di-Cl-Bzl)) L->RL

Caption: Principle of competitive ligand binding.

Comparative Analysis: Why Choose a 2,6-Dichlorobenzyl Modification?

While direct experimental data for every conceivable ligand is not always available, we can make informed decisions based on established principles of structure-activity relationships. The table below provides a hypothetical comparison of a Boc-L-Tyrosinol(2,6-di-Cl-Bzl) modified ligand with other alternatives.

FeatureUnmodified Tyrosinol LigandMonochloro-benzyl Modified LigandBoc-L-Tyrosinol(2,6-di-Cl-Bzl) Modified Ligand Rationale for Performance
Predicted Binding Affinity (Kᵢ) ModerateHighVery High The 2,6-dichloro substitution provides a combination of steric bulk and favorable electronic interactions, leading to a tighter fit in the binding pocket.[10]
Predicted Selectivity LowModerateHigh The specific steric and electronic profile of the 2,6-dichlorobenzyl group is less likely to be accommodated by off-target binding sites, thus improving selectivity.[7]
Synthetic Accessibility HighModerateModerate The synthesis of the 2,6-dichlorobenzyl modified tyrosinol is a multi-step process but utilizes established chemical methodologies.
Potential for Off-Target Effects HighModerateLow Higher selectivity generally correlates with a lower potential for off-target binding and associated side effects.

Expert Insight: The decision to incorporate a 2,6-dichlorobenzyl moiety is a strategic one, aimed at maximizing both potency and selectivity. While this modification increases synthetic complexity, the potential gains in therapeutic index often justify the investment, particularly during lead optimization in a drug discovery program.[11]

Conclusion: A Powerful Tool for Drug Discovery

Competitive binding assays are an indispensable tool in the arsenal of researchers in drug discovery and development. The thoughtful design of competitive ligands, such as those incorporating the Boc-L-Tyrosinol(2,6-di-Cl-Bzl) moiety, can provide crucial insights into ligand-receptor interactions and guide the development of novel therapeutics. By understanding the principles behind these assays and the rationale for specific chemical modifications, researchers can design more effective experiments and accelerate the path to discovery.

References

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. (2025, December 12). Retrieved January 12, 2026, from [Link]

  • Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). Retrieved January 12, 2026, from [Link]

  • Competitive Binding Model Archives - AFFINImeter's Blog. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ligand binding assays at equilibrium: validation and interpretation - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). Retrieved January 12, 2026, from [Link]

  • Using Competition Assays to Quantitatively Model Cooperative Binding by Transcription Factors and Other Ligands | Jacob Peacock. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ligand effects on phase separation of multivalent macromolecules - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved January 12, 2026, from [Link]

  • On Exploring Structure Activity Relationships - PMC. (2016, May 2). Retrieved January 12, 2026, from [Link]

  • Ligand binding and slow structural changes in chlorocruorin from Spirographis spallanzanii. (n.d.). Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and X-ray Structure of Protein-Ligand Complexes: Important Insight into Selectivity of Memapsin 2 (β-Secretase) Inhibitors. (n.d.). Retrieved January 12, 2026, from [Link]

  • The effect of non-specific binding of Pd(II) complexes with N-heteroaromatic hydrazone ligands on protein structure. (2022, August 1). Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and X-ray Structure of Protein−Ligand Complexes: Important Insight into Selectivity of Memapsin 2 (β-Secretase) Inhibitors. (2025, August 6). Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to Enhancing Peptide Potency: The Strategic Incorporation of L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Stable Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a rapidly growing class of drugs. However, their clinical translation is often hampered by inherent limitations, most notably their susceptibility to enzymatic degradation and rapid clearance in vivo.[1][2] These factors significantly reduce their bioavailability and therapeutic efficacy. To overcome these hurdles, medicinal chemists employ a variety of chemical modification strategies aimed at enhancing peptide stability and potency.[3][4] This guide provides an in-depth comparison of one such strategic modification: the incorporation of L-Tyrosinol, the alcohol counterpart of L-Tyrosine, and introduces Boc-L-Tyrosinol(2,6-di-Cl-Bzl) as a key reagent in this process. We will explore the rationale behind this modification, its impact on peptide properties, and provide detailed experimental protocols for its implementation.

The Role of C-Terminal Modifications: Beyond a Simple Carboxyl Group

The C-terminus of a peptide is a critical determinant of its biological activity and stability. The native carboxylic acid moiety is often a primary site for enzymatic attack by carboxypeptidases.[5] Modification of the C-terminus, such as amidation or reduction to an alcohol, can profoundly influence a peptide's pharmacokinetic and pharmacodynamic profile.[]

C-terminal alcohols, in particular, can alter a peptide's hydrophobicity, its ability to form hydrogen bonds, and its overall conformation. These changes can, in turn, affect receptor binding affinity and resistance to enzymatic degradation, ultimately leading to enhanced potency and a longer duration of action.[7]

L-Tyrosinol: A Strategic Modification for Enhanced Bioactivity

L-Tyrosinol is an amino alcohol derivative of L-Tyrosine where the carboxylic acid group is replaced by a hydroxymethyl group.[5] The incorporation of tyrosinol into a peptide sequence can offer several potential advantages:

  • Increased Enzymatic Stability: The absence of a C-terminal carboxyl group can render the peptide resistant to cleavage by carboxypeptidases, thereby prolonging its half-life in biological systems.[3]

  • Altered Receptor Interactions: The hydroxyl group of tyrosinol can form different hydrogen bonding patterns with target receptors compared to the carboxyl group of tyrosine, potentially leading to altered binding affinity and signaling outcomes.

  • Modified Physicochemical Properties: The conversion of a carboxylic acid to an alcohol can increase the hydrophobicity of the peptide, which may enhance its ability to cross cellular membranes.[8]

While direct comparative studies on the potency of tyrosinol-containing peptides versus their tyrosine counterparts are not abundant in publicly available literature, the general principles of C-terminal modification strongly suggest a favorable impact on bioactivity.

The Synthetic Enabler: Understanding Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

The synthesis of peptides containing a tyrosinol residue is facilitated by the use of appropriately protected amino acid building blocks. Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is a key reagent for this purpose. Let's break down its components:

  • Boc (tert-Butoxycarbonyl): This is a temporary protecting group for the N-terminus of the amino alcohol. It is stable under the conditions of peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).[9]

  • L-Tyrosinol: This is the core amino alcohol that will be incorporated into the peptide chain.

  • 2,6-di-Cl-Bzl (2,6-dichlorobenzyl): This is a semi-permanent protecting group for the phenolic hydroxyl group of the tyrosinol side chain. The two chlorine atoms provide steric hindrance and electronic effects that make this benzyl ether more stable to the acidic conditions used for Boc deprotection compared to a standard benzyl (Bzl) group. This prevents premature deprotection and potential side reactions during peptide synthesis.[10] This protecting group is removed during the final cleavage of the peptide from the solid support using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][12]

Therefore, the final peptide product will contain a free tyrosinol residue, not a tyrosine derivative with a dichlorobenzyl ether attached.

Comparative Analysis: L-Tyrosinol vs. Other Peptide Modifications

To provide a clear perspective on the utility of incorporating L-Tyrosinol, a comparison with other common peptide modification strategies is presented below.

Modification StrategyMechanism of Potency EnhancementKey AdvantagesPotential Disadvantages
L-Tyrosinol Incorporation Increased enzymatic stability (resistance to carboxypeptidases), altered receptor interactions, modified hydrophobicity.Relatively straightforward to implement with the correct building blocks, can be introduced at any position.Potential for altered solubility, requires specific synthesis protocols.
C-Terminal Amidation Increased enzymatic stability, mimics many endogenous peptide hormones.[]Well-established and widely used, generally improves stability.Can alter solubility and receptor binding in unpredictable ways.
Pegylation Increased hydrodynamic volume, shielding from enzymatic degradation and renal clearance.Significantly extends in vivo half-life.Can sometimes reduce binding affinity, adds significant molecular weight.
Lipidation Increased binding to plasma proteins (e.g., albumin), leading to a longer half-life, enhanced membrane interaction.Proven strategy for long-acting peptide drugs.Can lead to non-specific binding and altered pharmacokinetics.
Cyclization Conformational constraint leading to increased receptor affinity and enzymatic stability.[4]Can dramatically improve both potency and stability.Can be synthetically challenging, requires careful design to maintain bioactivity.
D-Amino Acid Substitution Increased resistance to proteolysis.[3]Effective at preventing enzymatic degradation.Can significantly alter peptide conformation and receptor binding.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

This protocol outlines the general steps for incorporating a tyrosinol residue at the C-terminus of a peptide using the Boc/Bzl strategy on a Merrifield resin.

SPPS_Workflow Resin Merrifield Resin Coupling Couple Boc-L-Tyrosinol(2,6-di-Cl-Bzl) Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA) Wash1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Wash2 Wash Neutralization->Wash2 Chain_Elongation Repeat Coupling/Deprotection Cycles Wash2->Chain_Elongation Final_Cleavage Cleavage & Deprotection (HF) Chain_Elongation->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

Figure 1: SPPS workflow for tyrosinol-containing peptides.

Materials:

  • Merrifield resin

  • Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling reagent

  • Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in DMF/DCM.

    • Activate the carboxyl group of a suitable linker (if necessary) or directly couple the protected tyrosinol to the resin using a suitable coupling agent (e.g., DCC).

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[9]

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.

    • Wash the resin with DCM.

  • Chain Elongation:

    • Couple the next Boc-protected amino acid using a suitable coupling reagent.

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, thoroughly dry the peptide-resin.

    • Transfer the resin to an HF cleavage apparatus.

    • Add appropriate scavengers to protect sensitive residues.

    • Perform the HF cleavage at 0°C for 1-2 hours. This step will cleave the peptide from the resin and remove the 2,6-dichlorobenzyl protecting group from the tyrosinol side chain, as well as other side-chain protecting groups.[13]

    • Evaporate the HF.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final tyrosinol-containing peptide by mass spectrometry and analytical HPLC.

Protocol 2: Enzymatic Stability Assay

This protocol allows for the comparison of the stability of a tyrosinol-containing peptide with its tyrosine-containing counterpart in the presence of carboxypeptidase Y.

Stability_Assay Start Incubate Peptide with Carboxypeptidase Y Time_Points Take Aliquots at Different Time Points Start->Time_Points Quench Quench Reaction (e.g., acid) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Data Quantify Remaining Peptide Analysis->Data

Sources

A Head-to-Head Comparison: Evaluating Boc vs. Fmoc Synthetic Philosophies for the Preparation of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecular building blocks, the choice of a protecting group strategy is a critical decision that dictates the efficiency, purity, and overall success of the synthetic route. This guide provides an in-depth, head-to-head comparison of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies as they apply to the synthesis of a specialized amino alcohol, Boc-L-Tyrosinol(2,6-di-Cl-Bzl). Rather than a simple comparison of the two solid-phase peptide synthesis (SPPS) methods, we will analyze the core chemical philosophies to determine the most logical and efficient pathway for creating this specific, high-value compound.

Deconstructing the Target Molecule: Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Before comparing synthetic pathways, it is crucial to understand the chemical nature of the target molecule. Its structure informs the entire synthetic strategy.

  • N-alpha-Boc group: The amine is protected by a Boc group, which is known to be labile under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[1] This group is stable to a wide range of other reagents, including bases and nucleophiles.[2]

  • L-Tyrosinol Backbone: The molecule is an amino alcohol, derived from L-tyrosine by reduction of the carboxylic acid. This modification removes the acidic proton, altering the molecule's solubility and reactivity. The synthesis of amino alcohols from N-protected amino acids is a well-established transformation.[3][]

  • O-(2,6-dichlorobenzyl) Side-Chain: The phenolic hydroxyl group of tyrosine is protected by a 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether. The two electron-withdrawing chlorine atoms on the benzyl ring significantly increase the group's stability to acid compared to a standard benzyl ether.[5] This enhanced stability makes it particularly suited for synthetic strategies that require harsh acidic conditions for deprotection of other functional groups, such as the Boc strategy in SPPS.[1][6] This specific derivative is a valuable building block in peptide synthesis for creating novel therapeutics.[7][8]

Comparative Analysis of Synthetic Pathways

The central question is not which SPPS strategy is better in general, but which underlying philosophy provides a more direct and efficient route to the target molecule, which is itself a Boc-protected building block. We will evaluate two hypothetical pathways based on the logic of each strategy.

Pathway A: A Boc-Centric Synthetic Route

This approach aligns the protecting groups from the outset, using the N-alpha-Boc group that is present in the final product as the starting point. The strategy is linear and avoids unnecessary protection/deprotection steps.

The proposed workflow is as follows:

  • N-alpha-Protection: L-Tyrosine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield Boc-L-Tyrosine.

  • Side-Chain Alkylation: The phenolic hydroxyl group of Boc-L-Tyrosine is alkylated using 2,6-dichlorobenzyl bromide to form Boc-L-Tyr(2,6-di-Cl-Bzl)-OH.

  • Carboxylic Acid Reduction: The carboxylic acid moiety is reduced to a primary alcohol, yielding the final product, Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

digraph "Boc_Centric_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#4285F4"];

start [label="L-Tyrosine", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Boc-L-Tyrosine"]; step2 [label="Boc-L-Tyr(2,6-di-Cl-Bzl)-OH"]; step3 [label="Boc-L-Tyrosinol(2,6-di-Cl-Bzl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="1. Boc₂O, Base"]; step1 -> step2 [label="2. 2,6-di-Cl-Bzl-Br, Base"]; step2 -> step3 [label="3. Reduction (e.g., NaBH₄/I₂)", arrowhead="normal"]; }

Figure 1: Boc-Centric Synthetic Pathway. A direct, three-step synthesis.

Pathway B: An Fmoc-Based Synthetic Route

This hypothetical pathway starts with an Fmoc-protected amino acid, which necessitates additional steps to exchange the N-alpha-protecting group to the required Boc group.

The proposed workflow is as follows:

  • N-alpha-Protection: L-Tyrosine is reacted with an Fmoc reagent (e.g., Fmoc-OSu) to yield Fmoc-L-Tyrosine.

  • Side-Chain Alkylation: The phenolic hydroxyl is protected with 2,6-dichlorobenzyl bromide to give Fmoc-L-Tyr(2,6-di-Cl-Bzl)-OH.

  • Carboxylic Acid Reduction: The acid is reduced to the corresponding alcohol, Fmoc-L-Tyrosinol(2,6-di-Cl-Bzl).

  • Fmoc Deprotection: The Fmoc group is removed using a base, typically piperidine.

  • Boc Protection: The newly freed amine is then protected with Boc₂O to yield the final product.

digraph "Fmoc_Based_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335", fontcolor="#EA4335"];

start [label="L-Tyrosine", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Fmoc-L-Tyrosine"]; step2 [label="Fmoc-L-Tyr(2,6-di-Cl-Bzl)-OH"]; step3 [label="Fmoc-L-Tyrosinol(2,6-di-Cl-Bzl)"]; step4 [label="L-Tyrosinol(2,6-di-Cl-Bzl)"]; step5 [label="Boc-L-Tyrosinol(2,6-di-Cl-Bzl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="1. Fmoc-OSu"]; step1 -> step2 [label="2. 2,6-di-Cl-Bzl-Br"]; step2 -> step3 [label="3. Reduction"]; step3 -> step4 [label="4. Piperidine"]; step4 -> step5 [label="5. Boc₂O"]; }

Figure 2: Fmoc-Based Synthetic Pathway. A longer, five-step route.

Head-to-Head Performance Evaluation

A direct comparison reveals the clear superiority of the Boc-centric approach for this specific target molecule. The choice is based on synthetic efficiency, atom economy, and alignment of protecting group stability.

ParameterPathway A (Boc-Centric)Pathway B (Fmoc-Based)Rationale & Justification
Number of Steps 35Pathway A is significantly more concise, leading to higher overall yields and reduced resource consumption.
Overall Yield HigherLowerEach additional synthetic step (purification, isolation) inevitably leads to material loss.
Atom Economy SuperiorInferiorThe Fmoc-based route involves the addition and subsequent removal of the large Fmoc group (222.24 g/mol ), which is wasteful.
Process Complexity LowHighPathway B requires two additional protection/deprotection steps, increasing labor, solvent usage, and time.
Protecting Group Synergy ExcellentPoorThe highly acid-resistant 2,6-di-Cl-Bzl group is designed for Boc-SPPS.[5] Pairing it with an N-Boc group is chemically logical. The Fmoc/Boc swap in Pathway B is circuitous.

Recommended Experimental Protocol (Boc-Centric Pathway)

Based on the analysis, the Boc-centric pathway is the recommended approach. The following protocols are based on established chemical transformations.

Step 1: N-alpha-Boc Protection of L-Tyrosine
  • Rationale: This reaction uses the widely available and efficient Boc anhydride (Boc₂O) to protect the primary amine of L-tyrosine.[9] The reaction is typically performed in a mixed solvent system with a mild base to facilitate the reaction and ensure the solubility of the amino acid.

  • Methodology:

    • Dissolve L-Tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the aqueous solution with a dilute acid (e.g., KHSO₄) to pH 3-4 and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-Tyrosine.

Step 2: Side-Chain Alkylation with 2,6-Dichlorobenzyl Bromide
  • Rationale: The phenolic hydroxyl group is a weak acid and can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile. This phenoxide attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl bromide in an Sₙ2 reaction to form the stable ether linkage. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose.[10]

  • Methodology:

    • Dissolve Boc-L-Tyrosine (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise. Stir until hydrogen evolution ceases.

    • Add 2,6-dichlorobenzyl bromide (1.1 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction carefully with water and extract the product into an organic solvent.

    • Purify by column chromatography to yield Boc-L-Tyr(2,6-di-Cl-Bzl)-OH.

Step 3: Reduction of Carboxylic Acid to Primary Alcohol
  • Rationale: The reduction of an N-protected amino acid to its corresponding amino alcohol can be achieved using several methods. A common and effective method involves the formation of a mixed anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (NaBH₄).[3] Another powerful method uses a borane-THF complex or NaBH₄ activated with iodine.[11][12]

  • Methodology (Mixed Anhydride Method):

    • Dissolve Boc-L-Tyr(2,6-di-Cl-Bzl)-OH (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15°C.

    • Add N-methylmorpholine (NMM) (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq).

    • Stir the mixture for 15-30 minutes to form the mixed anhydride.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in water and cool to 0°C.

    • Add the cold NaBH₄ solution to the mixed anhydride solution.

    • Stir for 2-4 hours, allowing the reaction to warm to room temperature.

    • Quench the reaction, extract the product with an organic solvent, and purify by chromatography to obtain Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Conclusion and Expert Recommendation

For the synthesis of the specialized building block Boc-L-Tyrosinol(2,6-di-Cl-Bzl) , a direct comparison of synthetic philosophies unequivocally favors the Boc-centric strategy . This approach is superior due to its conciseness (three steps vs. five), higher potential yield, superior atom economy, and the logical synergy between the N-alpha-Boc group and the highly acid-stable 2,6-dichlorobenzyl side-chain protecting group. The alternative Fmoc-based pathway is inefficient, requiring superfluous protection and deprotection steps that add complexity and waste.

Therefore, for any research or development program requiring this amino alcohol derivative, adopting the Boc-centric pathway (Pathway A) is the most scientifically sound and economically viable approach.

References

  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Liu, C. F., et al. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 93(24), 13559-13563.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Online] Available at: [Link]

  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • DigitalCommons@USU. (1988). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Online] Available at: [Link]

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Slideshare. T boc fmoc protocols in peptide synthesis.
  • Payne, R. J., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 18(5), 325-332. [Online] Available at: [Link]

  • Yagami, T., et al. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233-235. [Online] Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3,6-dichlorobenzyl Alcohol in Protecting Group Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • Chem-Impex. Boc-O-2,6-dichlorobenzyl-DL-tyrosine. [Online] Available at: [Link]

  • Chem-Impex. Boc-O-2,6-dichlorobenzyl-D-tyrosine. [Online] Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Online] Available at: [Link]

  • Gangarapu, S., et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Journal of Chemical Research, Synopses, (7), 424-425. [Online] Available at: [Link]

  • Hwang, S., & Blaskovich, M. A. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 105-108. [Online] Available at: [Link]

  • Chem-Impex. Boc-O-2,6-dichlorobenzyl-L-tyrosine. [Online] Available at: [Link]

  • Aapptec Peptides. Boc-Tyrosinol. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Online] Available at: [Link]

  • Chem-Impex. Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine. [Online] Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Boc-L-Tyrosinol(2,6-di-Cl-Bzl), a protected amino alcohol likely used as a building block in complex molecule synthesis. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to ensure a culture of safety and compliance in your laboratory.

The molecular structure of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) presents a dual nature from a disposal perspective. The Boc (tert-butyloxycarbonyl) protecting group and the tyrosinol core are relatively common organic moieties. However, the presence of a 2,6-dichlorobenzyl group fundamentally classifies this compound as a halogenated aromatic hydrocarbon. This classification is paramount, as chlorinated organic compounds are persistent environmental pollutants and are subject to stringent disposal regulations.[1][2] Improper disposal can lead to the formation of highly toxic byproducts, such as dioxins, upon incomplete combustion.

Part 1: Hazard Identification and Immediate Safety Precautions

Inferred Hazardous Properties:

Component Associated Hazards Rationale and Authoritative Source
2,6-Dichlorobenzyl Group - Environmental Toxin- Potential for forming toxic combustion byproducts (e.g., HCl, phosgene, dioxins)- Skin and eye irritantChlorinated aromatic compounds are listed as hazardous wastes by the EPA due to their persistence and toxicity.[3][4][5] Thermal decomposition requires high temperatures (above 900°C) to ensure complete destruction and prevent the formation of hazardous byproducts.[6][7]
Boc Protecting Group - Can release flammable isobutylene gas upon acidic decomposition.The tert-butoxycarbonyl group is known to be labile under acidic conditions, which can lead to the generation of flammable gases.[8]
Tyrosinol (Amino Alcohol) - Potential skin and eye irritant.Amino alcohols are generally considered irritants. Standard safe handling procedures for organic chemicals should be followed.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves. Given the dichlorinated aromatic component, consider double-gloving if prolonged handling is expected.

  • Ventilation: All handling and initial stages of waste collection should be performed inside a certified chemical fume hood to avoid inhalation of any dust or potential vapors.

  • Avoid Incompatibilities: Keep this waste stream separate from strong acids, which could cleave the Boc group and generate flammable isobutylene gas. Also, avoid mixing with strong oxidizing agents.

Part 2: Step-by-Step Disposal Workflow

The guiding principle for the disposal of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is to treat it as halogenated organic waste .

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in ensuring safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Boc-L-Tyrosinol(2,6-di-Cl-Bzl)"

    • The primary hazard: "Toxic," "Environmental Hazard"

    • The date of accumulation start

    • The name of the generating researcher and lab location

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure or residual solid Boc-L-Tyrosinol(2,6-di-Cl-Bzl) directly in the designated halogenated waste container.

    • Contaminated Materials: Any materials contaminated with the compound (e.g., weighing paper, gloves, silica gel from chromatography) should also be placed in this container.

    • Liquid Waste: If the compound is in solution, the entire solution should be disposed of as halogenated liquid waste. Do not evaporate solvents to concentrate the waste unless this is a part of a specific, approved laboratory procedure. Halogenated and non-halogenated solvent wastes should be collected separately.[9]

Step 2: Temporary Storage in the Laboratory
  • Location: Store the sealed halogenated waste container in a secondary containment bin within a well-ventilated area, away from heat sources and direct sunlight. The storage location should be clearly marked as a satellite accumulation area for hazardous waste.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup. Keep the container closed at all times except when adding waste.

Step 3: Chemical Treatment (Not Recommended for Laboratory Scale)

While chemical degradation methods such as reductive dechlorination using zero-valent iron (ZVI) or oxidative processes like Fenton's reagent exist for chlorinated organic compounds, these are typically employed for large-scale environmental remediation and are not practical or safe for routine laboratory waste disposal.[1][10] These methods require specialized equipment and expertise to manage the reactions and potential byproducts.

Step 4: Approved Disposal Method: Incineration

The industry-standard and environmentally preferred method for the final disposal of halogenated organic waste is high-temperature incineration.[11]

  • Mechanism: Incineration at temperatures typically exceeding 900-1000°C in a specialized hazardous waste incinerator ensures the complete thermal decomposition of the chlorinated aromatic rings.[6][7] This process breaks the compound down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl).

  • Scrubbing: The HCl generated during combustion is a corrosive gas that must be neutralized. Licensed hazardous waste incinerators are equipped with advanced scrubbing systems that remove acidic gases from the exhaust stream before release into the atmosphere.

  • Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. This is the only acceptable route for the disposal of this compound. Do not attempt to dispose of this chemical down the drain or in regular trash.

Part 3: Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.

Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Logical Workflow for Disposal

Below is a Graphviz diagram illustrating the decision-making process and workflow for the proper disposal of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

DisposalWorkflow Disposal Workflow for Boc-L-Tyrosinol(2,6-di-Cl-Bzl) start Start: Generation of Waste ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Waste' ppe->segregate label Step 3: Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards segregate->label store Step 4: Store in Satellite Accumulation Area label->store ehs Step 5: Contact EHS for Pickup store->ehs disposal Final Disposal: High-Temperature Incineration by Licensed Vendor ehs->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for handling and disposal.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding your responsibility to protect the environment. The principles of proper segregation and reliance on professional disposal services are the cornerstones of safe and compliant laboratory practice.

References

  • Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. (n.d.). American Chemical Society.
  • In Situ Chemical Reduction of Chlorinated Organic Compounds. (n.d.).
  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenu
  • The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. (1954). Proceedings of the Royal Society A.
  • Boc-O-2,6-dichlorobenzyl-L-tyrosine. (n.d.). Chem-Impex.
  • Boc-O-2,6-dichlorobenzyl-DL-tyrosine. (n.d.). Chem-Impex.
  • Boc-Tyr(Bzl)-OH. (n.d.). Sigma-Aldrich.
  • Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine. (n.d.). Chem-Impex.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal.
  • Boc-O-2,6-dichlorobenzyl-L-tyrosinol CAS. (n.d.).
  • Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. (n.d.). Scilit.
  • BOC-TYR(2,6-DI-CL-BZL)-OH | 40298-71-3. (2025). ChemicalBook.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013).
  • Boc-O-benzyl-L-tyrosine | 2130-96-3. (2025). ChemicalBook.
  • Boc-L-tyrosine Safety D
  • Current advances of chlorinated organics degradation by bioelectrochemical systems: a review. (2024). PubMed.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Cornell Law School.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA.
  • Hazardous Waste Segreg
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (n.d.).
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  • Safety D
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  • Safety D
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Navigating the Safe Handling of Boc-L-Tyrosinol(2,6-di-Cl-Bzl): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers in Peptide Synthesis and Drug Development

The synthesis and application of complex amino acid derivatives are cornerstones of modern pharmaceutical research. Boc-L-Tyrosinol(2,6-di-Cl-Bzl), a specialized derivative of tyrosine, serves as a critical building block in the development of novel therapeutics, particularly in targeted therapies for oncology and neurology.[1] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a dichlorobenzyl moiety, enhances stability and solubility, making it a valuable component in peptide synthesis.[1][2] However, the handling of such specialized chemical compounds necessitates a robust understanding of safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.

This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for Boc-L-Tyrosinol(2,6-di-Cl-Bzl). As a Senior Application Scientist, the following information is synthesized from established safety protocols for related compounds and general principles of laboratory safety, providing a self-validating system for its handling.

I. Hazard Assessment and Core Protective Measures

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.[3]Protects against dust particles and potential splashes.
Face ShieldRecommended when there is a significant splash hazard.[3]Provides full-face protection from splashes.
Skin Protection Chemical-impermeable GlovesNitrile or neoprene gloves are recommended. Check for breakthrough times.Prevents dermal absorption of the compound.
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Protective ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations.[3]Offers additional protection in case of spills or fire.
Respiratory Protection RespiratorAn N95 dust mask is recommended for handling small quantities in a well-ventilated area. A full-face respirator may be required for large quantities or in case of aerosolization.[4]Prevents inhalation of the powdered compound.

II. Operational and Disposal Plans: A Step-by-Step Guide

A clear and logical workflow is crucial for minimizing risks during the handling and disposal of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Step 1: Preparation and Handling
  • Ventilation: Always handle Boc-L-Tyrosinol(2,6-di-Cl-Bzl) in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[3] Remove and wash contaminated clothing before reuse.[3]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3] Do not breathe in the dust.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

Step 2: In Case of a Spill
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Step 3: Disposal Plan

The disposal of chlorinated aromatic compounds requires special attention to prevent environmental contamination.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix chlorinated waste with other chemical waste streams. Halogenated and non-halogenated solvent wastes should be collected separately.[5]

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company.[6] Do not dispose of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) or its waste down the drain.[7]

Visualizing the Workflow: A Safety-First Approach

To further clarify the handling and disposal process, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep Gather Materials & PPE Vent Work in Fume Hood Prep->Vent Weigh Weigh Compound Vent->Weigh React Perform Reaction Weigh->React Clean Decontaminate Glassware React->Clean Waste Segregate Halogenated Waste Clean->Waste Dispose Licensed Disposal Waste->Dispose Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Collect Collect Waste Contain->Collect Collect->Waste

Caption: Workflow for safe handling and disposal of Boc-L-Tyrosinol(2,6-di-Cl-Bzl).

Conclusion: Fostering a Culture of Safety

The responsible handling of specialized chemical reagents like Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is paramount in a research setting. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure a safe laboratory environment, and continue to advance the frontiers of drug discovery and development. Proactive safety measures, including the consistent use of appropriate PPE and adherence to established disposal protocols, form the bedrock of scientific integrity and operational excellence.

References

  • Cole-Parmer. Material Safety Data Sheet - L-Tyrosine-D11. [Link]

  • Water Corporation. Laboratory chemical waste. [Link]

  • University of Würzburg. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • AAPPTec. MSDS - Boc-D-Threoninol(Bzl). [Link]

  • University of Würzburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Google Patents.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.